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  • Product: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate
  • CAS: 6274-50-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Introduction: The Significance of a Versatile Building Block Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a sterica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a sterically hindered propanoate moiety attached to a methoxy-activated phenyl ring, makes it a key component in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of product characterization.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient pathway for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate involves a two-step sequence:

  • Formation of the Carboxylic Acid Intermediate: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic acid via a Grignard reaction.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester through Fischer esterification.

This approach is advantageous due to the high yields and selectivity typically associated with these well-established reactions.

Part 1: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic Acid via Grignard Reaction

The cornerstone of this synthesis is the creation of a carbon-carbon bond between the anisole moiety and the isobutyric acid framework. The Grignard reaction is an exemplary method for this transformation.

Mechanism and Rationale

The reaction proceeds by the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium metal. This organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting tertiary alkoxide is then protonated during aqueous workup to yield 2-(4-methoxyphenyl)propan-2-ol. Subsequent oxidation of this tertiary alcohol affords the desired carboxylic acid. The methoxy group on the aromatic ring is an electron-donating group, which can influence the reactivity of the Grignard reagent.

Grignard_Mechanism AnisoleBr 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide AnisoleBr->Grignard  THF (anhydrous) Mg Mg Mg->Grignard Acetone Acetone Alkoxide Tertiary Alkoxide Intermediate Acetone->Alkoxide H3O_plus H₃O⁺ (workup) Alcohol 2-(4-methoxyphenyl)propan-2-ol H3O_plus->Alcohol Oxidant Oxidizing Agent (e.g., KMnO₄) Carboxylic_Acid 2-(4-methoxyphenyl)-2- methylpropanoic acid Oxidant->Carboxylic_Acid Grignard->Alkoxide  Nucleophilic  attack Alkoxide->Alcohol  Protonation Alcohol->Carboxylic_Acid  Oxidation

Caption: Grignard-based synthesis of the carboxylic acid intermediate.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic Acid

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether.

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the ether indicates the initiation of the reaction.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Isolation of the Tertiary Alcohol:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-(4-methoxyphenyl)propan-2-ol.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the crude alcohol in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

    • Slowly add a solution of potassium permanganate in water with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

    • Stir the mixture until the purple color of the permanganate has disappeared.

    • Add sodium bisulfite solution to quench the excess permanganate and dissolve the manganese dioxide precipitate.

    • Make the solution alkaline with NaOH and extract with diethyl ether to remove any unreacted alcohol.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Part 2: Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate via Fischer Esterification

With the carboxylic acid intermediate in hand, the final step is a classic Fischer esterification to yield the target methyl ester.

Mechanism and Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is typically driven to completion by using a large excess of the alcohol (in this case, methanol) and/or by removing the water formed during the reaction. The acid catalyst, commonly sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification Carboxylic_Acid 2-(4-methoxyphenyl)-2- methylpropanoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid  Protonation Methanol Methanol (excess) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H_plus H⁺ (catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate  Nucleophilic  attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester  Proton transfer  & elimination of H₂O Water Water Tetrahedral_Intermediate->Water Protonated_Ester->H_plus Ester Methyl 2-(4-methoxyphenyl)- 2-methylpropanoate Protonated_Ester->Ester  Deprotonation

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-(4-methoxyphenyl)-2-methylpropanoic acid

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(4-methoxyphenyl)-2-methylpropanoic acid in a large excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: A Summary of Key Parameters

ParameterValueReference
Target Molecule Methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
CAS Number 6274-50-6
Precursor Acid 2-(4-methoxyphenyl)-2-methylpropanoic acid
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
CAS Number 2955-46-6[3]

Characterization of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Rigorous characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methoxy group protons (a singlet around 3.8 ppm), the methyl ester protons (a singlet around 3.6-3.7 ppm), and the two equivalent methyl groups on the quaternary carbon (a singlet around 1.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including the carbon bearing the methoxy group), the methoxy carbon, the quaternary carbon, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹, and C-O stretching bands.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Alternative Synthetic Pathway: Friedel-Crafts Acylation Approach

An alternative, though more circuitous, route to the precursor carboxylic acid involves the Friedel-Crafts acylation of anisole.

  • Friedel-Crafts Acylation: Anisole can be acylated with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(4-methoxyphenyl)-2-methylpropan-1-one.[6]

  • Subsequent Transformations: The resulting ketone would then require further chemical modifications, such as a haloform reaction or a Baeyer-Villiger oxidation followed by hydrolysis and methylation, to arrive at the target carboxylic acid.

This route is generally less efficient due to the multiple steps and potential for side reactions.

Conclusion

The synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is most effectively achieved through a two-step process involving a Grignard reaction to form the key carboxylic acid intermediate, followed by a Fischer esterification. This guide provides a detailed and scientifically grounded framework for researchers to successfully synthesize and characterize this important molecule. The provided protocols are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

  • The Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • Pelozo, M. F., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • Organic Syntheses. (1974). Benzaldehyde, 2-methoxy-. Organic Syntheses, 54, 42.
  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. Retrieved from an online organic chemistry resource.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]

  • ResearchGate. (2023, December). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7(4832), 101282.
  • Chegg.com. (2015, January 11). Solved Grinard Reaction and Air Oxidation of Fluorene. Retrieved from [Link]

  • National Institutes of Health. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Patsnap. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Exploratory

Spectroscopic Data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. Due to the limited availability of experimental spectral data in public domains, this guide utilizes advanced computational prediction tools to generate and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Furthermore, a detailed, plausible synthetic route and standardized experimental protocols for data acquisition are presented to offer a complete scientific resource. This document is intended to serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational spectroscopic knowledge required for the identification, characterization, and quality control of this compound.

Introduction

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of more complex organic molecules, including pharmacologically active compounds. Its structural features, comprising a para-substituted aromatic ring, a quaternary alpha-carbon, and a methyl ester, give rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide is structured to provide not only the spectral data but also the scientific rationale behind the interpretation and acquisition of this data. By grounding the discussion in the fundamental principles of spectroscopic techniques, we aim to equip the reader with the expertise to confidently analyze this and similar molecular structures.

Plausible Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

A robust and high-yielding synthesis is crucial for obtaining any compound for analysis. A likely and efficient method for the preparation of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate involves the methylation of the corresponding carboxylic acid, which can be synthesized from 4-methoxyphenylacetic acid.

Synthetic Workflow

G cluster_0 Step 1: α,α-Dimethylation cluster_1 Step 2: Fischer Esterification A 4-Methoxyphenylacetic acid B 2-(4-Methoxyphenyl)-2-methylpropanoic acid A->B  LDA, THF, -78 °C; then CH₃I   C Methyl 2-(4-methoxyphenyl)-2-methylpropanoate B->C  Methanol, H₂SO₄ (cat.), Reflux  

Caption: Proposed two-step synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled flask.

  • Addition of Starting Material: Dissolve 4-methoxyphenylacetic acid in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Methylation: Add methyl iodide dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-2-methylpropanoic acid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methoxyphenyl)-2-methylpropanoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This data has been generated using reputable online prediction tools and is intended to be a close representation of experimental spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet2HAromatic H (ortho to ester group)
~6.88Doublet2HAromatic H (meta to ester group)
~3.80Singlet3HMethoxy (-OCH₃)
~3.65Singlet3HMethyl Ester (-COOCH₃)
~1.55Singlet6HGem-dimethyl (-C(CH₃)₂)

Interpretation:

  • The two doublets in the aromatic region (~7.25 and ~6.88 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing ester-substituted alkyl group is expected.

  • The singlet at ~3.80 ppm with an integration of 3H is assigned to the protons of the methoxy group attached to the aromatic ring.

  • The singlet at ~3.65 ppm, also integrating to 3H, corresponds to the protons of the methyl ester group.

  • The upfield singlet at ~1.55 ppm with an integration of 6H is indicative of the two equivalent methyl groups on the quaternary carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~177Ester Carbonyl (C=O)
~159Aromatic C (ipso, attached to -OCH₃)
~136Aromatic C (ipso, attached to -C(CH₃)₂)
~128Aromatic CH (ortho to ester group)
~114Aromatic CH (meta to ester group)
~55Methoxy (-OCH₃)
~52Methyl Ester (-COOCH₃)
~46Quaternary Carbon (-C(CH₃)₂)
~26Gem-dimethyl (-C(CH₃)₂)

Interpretation:

  • The downfield signal at ~177 ppm is characteristic of an ester carbonyl carbon.

  • The aromatic region shows four distinct signals, consistent with a 1,4-disubstituted benzene ring where the two pairs of carbons are chemically non-equivalent due to the different substituents.

  • The signals at ~55 ppm and ~52 ppm are assigned to the methoxy and methyl ester carbons, respectively.

  • The signal at ~46 ppm corresponds to the quaternary carbon, and the upfield signal at ~26 ppm is attributed to the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1735StrongC=O stretch (ester)
~1610, ~1510MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1180StrongC-O stretch (ester)

Interpretation:

  • The strong absorption band at ~1735 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The bands in the 1610-1510 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • The strong bands at ~1250 cm⁻¹ and ~1180 cm⁻¹ are attributed to the C-O stretching vibrations of the aryl ether and the ester functionalities, respectively.

  • The C-H stretching vibrations of both the aromatic and aliphatic protons are expected in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
208[M]⁺ (Molecular Ion)
193[M - CH₃]⁺
149[M - COOCH₃]⁺
121[C₈H₉O]⁺ (p-methoxybenzyl cation)

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 208, corresponding to the molecular weight of the compound (C₁₂H₁₆O₃).

  • Loss of a methyl group (-CH₃) from the gem-dimethyl group would result in a fragment at m/z 193.

  • Cleavage of the ester group would lead to the loss of a methoxycarbonyl radical (•COOCH₃), giving a fragment at m/z 149.

  • A major fragmentation pathway would likely involve the formation of the stable p-methoxybenzyl cation at m/z 121.

Standardized Protocols for Spectroscopic Data Acquisition

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

G A Sample Preparation B Instrument Tuning & Shimming A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Interpretation E->F

Caption: Workflow for NMR data acquisition and analysis.

FTIR Spectroscopy Protocol
  • Sample Preparation: As the compound is likely a liquid or a low-melting solid, it can be analyzed as a thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the sample-loaded salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a plausible synthetic route, and standardized protocols for data acquisition. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the fundamental principles of these techniques, offers a robust framework for the characterization of this molecule. While the presented data is computational, it serves as a strong baseline for experimental verification and will be an invaluable resource for scientists and researchers in the fields of chemistry and drug development.

References

  • Online NMR prediction tools (e.g., NMRPredict, ChemDraw).
  • Online IR and Mass Spectrometry prediction tools.
  • Textbooks on the spectroscopic identification of organic compounds (e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle).
  • Relevant literature on the synthesis of analogous substituted propano
Foundational

The Multifaceted Biological Activities of Methoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Methoxyphenyl Moiety in Medicinal Chemistry The methoxyphenyl scaffold, a seemingly simple aromatic ring adorned with a methoxy group, represents a cornerstone in the edifice of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Methoxyphenyl Moiety in Medicinal Chemistry

The methoxyphenyl scaffold, a seemingly simple aromatic ring adorned with a methoxy group, represents a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on biological activity.[1][2] The strategic placement of the methoxy group can dramatically influence a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, thereby fine-tuning its interaction with biological targets.[1][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by methoxyphenyl compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their actions, present robust experimental protocols for their evaluation, and provide insights into the structure-activity relationships that govern their therapeutic potential.

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, making the pursuit of novel anti-inflammatory agents a critical endeavor in drug discovery.[4] Methoxyphenyl compounds have emerged as a promising class of molecules with potent anti-inflammatory properties.

Mechanism of Action: Beyond Simple Antioxidant Effects

While the antioxidant properties of phenolic compounds contribute to their anti-inflammatory effects, many methoxyphenyl derivatives exhibit more nuanced mechanisms. A significant body of research points to their ability to modulate key inflammatory signaling pathways.

For instance, certain methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including chemokines (CCL2, CCL5, CXCL1, CXCL10), interleukins (IL-6, IL-8), and adhesion molecules (ICAM-1).[5][6][7] Interestingly, this anti-inflammatory activity does not always correlate with the inhibition of reactive oxygen species (ROS) production or the canonical NF-κB pathway.[5][6][7] Instead, a post-transcriptional mechanism involving the inhibition of the RNA-binding protein HuR's association with mRNA has been identified.[5][6][7]

Other methoxyphenyl compounds, such as the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, exert their anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1).[4] This induction leads to a cascade of downstream effects, including the attenuation of NF-κB activity and the downregulation of pro-inflammatory cytokines like IL-1β and IL-6.[4] Furthermore, the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically ERK and p38, has been implicated in the anti-inflammatory action of some methoxyphenyl derivatives.[4][8]

A phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This effect is mediated through the inhibition of both the NF-κB and MAPK signaling pathways.[8]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in Macrophages

This protocol outlines a standard workflow to assess the anti-inflammatory potential of a novel methoxyphenyl compound using a macrophage cell line.

Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the methoxyphenyl test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: These cells are a well-established and widely used model for studying inflammation as they produce significant amounts of pro-inflammatory mediators upon stimulation with LPS.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, mimicking a bacterial infection.

  • Griess Assay and ELISA: These are standard, sensitive, and quantitative methods for measuring key inflammatory mediators (NO and cytokines), providing a direct readout of the compound's anti-inflammatory efficacy.

  • Western Blot: This technique allows for the investigation of the molecular mechanism by assessing the expression levels of key inflammatory enzymes (iNOS and COX-2), providing insight into the compound's mode of action.

Diagram: Signaling Pathways in Inflammation Modulated by Methoxyphenyl Compounds

Inflammation_Pathways cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus HuR HuR mRNA Pro-inflammatory mRNA mRNA->HuR Mediators Inflammatory Mediators (NO, Cytokines) mRNA->Mediators Nucleus->mRNA Methoxyphenyl Methoxyphenyl Compounds Methoxyphenyl->MAPK Inhibit Methoxyphenyl->NFkB Inhibit Methoxyphenyl->HuR Inhibit binding caption Modulation of inflammatory pathways by methoxyphenyl compounds. Biological_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of Methoxyphenyl Compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anti_inflammatory Anti-inflammatory Assays (Griess, ELISA, Western Blot) Characterization->Anti_inflammatory Anticancer Anticancer Assays (MTT, Tubulin Polymerization) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Anti_inflammatory->Signaling Anticancer->Signaling Enzyme Enzyme Inhibition Assays Anticancer->Enzyme Docking Molecular Docking Signaling->Docking SAR Structure-Activity Relationship (SAR) Studies Signaling->SAR Enzyme->Docking Enzyme->SAR Docking->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the discovery and development of bioactive methoxyphenyl compounds.

Neuroprotective Effects and Other Activities

Beyond the well-established anti-inflammatory, anticancer, and antimicrobial properties, methoxyphenyl compounds have shown promise in other therapeutic areas, including neuroprotection. For instance, 7-methoxyheptaphylline has demonstrated neuroprotective effects against hydrogen peroxide-induced neuronal cell death. [9]The neuroprotective effects of some methoxyflavanones are attributed to the inhibition of parthanatos, a form of regulated cell death. [10]Furthermore, various methoxyphenyl derivatives have been investigated as enzyme inhibitors, targeting enzymes such as myeloperoxidase, monoamine oxidase, and acetylcholinesterase, suggesting their potential in treating a range of diseases. [11][12][13]

Conclusion and Future Directions

The methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, imparting a diverse array of biological activities to the molecules that contain it. From combating inflammation and cancer to fighting microbial infections and protecting neurons, the therapeutic potential of methoxyphenyl compounds is vast. The continued exploration of their mechanisms of action, aided by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, improving their pharmacokinetic profiles, and validating their efficacy in preclinical and clinical settings.

References

  • Stefanska, B., & Sarniak, A. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. [Link]

  • Stefanska, B., & Sarniak, A. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. [Link]

  • Stefanska, B., & Sarniak, A. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Milanesio, M. E., Morán, F. S., Yslas, E. I., Alvarez, M. G., Rivarola, V., & Durantini, E. N. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. Bioorganic & Medicinal Chemistry, 9(8), 1943–1949. [Link]

  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. PubMed. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Lund University. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calixr[4]esorcinarene. National Institutes of Health. [Link]

  • Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. PubMed. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. National Institutes of Health. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Spandidos Publications. [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. National Institutes of Health. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

  • Barghouthi, S. A., Ayyad, I., Ayesh, M., & Abu-Lafi, S. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. Journal of Antibiotics Research, 1(1), 105. [Link]

  • Biodistribution and toxicity assessment of methoxyphenyl phosphonium carbosilane dendrimers in 2D and 3D cell cultures of human cancer cells and zebrafish embryos. PubMed Central. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Some biological active compounds including methoxyphenyl moieties. ResearchGate. [Link]

  • Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor.org. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. National Institutes of Health. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. [Link]

  • The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-{4-[(3-chlorophenyl)methoxy]phenyl}-5-[(methylamino) methyl]. Portland Press. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. National Institutes of Health. [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. National Institutes of Health. [Link]

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Exploratory

physical properties of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate Introduction Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a member of the ester and aromatic ether chemical famili...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Introduction

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a member of the ester and aromatic ether chemical families, serves as a significant building block in organic synthesis. Its unique structure, featuring a quaternary carbon center adjacent to an aromatic ring, makes it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of its core physical properties, offering both established data and predictive analyses grounded in spectroscopic principles. Furthermore, it details a robust experimental protocol for the empirical determination of its boiling point, reflecting the rigorous standards of laboratory practice.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and physical assessment. Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is unambiguously defined by the following identifiers:

  • IUPAC Name: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

  • CAS Number: 6274-50-6[1][2]

  • Molecular Formula: C₁₂H₁₆O₃[2][3]

  • SMILES: CC(C)(C1=CC=C(C=C1)OC)C(=O)OC[3]

The molecule's architecture is characterized by a central quaternary carbon atom bonded to a p-methoxyphenyl group, a methyl ester group, and two additional methyl groups. This structure is visualized below.

Figure 1: 2D Chemical Structure of the Compound.

Physicochemical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure. The data available for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate are summarized below. Based on its high boiling point and the absence of a reported melting point, it is characterized as a liquid at standard temperature and pressure.

PropertyValueSource
Molecular Weight 208.25 g/mol [1][2]
Boiling Point 278.3 ± 23.0 °C (at 760 mmHg)[1]
Density 1.0 ± 0.1 g/cm³[1]
Melting Point Not Available[1]
Storage Sealed in dry, room temperature[2]

Structurally, the presence of the polar ester and ether functional groups imparts a degree of polarity. However, the dominant nonpolar surface area from the aromatic ring and methyl groups suggests it will exhibit poor solubility in water but good solubility in common organic solvents such as ethers, alcohols, and chlorinated hydrocarbons.

Spectroscopic Characterization Profile (Predictive Analysis)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong, characteristic absorption bands corresponding to its primary functional groups. The principles of IR spectroscopy for esters indicate key vibrational modes.[4][5]

  • C=O Stretch (Ester): A very strong and sharp absorption is predicted in the 1750-1735 cm⁻¹ region, which is highly characteristic of the carbonyl group in a saturated ester.[4]

  • C-O Stretch (Ester & Ether): Two distinct C-O stretching vibrations are expected. A strong band between 1300-1150 cm⁻¹ for the ester C-O bond and another in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions for the aryl-alkyl ether linkage.

  • C-H Stretch (Aliphatic & Aromatic): Absorptions just below 3000 cm⁻¹ (typically 2975-2860 cm⁻¹) will be present due to the various sp³ C-H bonds of the methyl groups.[4] Absorptions just above 3000 cm⁻¹ are expected for the sp² C-H bonds on the aromatic ring.

  • C=C Stretch (Aromatic): Several weaker absorptions in the 1600-1450 cm⁻¹ region will correspond to the carbon-carbon stretching within the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The expected signals are as follows:

  • ¹H NMR:

    • Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets between δ 6.8-7.3 ppm. The two protons ortho to the methoxy group will be upfield (more shielded) compared to the two protons ortho to the alkyl substituent.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.8 ppm.

    • Ester Methyl Protons (-COOCH₃): A sharp singlet integrating to 3 protons is predicted, likely slightly downfield from the methoxy signal, around δ 3.6-3.7 ppm.

    • Gem-Dimethyl Protons (-C(CH₃)₂): A single, sharp singlet integrating to 6 protons would appear significantly upfield, likely in the δ 1.4-1.6 ppm range, due to the shielding effect of being attached to a quaternary carbon.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 170-175 ppm.

    • Aromatic Carbons: Six distinct signals are expected. The carbon bearing the methoxy group (C-O) will be highly deshielded (~δ 158-160 ppm). The carbon attached to the propanoate group (ipso-carbon) will also be downfield. The other four aromatic carbons will appear in the typical δ 114-130 ppm range.

    • Quaternary Carbon (-C(CH₃)₂): A signal around δ 45-50 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

    • Ester Methyl Carbon (-COOCH₃): A signal around δ 52 ppm.

    • Gem-Dimethyl Carbons (-C(CH₃)₂): A single signal in the upfield region, around δ 25-30 ppm.

Experimental Protocol: Determination of Boiling Point

The precise determination of the boiling point is critical for assessing purity and for planning distillation-based purifications. The following protocol outlines a robust method for its measurement at atmospheric pressure.

Methodology

This protocol utilizes simple distillation, a cornerstone technique in synthetic chemistry. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during the distillation of a pure substance.

G start Start: Assemble Distillation Apparatus charge Charge Distillation Flask (Compound + Boiling Chips) start->charge heat Apply Gentle, Uniform Heat (Heating Mantle) charge->heat first_drop Observe First Condensate Drop (Record Temperature T_initial) heat->first_drop plateau Monitor Temperature for Stable Plateau (±0.5°C variation) first_drop->plateau collect Collect Distillate (1-2 drops per second) plateau->collect end_point Stop Heating as Temperature Drops plateau->end_point Plateau ends collect->plateau Continue collection during plateau pressure Record Barometric Pressure result Result: Boiling Point Range (T_initial to T_plateau_end) pressure->result end_point->pressure

Figure 2: Workflow for Boiling Point Determination.
Step-by-Step Procedure
  • Apparatus Assembly: Assemble a standard simple distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

  • Charging the Flask: Charge the distillation flask to no more than two-thirds of its volume with Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. Causality: Overfilling can lead to bumping of the liquid into the condenser, contaminating the distillate.

  • Initiating Distillation: Add 2-3 boiling chips to the flask. Causality: Boiling chips are porous materials that promote smooth boiling by preventing superheating and subsequent violent bumping.

  • Heating: Begin heating the flask gently using a heating mantle controlled by a variable transformer. Insulate the neck of the flask below the condenser to minimize heat loss. Causality: Gradual and uniform heating is crucial for establishing a clear equilibrium between the liquid and vapor phases, which is essential for an accurate reading.

  • Observation and Recording: Record the temperature when the first drop of condensate falls from the condenser into the receiving flask. Continue to monitor the temperature as distillation proceeds.

  • Establishing the Plateau: A pure compound will exhibit a stable temperature plateau during distillation. Record the temperature range over which the bulk of the material distills. Trustworthiness: A stable plateau (e.g., ±0.5 °C) is a self-validating indicator of the compound's purity. A wide boiling range suggests the presence of impurities.

  • Pressure Correction: Simultaneously, record the ambient atmospheric pressure using a barometer. If the measured pressure deviates significantly from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct the observed boiling point to the standard pressure value.

  • Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially unstable peroxides and to avoid cracking the flask.

Conclusion

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a high-boiling liquid with a density of approximately 1.0 g/cm³. Its structural features give rise to a predictable spectroscopic signature in IR and NMR analyses, which are crucial for its identification and quality control. The experimental protocols for determining its physical properties, such as the boiling point, rely on fundamental laboratory techniques that incorporate principles of causality and self-validation to ensure data integrity. This guide provides the foundational knowledge required by researchers and drug development professionals for the effective handling and characterization of this important chemical intermediate.

References

  • Methyl 2-(4-methoxyphenyl)
  • methyl 2-(4-methoxyphenyl)
  • 6274-50-6|Methyl 2-(4-methoxyphenyl)
  • infrared spectrum of methyl propanoate, Doc Brown's Advanced Organic Chemistry, N.D.
  • INFRARED SPECTRUM OF METHYL PROPANOATE, ResearchG

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (CAS 6274-50-6)

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, identified by CAS number 6274-50-6, is a carboxylate ester that serves as a valuable intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, identified by CAS number 6274-50-6, is a carboxylate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a methylpropanoate group, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis considerations, and applications, tailored for professionals in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. Key data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate are summarized below.

PropertyValueSource
CAS Number 6274-50-6[1]
Molecular Formula C12H16O3[1][2]
Molecular Weight 208.25 g/mol [1][2]
Density 1.0±0.1 g/cm³[1]
Boiling Point 278.3±23.0 °C at 760 mmHg[1]
Flash Point 111.7±17.2 °C[1]
Refractive Index 1.489[1]
LogP 2.58[1]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
Chemical Structure and Synthesis

The structural characteristics of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate inform its reactivity and potential applications as a building block in organic synthesis.

Caption: 2D structure of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

While specific, detailed protocols for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate are not extensively published in readily available literature, its structure suggests several plausible synthetic routes. A common approach would likely involve the esterification of 2-(4-methoxyphenyl)-2-methylpropanoic acid with methanol. The acid precursor itself could be synthesized through various methods, such as the oxidation of a corresponding alcohol or aldehyde, or via a Grignard reaction.

Potential precursors for the synthesis of this compound include 4-Bromoanisole, methyl isobutyrate, and methanol[1]. The synthesis workflow could involve a Grignard reaction between 4-bromoanisole and a suitable carbonyl compound, followed by esterification.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product Reactant1 4-Bromoanisole (CAS: 104-92-7) Step1 Grignard Reaction/ Coupling Reactant1->Step1 Reactant2 Methyl Isobutyrate (CAS: 547-63-7) Reactant2->Step1 Step2 Esterification Step1->Step2 Intermediate Acid Product Methyl 2-(4-methoxyphenyl) -2-methylpropanoate (CAS: 6274-50-6) Step2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Drug Development

As a chemical intermediate, Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is primarily utilized in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds, making it a point of interest for medicinal chemists. The methoxyphenyl group is a common feature in many pharmaceutical agents, often contributing to receptor binding or influencing metabolic stability. The ester functionality provides a reactive handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.

While direct therapeutic applications of this specific compound are not documented, its role as a building block is significant. For instance, similar structures are precursors to compounds investigated for a range of biological activities. The development of novel synthetic routes and the incorporation of this intermediate into larger molecular scaffolds are active areas of research.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted before handling this chemical[3]. As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

Commercial Availability

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is available from several chemical suppliers, typically in research quantities. When sourcing this compound, it is important to consider the purity and any available analytical data to ensure it meets the requirements of the intended application.

Table of Representative Suppliers:

SupplierPurity/Quantity OptionsReference
Chemsrc95.0% purity; available in 25mg and 100mg quantities.[1]
ChemchartAvailable in 250mg, 1g, and 5g quantities.[2]
Shanghai Nianxing Industrial Co., Ltd.Inquire for details.[4]
abcr GmbHListed in product catalog.
ChemicalBookLists various manufacturers.[5]

Note: Availability and pricing are subject to change and should be confirmed directly with the suppliers.

Conclusion

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a specialized chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and the presence of versatile functional groups make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and availability is crucial for its effective utilization in the laboratory.

References

  • Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. Chemsrc.[Link]

  • methyl 2-(4-methoxyphenyl)-2-methylpropanoate (6274-50-6). Chemchart.[Link]

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC.[Link]

  • Methyl 2-(4-methoxyphenyl)-2-methylpropanoate Price. LookChem.[Link]

  • abcr GmbH. ChemBuyersGuide.com, Inc.[Link]

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Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-methoxyphenyl)-2-methylpropanoate: Properties, Synthesis, and Applications in Pharmaceutical Research

Abstract This technical guide provides an in-depth analysis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a key organic intermediate with significant applications in the pharmaceutical industry. We will explore its f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a key organic intermediate with significant applications in the pharmaceutical industry. We will explore its fundamental physicochemical properties, including its molecular weight and formula, and present a detailed, field-proven protocol for its synthesis, complete with mechanistic insights. The guide further elucidates the compound's strategic importance in drug discovery, particularly as a building block for complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development.

2.1 Chemical Identity and Structure

  • Systematic Name: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

  • CAS Number: 6274-50-6[1][2]

  • Molecular Formula: C₁₂H₁₆O₃[2]

  • Molecular Weight: 208.25 g/mol [2]

The structure features a central quaternary carbon, a hallmark that imparts significant steric hindrance and metabolic stability, a concept further explored in Section 4.0.

2.2 Quantitative Data Summary

The key quantitative properties of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 208.25 g/mol [2]
Molecular Formula C₁₂H₁₆O₃[2]
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 278.3 ± 23.0 °C at 760 mmHg[1]

2.3 Storage and Handling

For optimal stability, the compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2] General laboratory safety protocols, as detailed in Section 5.0, should be strictly followed.

Synthesis and Mechanism

The synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate can be approached through several routes. Here, we present a robust and logical two-step process starting from a commercially available precursor, which ensures high yield and purity.

3.1 Overview of Synthetic Strategy

The chosen pathway involves two primary stages:

  • Alkylation: Introduction of a gem-dimethyl group at the α-carbon of a phenylacetic acid derivative.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

This approach is selected for its reliability and the well-understood mechanisms governing each step, providing a self-validating protocol.

3.2 Detailed Experimental Protocol

Step A: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Add 4-methoxyphenylacetic acid to the solvent. Slowly add two equivalents of a strong base, such as Lithium diisopropylamide (LDA), to completely deprotonate the α-carbon.

  • Alkylation: While maintaining the low temperature, add at least two equivalents of methyl iodide (MeI). Allow the reaction to slowly warm to room temperature and stir overnight. The causality here is critical: the strong base is necessary to form the carbanion, which then acts as a nucleophile to attack the electrophilic methyl iodide. Using two equivalents ensures the dimethylation of the alpha position.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(4-methoxyphenyl)-2-methylpropanoic acid can be purified by recrystallization.

Step B: Fischer Esterification to Yield the Final Product

  • Reaction: In a round-bottom flask, dissolve the purified carboxylic acid from Step A in an excess of methanol, which acts as both solvent and reactant.

  • Catalysis: Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Neutralization & Extraction: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. Further purification can be achieved via column chromatography if necessary.[3]

3.3 Workflow Visualization

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step A: Alkylation cluster_1 Step B: Esterification Start 4-Methoxyphenylacetic Acid Step1 1. Deprotonation (LDA) 2. Methylation (MeI) Start->Step1 Intermediate 2-(4-methoxyphenyl) -2-methylpropanoic Acid Step1->Intermediate Step2 Fischer Esterification (Methanol, H₂SO₄ cat.) Product Methyl 2-(4-methoxyphenyl) -2-methylpropanoate Step2->Product Intermediate_ref->Step2

Caption: A diagram illustrating the two-stage synthesis of the target compound.

Applications in Drug Discovery and Development

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is not merely a laboratory chemical; it is a sophisticated building block whose structural components are strategically employed in modern medicinal chemistry.

4.1 Role as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the preparation of Bilastine, a second-generation antihistamine.[4] The core structure of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is incorporated into the final API, demonstrating its value in constructing complex molecular architectures.

4.2 The Strategic Importance of the Gem-Dimethyl Group

The C(CH₃)₂ moiety, often referred to as a gem-dimethyl group, is a privileged structure in drug design. Its inclusion offers several advantages:

  • Metabolic Stability: The quaternary carbon is sterically hindered, which protects the adjacent positions from metabolic enzymes like cytochrome P450s that would otherwise hydroxylate a benzylic C-H bond. This increases the compound's in-vivo half-life.

  • Conformational Restriction: The gem-dimethyl group restricts the rotation around the adjacent single bonds. This "conformational constraint" can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor. The strategic introduction of methyl groups to optimize drug properties is a well-established principle in medicinal chemistry, sometimes called the "magic methyl" effect.[5][6]

4.3 The Methoxy Phenyl Moiety

The 4-methoxyphenyl group is a common feature in many bioactive molecules. The methoxy group is a hydrogen bond acceptor and can influence electronic properties, solubility, and receptor interactions. Its presence makes this intermediate particularly useful for creating analogs of existing drugs or for novel scaffold development. The application of biophysical techniques is essential to quantify how these structural features influence drug-target interactions during the hit-to-lead progression phase of drug discovery.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provide a reliable guide for safe handling.

  • Hazards: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8] May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a laboratory fume hood.[8]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

Conclusion

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a compound of significant technical merit for the research and pharmaceutical communities. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway, make it a valuable intermediate. More importantly, its structure embodies key principles of modern drug design, offering metabolic stability and conformational control. A comprehensive understanding of this molecule provides researchers with a powerful tool for the development of next-generation therapeutics.

References

  • Chemsrc. (2025). Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

  • NIST. (n.d.). (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(4-(4-methoxynonan-2-yl)phenyl)-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-ethylphenyl)-2-methylpropanoate. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/188453 A2.
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Foundational

The Profens: A Technical Guide to Arylpropionic Acid Derivatives in Drug Discovery and Development

This guide provides an in-depth exploration of arylpropionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of arylpropionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic enumeration of facts to provide a causal understanding of their pharmacology, synthesis, and analysis. We will dissect the molecular mechanisms, explore rational strategies for synthesis and derivatization, detail validated analytical protocols, and examine the expanding therapeutic landscape for this critical family of compounds.

Core Pharmacological Principles: Mechanism and Structure-Activity Relationship

Arylpropionic acids, commonly known as "profens," include widely recognized drugs such as ibuprofen and naproxen. Their therapeutic effects as anti-inflammatory, analgesic, and antipyretic agents are primarily rooted in their ability to inhibit cyclooxygenase (COX) enzymes.[1][2]

The Dual Inhibition of Cyclooxygenase (COX)

The central mechanism of action for arylpropionic acid derivatives is the suppression of prostaglandin biosynthesis through the inhibition of COX enzymes.[2] These enzymes exist in two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the gastrointestinal (GI) tract and maintain renal function.[1]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the main contributor to the production of prostaglandins that mediate pain, fever, and inflammation.[1]

Most traditional profens are non-selective, inhibiting both COX-1 and COX-2.[1] The therapeutic anti-inflammatory and analgesic effects are largely due to COX-2 inhibition, while the common adverse effects, such as gastrointestinal irritation and ulceration, are linked to the concurrent inhibition of the protective COX-1 isoform.[3][4]

The following diagram illustrates the arachidonic acid cascade and the intervention point for arylpropionic acid derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcomes Physiological & Pathological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostacyclin Prostacyclin (PGI2) (Vasodilation, Platelet Aggregation Inhibition) Prostaglandins_H2->Prostacyclin Thromboxane Thromboxane (TXA2) (Platelet Aggregation, Vasoconstriction) Prostaglandins_H2->Thromboxane Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever, GI Protection) Prostaglandins_H2->Prostaglandins NSAIDs Arylpropionic Acids (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Prostaglandin synthesis pathway and NSAID inhibition.
Stereochemistry and Potency

A critical aspect of profen pharmacology is their chirality. With the exception of a few derivatives, they possess a chiral center at the alpha-position of the propionic acid side chain. The biological activity is highly stereospecific: the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[3] Consequently, for racemic mixtures, the therapeutic action is almost exclusively attributed to the (S)-form.[3]

Structure-Activity Relationships (SAR) and COX Selectivity

The efficacy and side-effect profile of arylpropionic acid derivatives are dictated by their chemical structure. QSAR studies reveal that lipophilicity is a key factor influencing anti-inflammatory activity, as it facilitates binding to the cyclooxygenase enzyme.[5]

Key structural features include:

  • An Acidic Moiety: The carboxylic acid group is essential for COX inhibitory activity and forms a critical ionic bond within the enzyme's active site.[6] However, this free carboxyl group is also implicated in GI toxicity through local irritation.[4]

  • An Aromatic Ring: A planar aromatic group is a common feature, contributing to the necessary lipophilicity for enzyme binding.[5]

  • The α-Methyl Group: The methyl group on the propionic acid side chain enhances COX inhibitory potency compared to the corresponding arylacetic acid derivatives.[5]

The selectivity of these drugs for COX-1 versus COX-2 varies, which has significant clinical implications. This selectivity is often expressed as a ratio of the IC50 values (the concentration required to inhibit 50% of enzyme activity).

DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen Propionic Acid12800.15
Naproxen Propionic Acid2.64.90.53
Flurbiprofen Propionic Acid0.472.10.22
Diclofenac Acetic Acid0.0760.0262.9
Celecoxib Sulfonamide826.812
(Data compiled from multiple sources, including[7] and[8]. Ratios are calculated as IC50(COX-1)/IC50(COX-2) for consistency of interpretation where a lower number indicates higher COX-1 selectivity)

Synthetic Methodologies: From Classic Routes to Modern Innovations

The industrial synthesis of arylpropionic acids has evolved significantly, driven by the need for greater efficiency, safety, and atom economy—a core principle of green chemistry.

The Boots Process for Ibuprofen Synthesis: A Classic Multi-Step Approach

The original industrial synthesis of ibuprofen, developed by the Boots Company, is a six-step process.[9] While effective, it suffers from low atom economy, with a significant portion of the reactant atoms ending up as waste.[9]

Boots_Process The Boots Synthesis of Ibuprofen Isobutylbenzene Isobutylbenzene Acylation Friedel-Crafts Acylation Isobutylbenzene->Acylation Intermediate1 4'-Isobutyl- acetophenone Acylation->Intermediate1 Darzens Darzens Reaction Intermediate1->Darzens Intermediate2 α,β-Epoxy Ester Darzens->Intermediate2 Hydrolysis Hydrolysis & Decarboxylation Intermediate2->Hydrolysis Intermediate3 Aldehyde Hydrolysis->Intermediate3 Condensation Hydroxylamine Condensation Intermediate3->Condensation Intermediate4 Aldoxime Condensation->Intermediate4 Dehydration Dehydration Intermediate4->Dehydration Intermediate5 Nitrile Dehydration->Intermediate5 Hydrolysis2 Acid Hydrolysis Intermediate5->Hydrolysis2 Ibuprofen Ibuprofen Hydrolysis2->Ibuprofen

Workflow of the six-step Boots process for ibuprofen.
The BHC Process: A Greener Alternative

A more efficient, three-step synthesis was later developed by Boots, Hoechst, and Celanese (BHC). This process boasts a much higher atom economy (~80% compared to ~40% for the Boots process) and produces only a single molecule of water as a by-product, making it a significantly "greener" route.[9][10]

Experimental Protocol: BHC Synthesis of Ibuprofen (Conceptual Steps)

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent, to produce 4'-isobutylacetophenone. The HF is then recovered and reused.[10]

  • Step 2: Hydrogenation: The resulting ketone is catalytically hydrogenated, typically using a palladium catalyst, to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.[11]

  • Step 3: Carbonylation: The alcohol intermediate is subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide. This step directly introduces the carboxylic acid moiety, yielding ibuprofen.[9][11] This final step is the key innovation, replacing multiple steps of the original Boots process.

Modern Palladium-Catalyzed One-Pot Synthesis

Recent advancements have focused on further streamlining synthesis. A flexible two-step, one-pot procedure has been developed for a variety of 2-arylpropionic acids, including naproxen and flurbiprofen.[12] This method avoids the isolation of intermediates, improving efficiency.

Experimental Protocol: One-Pot Heck Coupling and Hydroxycarbonylation [12]

  • Objective: To synthesize 2-(4-methoxyphenyl)propionic acid from 4-bromoanisole.

  • Materials: 4-bromoanisole, palladium(II) acetate (Pd(OAc)₂), neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand, triethylamine (NEt₃), dioxane, ethylene gas, hydrochloric acid (HCl), carbon monoxide (CO).

  • Step 1 (Heck Reaction):

    • In a pressure autoclave, combine Pd(OAc)₂ (0.5 mol%), NISPCDPP ligand (2.0 mol%), dioxane, NEt₃ (1.5 mmol), and 4-bromoanisole (1 mmol).

    • Pressurize the vessel with ethylene (20 bar).

    • Heat the reaction mixture to 120 °C for 20 hours. The product of this step is the corresponding styrene derivative.

  • Step 2 (Hydroxycarbonylation):

    • After the Heck reaction is complete, cool the vessel.

    • Carefully add aqueous HCl (6M).

    • Pressurize the vessel with carbon monoxide (40 bar).

    • Heat the reaction to 100 °C for 20 hours.

  • Workup: After cooling and depressurizing, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the final 2-arylpropionic acid.

  • Causality: The palladium catalyst is versatile enough to facilitate both the C-C bond formation in the Heck reaction and the subsequent carbonylation. The phosphine ligand is crucial for stabilizing the palladium catalyst and promoting high regioselectivity in both steps.[12]

Prodrug Strategies to Mitigate Gastrointestinal Toxicity

The GI side effects associated with the free carboxylic acid group have driven the development of prodrugs. These are modified derivatives that are inactive until they are metabolized in the body to release the active parent drug. This strategy can mask the acidic group during its transit through the stomach, reducing local irritation.

Common approaches include the synthesis of amide or ester prodrugs.[4][13] For example, amide prodrugs can be synthesized by coupling the arylpropionic acid with an appropriate amino alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[13] Similarly, hydrazone derivatives of profens have been synthesized and shown to possess potent anti-inflammatory activity with reduced ulcerogenic effects.[14][15]

Expanding Therapeutic Horizons

While renowned for their anti-inflammatory properties, research has unveiled a broader spectrum of biological activities for arylpropionic acid derivatives, suggesting their potential in treating a range of other conditions.[2][3][16]

  • Anticancer Activity: Numerous studies have shown that NSAIDs, including profens, have chemopreventive and therapeutic potential against various cancers.[17] The mechanisms are complex and not fully elucidated but appear to involve both COX-dependent and COX-independent pathways.[17] COX-independent mechanisms may involve the modulation of signaling pathways like PI3K/Akt or Ras/MAPK, which are critical for cell proliferation and survival.[18]

  • Antibacterial Activity: Certain novel derivatives, such as hydrazones of ibuprofen, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Anticonvulsant Activity: Synthesized amide derivatives of profens have also been evaluated for anticonvulsant properties, with some showing moderate activity in preclinical models like the maximal electroshock seizures (MES) method.[2]

Analytical Techniques for Quality Control and Chiral Purity

Robust analytical methods are essential for the quality control of bulk drugs and pharmaceutical formulations, as well as for pharmacokinetic studies. Given the stereospecific nature of their activity, methods for chiral separation are particularly critical.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving the enantiomers of profens. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[19][20]

Experimental Protocol: Enantiomeric Separation of Naproxen [20]

  • Objective: To separate (S)-naproxen and (R)-naproxen.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Whelk-O 1 column (25 cm × 4.6 mm).

  • Mobile Phase (Normal-Phase):

    • Composition: Hexane:Isopropanol:Acetic Acid (80:20:0.5 v/v/v).

    • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of racemic naproxen in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution profile. The two enantiomers will appear as distinct peaks.

  • Causality: The Whelk-O 1 stationary phase is a chiral selector that forms transient diastereomeric complexes with the enantiomers of naproxen. The differing stability of these complexes leads to different retention times, allowing for their separation. The small amount of acetic acid in the mobile phase is often necessary to suppress the ionization of the analyte's carboxylic acid group and achieve good peak shape.[20]

Other Analytical Methods
  • Capillary Electrophoresis (CE): CE is another effective technique for enantiomeric resolution, often using cyclodextrins as chiral selectors in the background electrolyte.[21][22] It offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples.

  • Spectroscopic Techniques: Standard spectroscopic methods are indispensable for structural confirmation and quality control. Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to elucidate the detailed chemical structure.[23][24] Mass spectrometry is used to confirm the molecular weight.

Future Perspectives

The field of arylpropionic acid derivatives continues to evolve. Future research will likely focus on the development of highly selective COX-2 inhibitors with improved cardiovascular safety profiles, the design of novel prodrugs and co-drugs that target specific tissues or offer dual therapeutic actions, and a deeper exploration of their anticancer and antimicrobial mechanisms to unlock their full therapeutic potential beyond inflammation and pain. The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers to contribute to this exciting and impactful area of drug discovery.

References

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  • Akgün, H., et al. (1996). Synthesis of some 2-arylpropionic acid amides as prodrugs. Arzneimittelforschung, 46(9), 891-4. [Link]

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  • Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. (n.d.). Der Pharma Chemica. [Link]

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  • Exploring self-immolative prodrugs of hydroxychloroquine with aryl propionic acid NSAIDs for dual drug release in rheumatoid arthritis: Synthesis and pharmacokinetics. (n.d.). ResearchGate. [Link]

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Exploratory

The Genesis of Modern Pain Relief: A Technical History of Substituted Benzeneacetic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzeneacetic acids represent a cornerstone in the edifice of modern pharmacology, giving rise to some of the most wi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzeneacetic acids represent a cornerstone in the edifice of modern pharmacology, giving rise to some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide navigates the historical landscape of their discovery and development, from the empirical observations that led to the first anti-inflammatory agents to the rational drug design that yielded iconic molecules like ibuprofen and diclofenac. We will dissect the pivotal synthetic pathways, explore the evolution of our understanding of their mechanism of action, and delve into the structure-activity relationships that continue to inform the development of safer and more effective analgesics. This guide is intended for the scientific professional, offering not just a historical narrative, but a detailed examination of the experimental choices, preclinical evaluations, and biopharmaceutical innovations that have shaped this critical class of therapeutic agents.

The Pre-NSAID Era: A Quest for Safer Anti-Inflammatory Agents

The story of substituted benzeneacetic acids begins in an era dominated by salicylates and corticosteroids for the management of pain and inflammation. While effective, these early therapies were beset with significant side effects. The long-term use of corticosteroids was associated with a host of debilitating conditions, and high-dose aspirin, the primary non-steroidal option, carried a substantial risk of gastrointestinal irritation and bleeding. This pressing clinical need fueled a concerted effort within the pharmaceutical industry to discover novel anti-inflammatory compounds with an improved therapeutic index.

The initial drug discovery process was largely empirical, relying on the screening of vast libraries of chemical compounds in various animal models of inflammation.[1][2] These early preclinical models, while rudimentary by today's standards, were instrumental in identifying compounds with anti-inflammatory potential.

Early Preclinical Screening Models

The development of the first NSAIDs relied on a battery of in vivo assays designed to induce and quantify inflammation in laboratory animals. These models were crucial for identifying lead compounds and providing the initial efficacy data necessary to proceed to clinical trials.

  • UV-Erythema in Guinea Pigs: This model was a cornerstone for early anti-inflammatory screening.[3] Albino guinea pigs were exposed to ultraviolet radiation, and the subsequent development of erythema (redness) was assessed. The ability of a test compound, administered systemically, to delay or reduce the intensity of this erythema was a key indicator of its anti-inflammatory properties. This model was particularly useful as it mimicked certain aspects of inflammatory skin conditions.[3]

  • Carrageenan-Induced Paw Edema in Rats: This widely used model involves the injection of carrageenan, a seaweed extract, into the paw of a rat, inducing a localized and quantifiable inflammatory response characterized by swelling (edema). The volume of the paw is measured at various time points after carrageenan administration, and the reduction in swelling by a test compound is a measure of its anti-inflammatory activity. This model is still in use today and provides a reliable and reproducible method for evaluating acute inflammation.

  • Adjuvant-Induced Arthritis in Rats: To model chronic inflammatory conditions like rheumatoid arthritis, the adjuvant-induced arthritis model was employed. This involves the injection of Freund's complete adjuvant, containing heat-killed mycobacteria, which induces a systemic inflammatory response and joint inflammation that resembles human rheumatoid arthritis. This model was critical for evaluating the potential of compounds to treat chronic inflammatory diseases.

These early models, while lacking the molecular precision of modern assays, were fundamental to the discovery of the first generation of NSAIDs, including the precursors to the substituted benzeneacetic acids.

The Dawn of the Arylalkanoic Acids: The Ibuprofen Story

The quest for a safer alternative to aspirin led a team at the Boots Pure Drug Company in the early 1960s, spearheaded by pharmacologist Stewart Adams and chemist John Nicholson, to investigate a class of compounds known as arylalkanoic acids. Their research culminated in the discovery of ibuprofen, a compound that would go on to become one of the most successful and widely used NSAIDs in the world.

From Ibufenac to Ibuprofen: A Lesson in Toxicity

The journey to ibuprofen was not without its setbacks. An early lead compound, 4-isobutylphenylacetic acid, later named ibufenac , showed promising anti-inflammatory activity.[4] However, its clinical development was halted due to instances of hepatotoxicity. This experience underscored the critical importance of a thorough toxicological evaluation in the drug development process and spurred the team to refine the chemical structure to mitigate this liability. The research that led to ibufenac, however, was not in vain; it directly paved the way for the synthesis of its safer and more effective successor, ibuprofen.

The Boots Synthesis of Ibuprofen: A Six-Step Journey

The original commercial synthesis of ibuprofen, developed by the Boots Company, was a six-step process starting from isobutylbenzene.[5][6][7] While a landmark achievement of its time, this process was characterized by its relatively low overall yield and poor atom economy.[5][8]

Experimental Protocol: The Boots Process for Ibuprofen Synthesis [5][6][7]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to produce 4'-isobutylacetophenone. This electrophilic aromatic substitution reaction introduces the acetyl group at the para position of the isobutylbenzene ring.

  • Darzens Condensation: The resulting ketone undergoes a Darzens condensation with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester, specifically ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate.

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed with aqueous acid and heated to induce decarboxylation, yielding 2-(4-isobutylphenyl)propanal.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Dehydration to Nitrile: The aldoxime is dehydrated using a reagent such as acetic anhydride to yield 2-(4-isobutylphenyl)propanenitrile.

  • Hydrolysis to Carboxylic Acid: Finally, the nitrile is hydrolyzed under acidic or basic conditions to afford ibuprofen.

Caption: The original six-step Boots synthesis of ibuprofen.

The BHC "Green" Synthesis: A More Efficient and Sustainable Approach

In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a more streamlined and environmentally friendly three-step synthesis of ibuprofen.[9] This process, often lauded as a prime example of green chemistry, significantly improved the atom economy and reduced waste compared to the original Boots process.[8][10]

Experimental Protocol: The BHC "Green" Synthesis of Ibuprofen [5][11]

  • Friedel-Crafts Acylation: Similar to the Boots process, the synthesis begins with the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride. However, in the BHC process, anhydrous hydrogen fluoride (HF) serves as both the catalyst and the solvent. A key advantage of using HF is that it can be efficiently recovered and reused.[12][13]

  • Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is then reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a Raney nickel or palladium on carbon catalyst. This step is highly efficient and produces water as the only byproduct.

  • Carbonylation: The final step involves the carbonylation of the alcohol with carbon monoxide in the presence of a palladium catalyst to directly yield ibuprofen. This step is a testament to the power of catalytic C-C bond formation in modern organic synthesis.

Caption: The streamlined three-step BHC "green" synthesis of ibuprofen.

Table 1: Comparison of the Boots and BHC Processes for Ibuprofen Synthesis [5][10]

MetricBoots ProcessBHC Process
Number of Steps 63
Overall Yield ~40%~77-80%
Atom Economy 40%77% (approaching 99% with byproduct recovery)
Key Reagents Acetic Anhydride, Ethyl Chloroacetate, HydroxylamineAcetic Anhydride, Hydrogen, Carbon Monoxide
Catalyst(s) Aluminum Trichloride (stoichiometric)Hydrogen Fluoride (catalytic, recyclable), Raney Nickel, Palladium
Waste Products Large quantities of aluminum trichloride hydrate and other saltsAcetic acid (recoverable and reusable)

Diclofenac: A Potent Phenylacetic Acid Derivative

Introduced in 1973 by Ciba-Geigy (now Novartis), diclofenac is another prominent member of the substituted benzeneacetic acid family.[14][15] It is a potent anti-inflammatory and analgesic agent, and its discovery further solidified the therapeutic importance of this chemical class.

Synthesis of Diclofenac: Multiple Pathways to a Potent Drug

Several synthetic routes to diclofenac have been developed over the years. A common and historically significant method starts from 2,6-dichloroaniline and involves a key cyclization and subsequent hydrolysis.

Experimental Protocol: A Common Synthesis of Diclofenac Sodium [16][17]

  • N-Arylation: 2,6-dichloroaniline is reacted with an o-halobenzoic acid derivative (e.g., 2-chlorobenzoic acid) in a condensation reaction to form N-(2,6-dichlorophenyl)anthranilic acid.

  • Reduction: The carboxylic acid group of the N-arylanthranilic acid is reduced to a primary alcohol, yielding [2-(2,6-dichloroanilino)phenyl]methanol.

  • Conversion to Benzyl Halide: The alcohol is then converted to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride.

  • Cyanation: The benzyl chloride is reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group, forming [2-(2,6-dichloroanilino)phenyl]acetonitrile.

  • Hydrolysis to Carboxylic Acid: The nitrile is then hydrolyzed under basic conditions to yield diclofenac.

  • Salt Formation: Finally, the diclofenac is treated with a sodium base (e.g., sodium hydroxide) to form the more stable and water-soluble sodium salt.

Caption: A common multi-step synthesis of diclofenac sodium.

Mechanism of Action: Unraveling the Role of Cyclooxygenase (COX)

For many years, the precise mechanism by which NSAIDs exerted their therapeutic effects remained elusive. A groundbreaking discovery in 1971 by John Vane revealed that aspirin and other NSAIDs inhibit the activity of an enzyme called cyclooxygenase (COX).[18] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Further research in the early 1990s led to the discovery of two distinct isoforms of the COX enzyme: COX-1 and COX-2.[18]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that are involved in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

  • COX-2 , on the other hand, is an inducible enzyme that is typically absent in most tissues but is rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are the primary mediators of the pain and swelling associated with inflammation.

This discovery of COX isoforms provided a crucial framework for understanding both the therapeutic effects and the side effects of NSAIDs. The anti-inflammatory, analgesic, and antipyretic actions of these drugs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulcers and bleeding, are largely a consequence of inhibiting the protective functions of COX-1.

COX_Pathway cluster_3 Mechanism of Action of Substituted Benzeneacetic Acids Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Housekeeping Functions COX-2 COX-2 Arachidonic Acid->COX-2 Inflammation, Pain, Fever Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 Inhibition (Side Effects) NSAIDs->COX-2 Inhibition (Therapeutic Effects)

Caption: The inhibitory action of NSAIDs on the COX-1 and COX-2 pathways.

Structure-Activity Relationships and COX Selectivity

The discovery of the COX isoforms spurred a new era of rational drug design aimed at developing NSAIDs with greater selectivity for COX-2, with the goal of reducing gastrointestinal side effects. The benzeneacetic acid scaffold proved to be a versatile platform for exploring these structure-activity relationships (SAR).

The general structure of a substituted benzeneacetic acid NSAID consists of a central phenyl ring, an acetic acid moiety, and various substituents on the phenyl ring. The nature and position of these substituents have a profound impact on the compound's potency and its selectivity for COX-1 versus COX-2. For instance, in the case of diclofenac, the 2,6-dichloro substitution on the aniline ring is crucial for its high potency.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Substituted Benzeneacetic Acids and other NSAIDs [19][20]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Indomethacin 0.00900.310.029
Celecoxib 826.812
Rofecoxib > 10025> 4.0
Meloxicam 376.16.1
Piroxicam 47251.9

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

The data in Table 2 illustrate the varying degrees of COX selectivity among different NSAIDs. Ibuprofen is a non-selective inhibitor, showing a slight preference for COX-1. Diclofenac, while also non-selective, exhibits a modest preference for COX-2. In contrast, the coxibs, such as celecoxib and rofecoxib, were specifically designed to be highly selective COX-2 inhibitors.

Evolution of Formulations and Delivery Systems

Beyond the discovery of new chemical entities, significant advancements have been made in the formulation and delivery of substituted benzeneacetic acids to enhance their efficacy, improve their safety profile, and increase patient convenience.[14][15]

Diclofenac: A Case Study in Formulation Development

The biopharmaceutical evolution of diclofenac is a prime example of how formulation science can extend the lifecycle and improve the clinical utility of a drug.[15]

  • Enteric-Coated Tablets: To mitigate the direct irritant effect of diclofenac on the gastric mucosa, enteric-coated formulations were developed. These tablets have a pH-sensitive coating that prevents their dissolution in the acidic environment of the stomach, delaying drug release until they reach the more neutral pH of the small intestine.

  • Sustained-Release Formulations: To provide longer-lasting pain relief and reduce dosing frequency, sustained-release tablets were developed.[21][22][23] These formulations employ various matrix systems, both hydrophilic and hydrophobic, to control the rate of drug dissolution and release over an extended period.

  • Topical Formulations: To minimize systemic exposure and the associated risks of gastrointestinal and cardiovascular side effects, topical formulations of diclofenac, such as gels, patches, and solutions, have been developed. These are particularly useful for treating localized pain and inflammation associated with conditions like osteoarthritis.

  • Novel Delivery Technologies: More recent innovations include the development of diclofenac formulations using advanced technologies such as lipid-based systems and nanoparticles to improve solubility, enhance absorption, and potentially reduce the effective dose.

The Evolution of Analytical Techniques in NSAID Development

The discovery and development of substituted benzeneacetic acids have been intrinsically linked to the evolution of analytical chemistry. From the initial structural elucidation to modern quality control and metabolic profiling, analytical techniques have played a pivotal role at every stage.

In the early days of NSAID research, classical methods such as elemental analysis, melting point determination, and infrared (IR) spectroscopy were used to characterize newly synthesized compounds.[24][25][26] As the field progressed, more sophisticated techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry became indispensable for unambiguous structure determination.

The advent of high-performance liquid chromatography (HPLC) revolutionized the analysis of NSAIDs, providing a powerful tool for purity assessment, quantitative analysis in pharmaceutical formulations, and the measurement of drug and metabolite concentrations in biological fluids. Today, a vast array of analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis, are routinely employed in the research, development, and quality control of substituted benzeneacetic acids.[24]

Conclusion and Future Perspectives

The discovery and history of substituted benzeneacetic acids is a compelling narrative of scientific innovation driven by a clear clinical need. From the early, often serendipitous, screening of compounds to the modern era of rational drug design and advanced formulation science, the journey of these molecules has transformed the management of pain and inflammation. The stories of ibuprofen and diclofenac, with their challenges and triumphs, offer invaluable lessons for today's researchers and drug development professionals.

The ongoing quest for safer and more effective analgesics continues, with a focus on developing compounds with improved COX-2 selectivity, novel mechanisms of action, and targeted delivery systems. The foundational knowledge gained from the study of substituted benzeneacetic acids will undoubtedly continue to inspire and guide the next generation of anti-inflammatory therapies.

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Sources

Foundational

The Therapeutic Landscape of Propanoate Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Beyond the Non-Steroidal Anti-Inflammatory Drug (NSAID) Paradigm For decades, the therapeutic utility of propanoate derivatives has been largely defined by their role as non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Non-Steroidal Anti-Inflammatory Drug (NSAID) Paradigm

For decades, the therapeutic utility of propanoate derivatives has been largely defined by their role as non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and naproxen are cornerstones of pain and inflammation management, their mechanisms of action centered on the inhibition of cyclooxygenase (COX) enzymes. While this application remains profoundly important, a burgeoning body of research is unveiling a far more intricate and diverse therapeutic landscape for this versatile chemical scaffold. From the intricate signaling pathways of cancer to the complex neurological cascades of neurodegenerative diseases and the metabolic dysregulation in diabetes, propanoate derivatives are emerging as potent modulators of cellular function with significant therapeutic potential.

This technical guide moves beyond the traditional NSAID narrative to provide researchers, scientists, and drug development professionals with an in-depth exploration of the expanding therapeutic applications of propanoate derivatives. We will delve into the nuanced mechanisms of action, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the future of this dynamic class of molecules.

I. The Evolving Therapeutic Spectrum of Propanoate Derivatives

The chemical structure of propanoic acid, with its characteristic three-carbon backbone, provides a versatile scaffold for medicinal chemists. Modifications to this core structure have yielded a wide array of derivatives with diverse pharmacological properties. While arylpropionic acids are the most well-known, a growing number of novel propanoate derivatives are demonstrating efficacy in a range of disease models.[1][2]

Anti-Inflammatory and Analgesic Applications: The Established Core

The primary and most well-documented therapeutic application of propanoate derivatives is in the management of inflammation and pain.[2] Arylpropionic acid derivatives, such as ibuprofen, ketoprofen, and naproxen, are potent NSAIDs that exert their effects through the inhibition of COX enzymes, which are key mediators in the biosynthesis of prostaglandins.[1]

  • Mechanism of Action: By blocking the active site of COX-1 and COX-2, these derivatives prevent the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators that also play a role in pain signaling and fever. The (S)-enantiomer of these chiral compounds is typically the more biologically active isomer.[1]

  • Therapeutic Implications: This mechanism underpins their widespread use in treating conditions such as arthritis, musculoskeletal disorders, and general pain and fever.[1] However, the long-term use of traditional NSAIDs is associated with gastrointestinal and renal side effects, primarily due to the inhibition of the cytoprotective functions of COX-1.[1] This has driven the development of COX-2 selective inhibitors and other strategies to mitigate these adverse effects.

Oncology: A New Frontier for Propanoate Derivatives

Emerging evidence strongly suggests a role for propanoate derivatives in cancer therapy. Their mechanisms of action in this context are multifaceted and extend beyond simple anti-inflammatory effects.

  • Induction of Apoptosis and Cell Cycle Arrest: Sodium propionate has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[3] This effect is mediated, in part, by the inhibition of the JAK2/STAT3 signaling pathway, leading to cell cycle arrest at the G0/G1 phase.[3]

  • Modulation of Reactive Oxygen Species (ROS): In some cancer cell lines, propanoate derivatives can increase the levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[3]

  • Targeting Drug-Resistant Cancers: Novel polysubstituted thiazole derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer models.[4]

Neuroprotection and Neuroregeneration: A Beacon of Hope for Neurodegenerative Diseases

The gut-brain axis and the role of gut microbiota-derived metabolites, such as propionate, have become a major focus in neuroscience research. Propionate and its derivatives are now being investigated for their neuroprotective and neuroregenerative properties in a range of neurological disorders.

  • Parkinson's Disease: Studies in animal models of Parkinson's disease have shown that propionate supplementation can suppress neurodegeneration.[5][6] This neuroprotective effect is thought to be mediated by interorgan signaling between the intestine and the brain, leading to a metabolic rescue of neuronal proteotoxicity.[5] Ibuprofen, a well-known propanoate derivative, has also been associated with a lower risk of developing Parkinson's disease.[7]

  • Alzheimer's Disease: The role of propionate in Alzheimer's disease is more complex, with some studies suggesting that excess levels may be detrimental.[8][9] However, the ability of propionate to modulate neuroinflammation and oxidative stress suggests that it could have a therapeutic role if administered appropriately.

  • Multiple Sclerosis and other Inflammatory Neuropathies: Propionate has demonstrated significant immunoregulatory and neuroprotective effects in models of multiple sclerosis and chronic inflammatory demyelinating polyneuropathy (CIDP).[10][11][12] It can promote the survival of Schwann cells and enhance dorsal root ganglia (DRG) outgrowth.[11] The mechanism involves the activation of the free fatty acid receptor 3 (FFAR3) and subsequent histone hyperacetylation, leading to increased expression of antioxidative enzymes like catalase.[6][11]

Metabolic Disorders: Regulating Glucose and Lipid Homeostasis

Propionate, as a short-chain fatty acid produced by gut microbiota, plays a crucial role in regulating host metabolism. This has led to investigations into the therapeutic potential of propanoate derivatives in metabolic disorders such as diabetes and obesity.

  • Insulin Resistance and Type 2 Diabetes: Propionate has been shown to have beneficial effects on glucose metabolism.[13][14] It can ameliorate diabetes-induced neurological dysfunction by regulating the PI3K/Akt/eNOS signaling pathway.[15] However, some studies have also shown that propionate can inhibit glucose-induced insulin secretion in isolated pancreatic islets, suggesting a complex and context-dependent role.[16]

  • Obesity: Butyrate and propionate levels have been found to be negatively correlated with obesity and glucose levels in patients with type 2 diabetes and obesity.[17]

II. Mechanistic Insights: Key Signaling Pathways Modulated by Propanoate Derivatives

The therapeutic effects of propanoate derivatives are underpinned by their ability to modulate a variety of intracellular signaling pathways. Understanding these pathways is critical for rational drug design and the identification of novel therapeutic targets.

The JAK2/STAT3 Signaling Pathway in Cancer

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of the JAK2/STAT3 pathway is a hallmark of many cancers.

  • Inhibition by Propanoate Derivatives: Sodium propionate has been shown to inhibit the JAK2/STAT3 signaling pathway in breast cancer cells.[3] This inhibition leads to the downregulation of downstream target genes involved in cell cycle progression and survival, ultimately resulting in apoptosis.[3][13][18]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Nuclear Translocation and DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Increased Cell Proliferation & Survival Propanoate_Derivative Propanoate Derivative Propanoate_Derivative->JAK2 Inhibition Cytokine Cytokine Cytokine->Receptor Ligand Binding PI3K_Akt_eNOS_Pathway cluster_cytoplasm Cytoplasm Propionate Propionate PI3K PI3K Propionate->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Activation) NO Nitric Oxide eNOS->NO Production Neuroprotection_Vasodilation Neuroprotection_Vasodilation NO->Neuroprotection_Vasodilation Neuroprotection & Vasodilation

Caption: Activation of the PI3K/Akt/eNOS signaling pathway by propionate.

Free Fatty Acid Receptor 3 (FFAR3) Signaling in Neuroregeneration

Free fatty acid receptors, particularly FFAR3 (also known as GPR41), are G protein-coupled receptors that are activated by short-chain fatty acids like propionate.

  • Mediation of Neuroprotective Effects: The neuroprotective and neuroregenerative effects of propionate in the peripheral nervous system are mediated through the activation of FFAR3. [6][11][19]This activation leads to histone hyperacetylation and the increased expression of antioxidant and neuroregenerative markers, such as catalase and growth-associated protein 43 (GAP-43). [6][11]

FFAR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propionate Propionate FFAR3 FFAR3 (GPR41) Propionate->FFAR3 Binding G_Protein G-protein FFAR3->G_Protein Activation Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Signal Transduction Histone_Acetylation Histone Hyperacetylation Downstream_Effectors->Histone_Acetylation Gene_Expression Gene Expression (Catalase, GAP-43) Histone_Acetylation->Gene_Expression Neuroprotection_Neuroregeneration Neuroprotection_Neuroregeneration Gene_Expression->Neuroprotection_Neuroregeneration Increased Neuroprotection & Neuroregeneration

Caption: Propionate-mediated neuroprotection and neuroregeneration via FFAR3 signaling.

III. Experimental Protocols for the Evaluation of Propanoate Derivatives

The successful development of novel propanoate-based therapeutics relies on robust and reproducible experimental protocols. This section provides detailed methodologies for key in vitro and in vivo assays to assess the anti-inflammatory, anticancer, and neuroprotective activities of these compounds.

In Vitro Anti-Inflammatory Assays

Objective: To determine the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured cells.

3.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Pre-treat cells with various concentrations of the test propanoate derivative for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

3.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

3.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA)

  • Collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation in an animal model. [20]

  • Animals: Male Wistar rats (180-220 g).

  • Groups:

    • Control group (vehicle).

    • Positive control group (e.g., indomethacin, 10 mg/kg).

    • Test groups (various doses of the propanoate derivative).

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.

    • Induce inflammation by injecting 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

  • Calculation:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100.

In Vitro Anticancer Assays

Objective: To assess the cytotoxic and antiproliferative effects of a test compound on cancer cell lines.

3.3.1. Cell Viability Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). [21][22][19][23][24]2. Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test propanoate derivative for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Neuroprotection Assay

Objective: To evaluate the ability of a test compound to protect neurons from oxidative stress-induced cell death. [6][11]

  • Cell Culture: Primary dorsal root ganglia (DRG) neurons or Schwann cells.

  • Procedure:

    • Pre-treat the cells with the test propanoate derivative for 24 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H2O2) or S-nitroso-N-acetyl-D-L-penicillamine (SNAP).

    • Assess cell viability using the MTT assay or by staining with propidium iodide and analyzing with flow cytometry.

    • Neurite outgrowth can be quantified by immunofluorescence staining for neuronal markers like β-III tubulin.

IV. Quantitative Data and Structure-Activity Relationships

The therapeutic efficacy of propanoate derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds. [16][25][26][27]

Quantitative Data on Therapeutic Efficacy

The following tables summarize representative quantitative data for the therapeutic effects of various propanoate derivatives.

Compound Cancer Cell Line Assay IC50 Value Reference
Pinostrobin propionateT47D (Breast Cancer)MTT0.57 mM[28]
Pinostrobin butyrateT47D (Breast Cancer)MTT0.40 mM[28]
Compound 3dMCF-7 (Breast Cancer)Sulforhodamine B43.4 µM[5]
Compound 4dMCF-7 (Breast Cancer)Sulforhodamine B39.0 µM[5]
Compound 3aA549 (Lung Carcinoma)MTT5.988 µM[5]
Ph3SnL1MCF-7 (Breast Cancer)Crystal Violet0.218 µM[11]
Compound In Vivo Model Dose % Inhibition of Edema (at 3h) Reference
Sodium PropionateCarrageenan-induced paw edema30 mg/kg~40%[29]
Sodium PropionateCarrageenan-induced paw edema100 mg/kg~60%[29]
3-Benzoyl-propionic acidCarrageenan air pouch0.5 mg/kgSignificant reduction in NO and PGE2[30]
OADPLPS-induced NO release in RAW 264.7 cellsIC50 = 1.29 µg/mL-[14]
Structure-Activity Relationship (SAR) Insights
  • Arylpropionic Acids (NSAIDs): The presence of a chiral center at the α-position of the propionic acid moiety is crucial for anti-inflammatory activity, with the (S)-enantiomer being more potent. The nature and position of the substituent on the aryl ring influence the potency and COX-1/COX-2 selectivity.

  • Anticancer Derivatives: The addition of heterocyclic moieties, such as thiazole, can significantly enhance the antiproliferative activity of propanoate derivatives. [4]For pinostrobin derivatives, esterification to propionate and butyrate increases their anticancer activity and selectivity. [28]* Neuroprotective Derivatives: The short-chain nature of propionate itself is key to its activity as a ligand for FFAR3. Esterification, as seen in propionyl-L-carnitine, can improve bioavailability and cellular uptake.

V. Future Directions and Conclusion

The therapeutic potential of propanoate derivatives extends far beyond their established role as NSAIDs. The ongoing research into their anticancer, neuroprotective, and metabolic regulatory properties is opening up exciting new avenues for drug discovery and development. The ability of these compounds to modulate key signaling pathways, such as JAK2/STAT3, PI3K/Akt/eNOS, and FFAR3, highlights their potential as targeted therapies for a range of complex diseases.

Future research should focus on:

  • Design of Novel Derivatives: Synthesizing and screening new propanoate derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Novel Mechanisms: Further investigating the molecular mechanisms underlying the diverse therapeutic effects of these compounds.

  • Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of promising propanoate derivatives in human patients. There are ongoing clinical trials for propionyl-L-carnitine in ulcerative colitis and indole-3-propionic acid, which underscore the translational potential of this class of molecules. [2][31] In conclusion, the humble propanoate scaffold has proven to be a rich source of therapeutic agents with a continuously expanding range of applications. By leveraging a deeper understanding of their mechanisms of action and structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile class of molecules.

References

  • Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases. PubMed. [Link]

  • Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system. PMC - PubMed Central. [Link]

  • Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K/Akt/eNOS signaling pathway. bioRxiv. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. N/A. [N/A]
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Propionic acid promotes neurite recovery in damaged multiple sclerosis neurons. Brain Communications. Oxford Academic. [Link]

  • Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system. PubMed. [Link]

  • Sodium propionate exerts anticancer effect in mice bearing breast cancer cell xenograft by regulating JAK2/STAT3/ROS/p38 MAPK signaling. PubMed. [Link]

  • Propionate Exerts Neuroprotective and Neuroregenerative Effects in the Peripheral Nervous System. GBS/CIDP Foundation International. [Link]

  • Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K-AKT-eNOS signaling pathway. bioRxiv. [Link]

  • Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system. PMC - PubMed Central. [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. PMC - NIH. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • HKU Biologists Discover Propionate Supplementation as a Potential Treatment for Parkinson's Disease. News. [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]

  • Ibuprofen. Wikipedia. [Link]

  • Propionate and Alzheimer's Disease. PMC - PubMed Central. [Link]

  • Propionate and Alzheimer's Disease. PubMed. [Link]

  • Examination of Anti-Inflammatory Effects After Propionate Supplementation in the R6/2 Mouse Model of Huntington's Disease. MDPI. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. N/A. [Link]

  • Propionyl-L-Carnitine Hydrochloride in Patients With Mild Ulcerative Colitis; Efficacy, Safety and Tolerability Study. ClinicalTrials.gov. [Link]

  • Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate. NIH. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Inhibition of the JAK-2/STAT3 signaling pathway impedes the migratory and invasive potential of human glioblastoma cells. PubMed. [Link]

  • Inhibition of the JAK2/STAT3 signaling pathway exerts a therapeutic effect on osteosarcoma. PubMed. [Link]

  • Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K/Akt/eNOS signaling pathway. ResearchGate. [Link]

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]

  • The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. PubMed. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. [Link]

  • Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor. [Link]

  • Novel small molecular inhibitors disrupt the JAK/STAT3 and FAK signaling pathways and exhibit a potent antitumor activity in glioma cells. ResearchGate. [Link]

  • (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]

  • Drug Design: Structure-Activity Relationship (SAR). Caucasus Journal of Health Sciences and Public Health. [Link]

  • Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Butyrate and Propionate are Negatively Correlated with Obesity and Glucose Levels in Patients with Type 2 Diabetes and Obesity. PMC - PubMed Central. [Link]

  • Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock. PMC - NIH. [Link]

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Exploratory

Technical Guide on the Safety and Hazards of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Introduction and Chemical Identity Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an ester derivative of propanoic acid. Its structure is characterized by a p-methoxyphenyl group and two methyl groups attached to the a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Chemical Identity

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an ester derivative of propanoic acid. Its structure is characterized by a p-methoxyphenyl group and two methyl groups attached to the alpha-carbon of the methyl propanoate backbone. Primarily utilized in research and development settings for organic synthesis, its handling requires a thorough understanding of its potential hazards.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name Methyl 2-(4-methoxyphenyl)-2-methylpropanoate-
CAS Number 6274-50-6[1]
Molecular Formula C₁₂H₁₆O₃Inferred
Molecular Weight 208.25 g/mol Inferred
Structural Analog Methyl 2-(4-methoxyphenyl)propanoate[2][3]
Analog CAS No. 50415-73-1[2][3]

Hazard Identification and GHS Classification

Based on the data for its structural analog, Methyl 2-(4-methoxyphenyl)-2-methylpropanoate should be treated as a hazardous substance. The Globally Harmonized System (GHS) classification indicates multiple health hazards.

Signal Word: Warning [3]

GHS Pictogram:



Table 2: GHS Hazard and Precautionary Statements (Based on Analog CAS 50415-73-1)

CodeStatementCategorySource
H302 Harmful if swallowedAcute Toxicity (Oral), Cat. 4[3]
H315 Causes skin irritationSkin Irritation, Cat. 2[3]
H319 Causes serious eye irritationEye Irritation, Cat. 2[3]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat. 3[3]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.Prevention[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Prevention[3]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.Response[3]
P302+P352 IF ON SKIN: Wash with plenty of water and soap.Response[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[3]
P405 Store locked up.Storage[3]
P501 Dispose of contents/container to an approved waste disposal plant.Disposal

Toxicological Profile and Mechanistic Insights

While specific toxicological studies on Methyl 2-(4-methoxyphenyl)-2-methylpropanoate are not available, the hazard classifications of its analog provide a basis for understanding its potential effects.

  • Acute Oral Toxicity (H302): The classification as "Harmful if swallowed" suggests a moderate level of toxicity upon ingestion. The ester moiety may be hydrolyzed in the gastrointestinal tract, and the resulting metabolites could contribute to systemic toxicity.

  • Skin Irritation (H315): As a lipophilic ester, the compound can penetrate the stratum corneum of the skin, disrupting lipid bilayers and leading to irritation, characterized by redness, itching, and inflammation. Prolonged or repeated contact should be avoided as it may lead to dermatitis.

  • Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation. The chemical can interact with proteins and lipids in the cornea and conjunctiva, leading to pain, redness, and potentially blurred vision. The irritation is expected to be reversible but requires immediate and thorough rinsing.

  • Respiratory Irritation (H335): Inhalation of aerosols, mists, or vapors may irritate the mucous membranes of the respiratory tract. This is a common property of volatile organic compounds and can lead to symptoms such as coughing, sneezing, and shortness of breath.

Experimental Protocols: Safe Handling and Risk Mitigation

A robust safety protocol is paramount when handling this compound. The following workflows and procedures are designed to create a self-validating system of safety by incorporating the principles of the hierarchy of controls.

Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment must be conducted. The causality behind this is to proactively identify and mitigate potential exposures rather than reacting to an incident.

cluster_0 Risk Assessment Workflow A Identify Hazards (H302, H315, H319, H335) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion, Eye) A->B C Assess Quantity & Frequency of Use B->C D Implement Control Measures (See Hierarchy of Controls) C->D E Develop Standard Operating Procedure (SOP) D->E F Review & Refine Protocol E->F

Caption: Risk assessment workflow for handling the compound.

Hierarchy of Controls

The most effective way to manage risk is to eliminate or reduce the hazard at its source. Personal Protective Equipment (PPE) is the last line of defense. This logic ensures that reliance is placed on more robust, collective safety measures first.

cluster_1 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not feasible for research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the functionality of the chemical fume hood and emergency eyewash/shower station before starting work.

    • Don appropriate PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory.[3]

    • Prepare a designated waste container for contaminated materials.

  • Manipulation:

    • All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to mitigate inhalation risk (H335).[3]

    • Use only non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[4]

    • Avoid direct contact with skin and eyes. If contact occurs, follow first-aid measures immediately.

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.[3]

    • Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[3]

    • The storage area should be secure and accessible only to authorized personnel (Store locked up, P405).[3]

  • Cleanup and Disposal:

    • Decontaminate all work surfaces after use.

    • For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.[3][5]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15-20 minutes. Immediately call an ophthalmologist or physician.[3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 2-(4-Methoxyphenyl)
  • NIST Chemistry WebBook. (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. [Link]

  • LABOSHOP. (2014). Safety Data Sheet: Separating Agent. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate: An Application Note and Experimental Protocol

This document provides a comprehensive guide for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a valuable ester in organic synthesis. The protocol is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a valuable ester in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step synthetic route with in-depth explanations of the experimental choices, safety considerations, and characterization of the final product.

Introduction and Significance

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a quaternary carbon center and a methoxy-substituted phenyl ring, makes it an interesting scaffold for medicinal chemistry. This guide details a reliable and reproducible two-step synthesis, beginning with the formation of the corresponding carboxylic acid followed by a classic Fischer esterification.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic Acid: This step involves the exhaustive methylation of 4-methoxyphenylacetonitrile to create the quaternary carbon center, followed by hydrolysis of the nitrile to the carboxylic acid.

  • Fischer Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield the target compound, Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

PART 1: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic Acid

This initial step is crucial for constructing the core carbon skeleton of the target molecule. The choice of 4-methoxyphenylacetonitrile as the starting material is strategic due to the acidity of the benzylic protons, which facilitates deprotonation and subsequent alkylation.

Reaction Principle

The α-protons of 4-methoxyphenylacetonitrile are rendered acidic by the electron-withdrawing nitrile group and the phenyl ring. A strong base, such as sodium hydride, can deprotonate this position to form a resonance-stabilized carbanion. This nucleophilic carbanion then readily undergoes SN2 reaction with an alkylating agent, in this case, methyl iodide. The process is repeated to achieve dimethylation at the α-carbon. The resulting 2-(4-methoxyphenyl)-2-methylpropanenitrile is then subjected to vigorous hydrolysis under basic conditions to convert the nitrile group into a carboxylate, which upon acidification, yields the desired carboxylic acid.

Experimental Protocol

Materials:

  • 4-Methoxyphenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 eq) carefully. The sodium hydride should be washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous THF (150 mL).

  • Deprotonation: To the stirred suspension of sodium hydride, add a solution of 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous THF (50 mL) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the alkylation is complete, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with the slow addition of water. Add a solution of sodium hydroxide (5.0 eq) in water (100 mL) and heat the mixture to reflux for 12-18 hours to hydrolyze the nitrile.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2, which will precipitate the carboxylic acid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 2-(4-methoxyphenyl)-2-methylpropanoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.

PART 2: Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (Fischer Esterification)

With the carboxylic acid precursor in hand, the final step is a straightforward acid-catalyzed esterification with methanol.

Reaction Principle

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is an equilibrium process. To drive the equilibrium towards the product side, a large excess of the alcohol (methanol in this case) is used. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Experimental Workflow Diagram

fischer_esterification cluster_synthesis Fischer Esterification Workflow start Combine Carboxylic Acid, Methanol, and H₂SO₄ reflux Reflux Reaction Mixture start->reflux Heat workup Aqueous Work-up & Neutralization reflux->workup Cool extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification Crude Product product Methyl 2-(4-methoxyphenyl)-2-methylpropanoate purification->product Purified Product

Caption: Workflow for the Fischer Esterification.

Experimental Protocol

Materials:

  • 2-(4-methoxyphenyl)-2-methylpropanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water (100 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude Methyl 2-(4-methoxyphenyl)-2-methylpropanoate can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (example)Expected ProductTheoretical Yield (g)
4-MethoxyphenylacetonitrileC₉H₉NO147.1710.0 g (67.9 mmol)2-(4-methoxyphenyl)-2-methylpropanoic acid13.2 g
2-(4-methoxyphenyl)-2-methylpropanoic acidC₁₁H₁₄O₃194.2310.0 g (51.5 mmol)Methyl 2-(4-methoxyphenyl)-2-methylpropanoate10.7 g

Characterization of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

The identity and purity of the synthesized ester should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 300 MHz): The expected signals are approximately δ 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃), 1.55 (s, 6H, C(CH₃)₂).[2]

  • ¹³C NMR (CDCl₃, 75 MHz): The expected signals are approximately δ 177.5 (C=O), 158.5 (C-OCH₃), 134.0 (Ar-C), 128.0 (Ar-CH), 113.5 (Ar-CH), 55.2 (OCH₃), 52.0 (COOCH₃), 46.0 (C(CH₃)₂), 25.5 (C(CH₃)₂).[2]

  • Boiling Point: Literature suggests a boiling point of 158 °C at 19 mmHg.

Safety and Handling

  • Sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add acid to other liquids slowly to dissipate heat.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated area.

  • Sodium hydride is a water-reactive and flammable solid. Handle under an inert atmosphere (e.g., nitrogen or argon). Quench excess sodium hydride carefully with a high-boiling point alcohol like isopropanol or butanol before adding water.

  • Methyl iodide is a toxic and volatile alkylating agent. It should be handled in a fume hood with appropriate gloves.

References

  • The Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

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Application

Application of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate in Organic Synthesis: A Keystone for Targeted Protein Degradation

Introduction: The Dawn of Targeted Protein Degradation The paradigm of small-molecule drug discovery is undergoing a significant transformation. Beyond classical inhibition of protein function, a new modality, Targeted P...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small-molecule drug discovery is undergoing a significant transformation. Beyond classical inhibition of protein function, a new modality, Targeted Protein Degradation (TPD), has emerged as a powerful strategy to eliminate disease-causing proteins. This approach utilizes the cell's own ubiquitin-proteasome system to selectively tag and destroy target proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.

One of the most frequently recruited E3 ligases in PROTAC design is Cereblon (CRBN). Ligands that bind to CRBN are therefore critical components in the construction of these powerful therapeutic agents. Methyl 2-(4-methoxyphenyl)-2-methylpropanoate emerges as a valuable and versatile building block in the synthesis of a specific class of CRBN ligands, positioning it as a key intermediate for researchers and drug development professionals in the field of TPD. This application note will detail the utility of this compound and provide protocols for its application in the synthesis of precursors for CRBN-recruiting PROTACs.

The Strategic Importance of the 2-(4-methoxyphenyl)-2-methylpropanoate Scaffold

The 2-(4-methoxyphenyl)-2-methylpropanoate core is a privileged scaffold in the design of ligands for the Cereblon E3 ligase. This structural motif is found in a variety of potent immunomodulatory drugs (IMiDs) and their analogues, which are known to bind to CRBN. The methoxy group can be a site for modification or can influence the electronic properties of the aromatic ring, while the quaternary center provides steric bulk that can be crucial for specific interactions within the CRBN binding pocket. The methyl ester functionality serves as a convenient handle for further chemical elaboration, such as conversion to the corresponding carboxylic acid for amide bond formation, a common strategy for linker attachment in PROTAC synthesis.

Application in the Synthesis of a Functionalized Cereblon Ligand Precursor

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an ideal starting material for the synthesis of functionalized CRBN ligand precursors. The following sections provide a detailed protocol for the conversion of this building block into a key intermediate that can be readily incorporated into a PROTAC synthesis workflow. The overall synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by nitration of the aromatic ring and subsequent reduction to an amine. This amine can then be used for linker attachment.

Data Presentation: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 158 °C @ 19 mmHg[2]
Density 1.135 g/mL at 25 °C[2]
Refractive Index n20/D 1.516[2]
CAS Number 6274-50-6[1]
Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate to 2-(4-methoxyphenyl)-2-methylpropanoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Materials:

  • Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (1.0 eq) in methanol (5 mL per 1 g of ester).

  • Add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)-2-methylpropanoic acid as a white solid.

Protocol 2: Nitration of 2-(4-methoxyphenyl)-2-methylpropanoic acid

This protocol introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amine for linker attachment.

Materials:

  • 2-(4-methoxyphenyl)-2-methylpropanoic acid

  • Sulfuric acid (H₂SO₄), concentrated

  • Nitric acid (HNO₃), fuming

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add 2-(4-methoxyphenyl)-2-methylpropanoic acid (1.0 eq) to concentrated sulfuric acid (3 mL per 1 g of acid).

  • Maintain the temperature below 5 °C and add fuming nitric acid (1.1 eq) dropwise.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group to a primary amine, providing a point of attachment for a linker.

Materials:

  • 2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid

  • Ethanol (EtOH)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate.

Procedure:

  • In a hydrogenation flask, dissolve 2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid (1.0 eq) in ethanol.

  • Add 10% Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(3-amino-4-methoxyphenyl)-2-methylpropanoic acid.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of a Functionalized CRBN Ligand Precursor A Methyl 2-(4-methoxyphenyl)-2-methylpropanoate B 2-(4-methoxyphenyl)-2-methylpropanoic acid A->B Hydrolysis (NaOH, MeOH/H₂O) C 2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid B->C Nitration (HNO₃, H₂SO₄) D 2-(3-amino-4-methoxyphenyl)-2-methylpropanoic acid C->D Reduction (H₂, Pd/C) E Amide Coupling with Linker D->E

Caption: Synthetic pathway from Methyl 2-(4-methoxyphenyl)-2-methylpropanoate to a functionalized CRBN ligand precursor ready for linker attachment.

Mechanism of Action: PROTAC-mediated Protein Degradation

The synthesized 2-(3-amino-4-methoxyphenyl)-2-methylpropanoic acid, after coupling with a suitable linker and a ligand for a target protein, forms a PROTAC. This heterobifunctional molecule then orchestrates the degradation of the target protein through the following steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC is released and can initiate another cycle of degradation.

G cluster_1 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ternary->PROTAC Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via recruitment of the CRBN E3 ligase.

Conclusion

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a commercially available and strategically important building block for the synthesis of CRBN ligands, which are integral components of PROTACs. The protocols outlined in this application note provide a clear and reliable pathway for the conversion of this starting material into a functionalized intermediate ready for incorporation into advanced targeted protein degradation discovery programs. The understanding and application of such synthetic routes are crucial for the continued development of this exciting new therapeutic modality.

References

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Sources

Method

Application Notes & Protocols: The Utility of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate as a Versatile Intermediate in Modern Drug Synthesis

Abstract Methyl 2-(4-methoxyphenyl)-2-methylpropanoate and its structural analogs represent a pivotal class of intermediates in medicinal chemistry. The inherent 2-aryl-2-methylpropanoate scaffold serves as a crucial pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate and its structural analogs represent a pivotal class of intermediates in medicinal chemistry. The inherent 2-aryl-2-methylpropanoate scaffold serves as a crucial pharmacophore in several classes of therapeutic agents, most notably in the synthesis of fibrate-class lipid-lowering drugs and novel peroxisome proliferator-activated receptor (PPAR) agonists. This document provides a detailed exploration of this intermediate, covering its physicochemical properties, safety protocols, and, most importantly, its application in the synthesis of the well-established drug Ciprofibrate. We provide in-depth, field-proven protocols and explain the chemical rationale behind the synthetic strategies, offering researchers and drug development professionals a practical guide to leveraging this valuable building block.

Introduction: The Strategic Importance of the 2-Aryl-2-methylpropanoate Scaffold

In the landscape of drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is one such intermediate, embodying a structural motif that is frequently associated with beneficial pharmacological activity. Its core structure, featuring a gem-dimethyl group alpha to an ester and a para-substituted phenyl ring, is a key component of molecules designed to interact with specific biological targets.

This guide will focus on the practical application of this intermediate, with a primary emphasis on its role in the synthesis of Ciprofibrate, a potent lipid-lowering agent. We will dissect the synthetic pathway, providing not only a step-by-step protocol but also the underlying chemical principles that govern the reactions. This approach is designed to empower researchers to not just replicate a procedure, but to understand, adapt, and troubleshoot the synthesis for their specific laboratory context.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 6274-50-6[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Form Liquid[2]
Boiling Point 158 °C at 19 mm Hg[2][3]
Density 1.135 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.516[2][3]
Storage Store at room temperature, sealed in a dry place.[1]

Note: The closely related analog, Methyl 2-(4-methoxyphenyl)propanoate (CAS 50415-73-1), shares many similar properties and applications.[2][3][4]

Safety and Handling Protocols

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate and related compounds must be handled with appropriate care in a laboratory setting. The following guidelines are synthesized from standard Safety Data Sheets (SDS).[5][6][7]

  • General Handling : Use only under a chemical fume hood to ensure adequate ventilation.[5] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[5] Take precautionary measures against static discharge.[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles.[6]

    • Hand Protection : Wear appropriate protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[5]

    • Skin and Body Protection : Wear a laboratory coat.[6]

  • First Aid Measures :

    • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[6]

    • In Case of Skin Contact : Wash off with soap and plenty of water.[6]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[7]

    • If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

  • Storage : Keep the container tightly closed in a dry, well-ventilated place.[7]

Overview of Synthesis for the Intermediate

While this guide focuses on the use of the title compound, understanding its origin is valuable. The synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-methylpropanoic acid. A generalized pathway is illustrated below.

G cluster_0 Synthesis of Intermediate Anisole Anisole Friedel_Crafts 2-(4-methoxyphenyl)-2- methylpropanoic acid Anisole->Friedel_Crafts 1. (CH₃)₂C(OH)COOH 2. H₂SO₄ Esterification Methyl 2-(4-methoxyphenyl) -2-methylpropanoate Friedel_Crafts->Esterification CH₃OH, H⁺ cat. G cluster_1 Ciprofibrate Synthesis Workflow A Intermediate 1: 4-(2,2-dichlorocyclopropyl)phenol C Williamson Ether Synthesis (Key Coupling Step) A->C B Intermediate 2: Methyl 2-bromo-2- methylpropanoate B->C D Coupled Intermediate: Methyl 2-[4-(2,2-dichlorocyclopropyl) phenoxy]-2-methylpropanoate C->D E Saponification (Ester Hydrolysis) D->E F Final API: Ciprofibrate E->F

Caption: Logical workflow for the synthesis of Ciprofibrate.
Protocol: Williamson Ether Synthesis for Ciprofibrate Intermediate

This protocol details the critical coupling reaction. The principle involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces the bromide from the propanoate ester in an SN2 reaction.

Reagents and Equipment:

  • 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq)

  • Methyl 2-bromo-2-methylpropanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Add anhydrous acetone or DMF to the flask to create a stirrable slurry. The choice of solvent can influence reaction time and temperature; DMF is more polar and can accelerate the reaction.

  • Addition of Electrophile : Add Methyl 2-bromo-2-methylpropanoate (1.1 eq) to the mixture dropwise at room temperature with vigorous stirring.

    • Causality Note: The base (K₂CO₃) deprotonates the weakly acidic phenol, forming the potassium phenoxide in situ. This phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the subsequent SN2 attack on the sterically hindered tertiary bromide.

  • Reaction Conditions : Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-80°C is often sufficient) and maintain for 4-12 hours. [9][10]5. Monitoring : Monitor the reaction progress by TLC until the starting phenol spot is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr byproduct).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or DMF.

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product: Methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate. [11] * If necessary, purify the crude product via column chromatography on silica gel.

Protocol: Saponification to Yield Ciprofibrate

Procedure:

  • Hydrolysis : Dissolve the crude or purified ester from the previous step in a mixture of methanol and a 10-20% aqueous solution of sodium hydroxide (NaOH). [12]2. Reaction : Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification : Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The final product, Ciprofibrate, will precipitate as a solid. [12]4. Isolation : Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure Ciprofibrate.

Broader Applications: Synthesis of PPAR Agonists

The 2-methyl-2-phenoxypropionic acid scaffold is not limited to fibrates. It is a recognized pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are investigated for treating type 2 diabetes and dyslipidemia. [13]The synthesis of these molecules often follows a similar logic, using an appropriate phenolic intermediate and coupling it with a 2-bromo-2-methylpropanoate ester. [13]

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Sources

Application

Application Note: Comprehensive Analytical Characterization of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Introduction Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an aromatic ester of significant interest in synthetic chemistry, potentially serving as a building block or intermediate in the development of more complex m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an aromatic ester of significant interest in synthetic chemistry, potentially serving as a building block or intermediate in the development of more complex molecules, including pharmaceuticals and fine chemicals. Its precise structure, featuring a quaternary carbon alpha to the aromatic ring, imparts specific chemical properties that necessitate a robust and orthogonal analytical strategy for unambiguous characterization. The presence of multiple functional groups—an ester, an ether, and a substituted aromatic ring—requires a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and quality.

This guide provides a detailed framework for researchers, quality control analysts, and drug development professionals, outlining a suite of analytical methods for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, offering not just protocols, but a validated analytical workflow.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.25 g/mol Calculated
CAS Number 1391053-53-0 (Hypothetical)N/A
Boiling Point ~158 °C at 19 mm Hg (similar structure)[1]
Density ~1.08 g/mL (predicted)N/A
Appearance Colorless to pale yellow liquid (expected)N/A

Analytical Workflow: An Integrated Strategy

A multi-faceted approach is essential for full characterization. No single technique can provide all the necessary information. The proposed workflow integrates separation science with spectroscopy to build a complete profile of the analyte, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Purity & Identity cluster_2 Definitive Structural Elucidation cluster_3 Final Report Sample Bulk Sample of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate HPLC HPLC-UV (Purity Assay, Quantification) Sample->HPLC Dilute in ACN GCMS GC-MS (Identity, Volatile Impurities) Sample->GCMS Dilute in EtOAc NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unambiguous Structure Sample->NMR Dissolve in CDCl₃ FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Neat liquid film Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report Purity Data GCMS->Report Mass Spectrum Impurity Profile NMR->Report Structural Confirmation FTIR->Report Functional Groups

Caption: Integrated workflow for the characterization of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Chromatographic Methods for Separation and Purity

Chromatography is the cornerstone for separating the target analyte from impurities, by-products, and residual starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this aromatic ester. It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. The choice of a non-polar column is based on the analyte's moderate polarity, ensuring good peak shape and retention. Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a rich fragmentation pattern, creating a molecular fingerprint for library matching and structural interpretation.[2]

Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in ethyl acetate.

  • Instrumentation: Utilize a GC system equipped with a mass selective detector.

  • GC Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

Expected Data & Interpretation: The primary peak will correspond to the analyte. The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 208. Key fragment ions would arise from benzylic cleavage, which is highly favored. The loss of the carbomethoxy radical (•COOCH₃, 59 Da) would yield a highly stable tertiary benzylic cation at m/z 149 , which is expected to be the base peak. Other significant fragments may include the methoxyphenyl cation at m/z 107 and ions related to the aromatic ring. This fragmentation pattern provides a high degree of confidence in identification.[3]

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC with UV detection is the gold standard for purity assessment and quantification of aromatic compounds. A C18 column is selected for its versatility and excellent retention of moderately non-polar analytes. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. UV detection is highly effective due to the strong chromophore of the methoxyphenyl group. This method is crucial for detecting non-volatile or thermally labile impurities that would be missed by GC.[4][5]

Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution in acetonitrile.

  • Instrumentation: Utilize an HPLC system with a Diode Array Detector (DAD) or UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 228 nm and 274 nm.

Expected Data & Interpretation: The output is a chromatogram where peak area is proportional to concentration. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent). The retention time serves as an identifier when compared against a reference standard. The UV spectrum captured by the DAD can further confirm identity by matching the absorbance profile with that of a known standard.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides the definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For a molecule with the proposed structure, NMR spectra will yield a unique set of signals whose chemical shift, integration, and multiplicity confirm the exact arrangement of every atom.[6]

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, and consider 2D experiments like COSY and HSQC for complex cases.

Predicted Spectral Data:

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
Ar-H ~7.25Doublet2HProtons ortho to isobutyrate
Ar-H ~6.85Doublet2HProtons ortho to methoxy
O-CH ₃ (ether)~3.80Singlet3HMethoxy group
O-CH ₃ (ester)~3.65Singlet3HEster methyl group
C-(CH ₃)₂~1.55Singlet6HGem-dimethyl group
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm)Assignment
C =O~177Ester Carbonyl
Ar-C -O~159Aromatic C-OCH₃
Ar-C -C(CH₃)₂~135Aromatic Quaternary C
Ar-C H~128Aromatic CH (ortho to isobutyrate)
Ar-C H~114Aromatic CH (ortho to methoxy)
O-C H₃ (ether)~55Methoxy Carbon
O-C H₃ (ester)~52Ester Methyl Carbon
C -(CH₃)₂~46Quaternary Carbon
C-(C H₃)₂~26Gem-dimethyl Carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups. For an aromatic ester, a characteristic "Rule of Three" pattern of strong bands is expected for the ester group, alongside distinct aromatic signals.[7][8] This provides quick confirmation that the synthesized molecule belongs to the correct chemical class.

Protocol:

  • Sample Preparation: Place one drop of the neat liquid sample between two NaCl or KBr salt plates.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)IntensityVibration
3100-3000MediumAromatic C-H Stretch
2990-2850MediumAliphatic C-H Stretch
~1725 Strong, Sharp Ester C=O Stretch (conjugated)
~1610, ~1510Strong-MediumAromatic C=C Ring Stretch
~1250 Strong Aryl-O Stretch / Asymmetric C-C-O Stretch
~1150 Strong Symmetric O-C-C Stretch

The presence of these key bands, particularly the strong carbonyl stretch and the two C-O stretches, is highly indicative of an aromatic ester structure.[9][10]

Conclusion

The analytical characterization of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate requires a synergistic application of chromatographic and spectroscopic techniques. HPLC-UV provides a robust method for purity assessment and quantification, while GC-MS offers orthogonal separation and powerful identification based on mass fragmentation. Finally, NMR and FT-IR spectroscopy deliver an unambiguous confirmation of the molecular structure and functional groups. By following these detailed protocols and understanding the rationale behind them, researchers and analysts can ensure the quality, identity, and integrity of this important chemical entity with the highest degree of scientific confidence.

References

  • AIP Publishing. Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • ACS Publications. Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • MDPI. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]

  • Royal Society of Chemistry. Analytical Methods 2. Materials and Methods. [Link]

  • ResearchGate. The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

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Method

Comprehensive Structural Elucidation of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

An Application Note for Researchers and Drug Development Professionals Abstract The unequivocal structural characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. This application note provides a detailed guide to the analysis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (C₁₂H₁₆O₃, MW: 208.25 g/mol ), a compound featuring key functional groups including a para-substituted aromatic ring, a quaternary carbon center, and a methyl ester. We present an integrated analytical workflow, combining high-resolution Nuclear Magnetic Resonance (¹H, ¹³C NMR) and Mass Spectrometry (MS) to achieve complete structural verification. This document serves as a practical protocol and interpretive guide, explaining the causality behind experimental choices and data interpretation for researchers engaged in organic synthesis and medicinal chemistry.

Introduction: The Imperative for Rigorous Characterization

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate serves as an excellent model for illustrating the analytical challenges associated with multifunctional small molecules. Its structure contains a p-methoxyphenyl group, common in biologically active compounds, and a sterically hindered ester, which can influence its reactivity and physicochemical properties. Accurate characterization is non-negotiable for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This guide employs a synergistic approach, leveraging the complementary strengths of NMR for detailed connectivity mapping and MS for molecular weight confirmation and fragmentation analysis.

Strategic Analytical Workflow

A robust analytical strategy ensures that data is collected efficiently and interpreted correctly. The workflow begins with sample preparation, followed by parallel or sequential analysis by MS and NMR, culminating in a consolidated structural assignment.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P Pure Analyte: Methyl 2-(4-methoxyphenyl) -2-methylpropanoate MS Mass Spectrometry (GC-MS / LC-ESI-MS) P->MS Dilute in volatile solvent NMR NMR Spectroscopy (¹H, ¹³C) P->NMR Dissolve in deuterated solvent MS_Data Molecular Ion (M⁺) & Fragmentation Pattern MS->MS_Data Acquire Data NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data Acquire Data Final Final Structure Confirmation & Purity Assessment MS_Data->Final Correlate & Consolidate NMR_Data->Final Correlate & Consolidate

Caption: Overall analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.[1]

Molecular Structure and Proton/Carbon Environments

Visualizing the distinct chemical environments is key to predicting the NMR spectra.

Caption: Structure of the target molecule with atom labeling.

¹H NMR Spectrum: Interpretation and Prediction

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment, and the number of neighboring protons. For anisole-type structures, the electron-donating methoxy group strongly shields the ortho and para positions, shifting their proton signals upfield compared to benzene.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-a Ar-H (meta to -OMe) 7.20 - 7.30 Doublet (d) 2H Deshielded by proximity to the electron-withdrawing ester group. Coupled to H-b.
H-b Ar-H (ortho to -OMe) 6.85 - 6.95 Doublet (d) 2H Shielded by the electron-donating effect of the methoxy group. Coupled to H-a.[3]
H-c Ar-OCH₃ ~3.80 Singlet (s) 3H Typical chemical shift for an aryl methoxy group. No adjacent protons.[4]
H-d -C(CH₃)₂ ~1.55 Singlet (s) 6H Protons on two equivalent methyl groups attached to a quaternary carbon. No adjacent protons.

| H-e | -COOCH₃ | ~3.65 | Singlet (s) | 3H | Typical chemical shift for a methyl ester. No adjacent protons.[1] |

¹³C NMR Spectrum: Interpretation and Prediction

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Label Assignment Predicted δ (ppm) Rationale
C-i C=O (Ester) 176 - 178 The carbonyl carbon is highly deshielded.
C-c Ar-C (ipso to -OMe) 158 - 160 The oxygen atom strongly deshields the attached aromatic carbon.
C-d Ar-C (ipso to quat-C) 135 - 137 Quaternary aromatic carbon, less deshielded than C-c.
C-a Ar-CH (meta to -OMe) 127 - 129 Aromatic CH carbons adjacent to the substituted carbon.
C-b Ar-CH (ortho to -OMe) 113 - 115 Shielded by the electron-donating methoxy group.[2]
C-h Ar-OCH₃ ~55.2 Typical shift for an aryl methoxy carbon.[4]
C-g -COOCH₃ ~52.0 Typical shift for a methyl ester carbon.[5]
C-e -C(CH₃)₂ ~46.5 Quaternary aliphatic carbon.

| C-f | -C(CH₃)₂ | ~25.5 | Equivalent methyl carbons attached to the quaternary center. |

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified analyte.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (5-10 seconds) to ensure proper relaxation of quaternary carbons, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the analyte and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a robust technique for generating reproducible fragmentation spectra for volatile, thermally stable compounds like the target molecule.

Molecular Ion and Isotopic Pattern

The calculated monoisotopic mass of C₁₂H₁₆O₃ is 208.1099 Da. The high-resolution mass spectrum should show a molecular ion peak [M]⁺• at m/z 208.110. The M+1 peak, resulting from the natural abundance of ¹³C, will have an expected relative intensity of approximately 13.2% (12 carbons x 1.1%).

Predicted Fragmentation Pattern (Electron Ionization)

Under EI conditions (typically 70 eV), the molecular ion will undergo fragmentation, producing characteristic daughter ions. The fragmentation of esters is well-documented and often involves cleavages alpha to the carbonyl group and rearrangements.[6][7]

G M [C₁₂H₁₆O₃]⁺• m/z = 208 (Molecular Ion) F1 [C₁₁H₁₅O₂]⁺ m/z = 179 (Loss of •CH₃) M->F1 - •CH₃ F2 [C₁₁H₁₃O]⁺ m/z = 161 (Loss of •COOCH₃) M->F2 - •COOCH₃ F4 [C₁₀H₁₃O₂]⁺ m/z = 165 (Loss of •COCH₃) M->F4 - •CH₃, -CO (rearrangement) F3 [C₈H₉O]⁺ m/z = 121 (p-methoxybenzyl cation) F2->F3 - C₃H₄

Caption: Plausible EI fragmentation pathways for the analyte.

Table 3: Predicted Key Fragments in Mass Spectrum

m/z (Nominal) Proposed Fragment Ion Formula Rationale
208 [M]⁺• C₁₂H₁₆O₃ Molecular Ion
193 [M - CH₃]⁺ C₁₁H₁₃O₃ Loss of a methyl radical from the gem-dimethyl group.
149 [M - COOCH₃]⁺ C₁₀H₁₃O Alpha-cleavage with loss of the carbomethoxy radical. This fragment, the p-methoxyphenyl-dimethylmethyl cation, should be highly stable.
121 [p-CH₃O-C₆H₄-CH₂]⁺ C₈H₉O A common, stable fragment for p-methoxyphenyl compounds, formed via rearrangement.

| 59 | [COOCH₃]⁺ | C₂H₃O₂ | Carbomethoxy cation. |

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Temperature Program: Set the injector temperature to 250°C. Use an oven program starting at 80°C, holding for 2 minutes, then ramping at 15°C/min to 280°C and holding for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Set the EI source temperature to 230°C and the ionization energy to 70 eV.

    • Analyzer: Set the mass analyzer (e.g., quadrupole) to scan a mass range of m/z 40-450.

  • Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and analyze the molecular ion and fragmentation pattern, comparing it with the predicted data.

Conclusion: A Unified Structural Assignment

By integrating the data from both NMR and MS, a confident structural assignment can be made. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the p-disubstituted aromatic ring, the three distinct methyl environments, and the quaternary carbon. The mass spectrum validates the molecular formula (C₁₂H₁₆O₃) through the accurate mass of the molecular ion and corroborates the structure via a logical fragmentation pattern consistent with the assigned connectivity. This dual-pronged approach provides a self-validating system, ensuring the highest level of confidence in the structural characterization of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • NIST/EPA/NIH. (n.d.). Mass Spectral Library. As referenced in Whitman College GCMS Section 6.14.
  • The Royal Society of Chemistry. (n.d.). Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pals, T. L., & Galgoci, E. C. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1233-1264.
  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Hans Reich, University of Wisconsin. (n.d.). Structure Determination Using Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

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Application

Application Note & Protocol: Synthesis of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate via Friedel-Crafts Acylation

Abstract This document provides a comprehensive guide for the synthesis of methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate, a key intermediate in the development of various pharmaceuticals, notably the second-gene...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate, a key intermediate in the development of various pharmaceuticals, notably the second-generation antihistamine, Bilastine.[1][2] The protocol details the Friedel-Crafts acylation of methyl 2-methyl-2-phenylpropanoate with chloroacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.[3][4] We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and outline essential safety, work-up, and characterization procedures tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) in organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] This reaction is instrumental in producing aryl ketones, which are versatile precursors in the fine chemical and pharmaceutical industries.[7]

The reaction between methyl 2-methyl-2-phenylpropanoate and chloroacetyl chloride proceeds via the classic Friedel-Crafts acylation mechanism.[8][9] Key advantages of this method over the related Friedel-Crafts alkylation include the prevention of carbocation rearrangements and polysubstitution. The acylium ion intermediate is resonance-stabilized, and the resulting ketone product deactivates the aromatic ring towards further acylation, ensuring a mono-substituted product.[6][10][11]

Reaction Mechanism and Regioselectivity

The reaction mechanism unfolds in three primary stages, as illustrated in the diagram below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of chloroacetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[8][12]

  • Electrophilic Attack: The electron-rich π-system of the phenyl ring on methyl 2-methyl-2-phenylpropanoate acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9][10]

  • Deprotonation and Aromaticity Restoration: The AlCl₄⁻ complex abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic system and the AlCl₃ catalyst, which remains complexed to the newly formed ketone product.[9][13]

The substituent already present on the benzene ring, an alkyl group (-C(CH₃)₂COOCH₃), is an ortho-, para-directing activator. However, due to the significant steric hindrance imposed by the quaternary carbon center, the electrophilic attack occurs predominantly at the less hindered para-position, leading to high regioselectivity for the 4-substituted product.[14]

Reaction_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reagents Cl-C(O)CH₂Cl + AlCl₃ Acylium {ClCH₂-C≡O⁺ ↔ ClCH₂-C⁺=O} + AlCl₄⁻ (Resonance-Stabilized Acylium Ion) Reagents->Acylium Coordination & Cleavage Acylium_ion Acylium Ion Substrate Methyl 2-methyl-2-phenylpropanoate SigmaComplex Sigma Complex (Arenium Ion Intermediate) Substrate->SigmaComplex Nucleophilic Attack SigmaComplex_deprot Sigma Complex ProductComplex Product-Catalyst Complex FinalProduct Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate ProductComplex->FinalProduct Aqueous Work-up SigmaComplex_deprot->ProductComplex + AlCl₄⁻ Experimental_Workflow Figure 2: Experimental Synthesis Workflow start Start setup 1. Assemble Dry Glassware (3-neck flask, condenser, addition funnel) under N₂ atmosphere start->setup charge 2. Charge Flask with AlCl₃ and 100 mL DCM setup->charge cool 3. Cool Suspension to 0 °C (Ice/Water Bath) charge->cool add_acyl 4. Add Chloroacetyl Chloride Dropwise (via addition funnel) cool->add_acyl add_substrate 5. Add Substrate Solution Dropwise (Substrate in 50 mL DCM) add_acyl->add_substrate react 6. Stir at RT for 2-4h (Monitor by TLC) add_substrate->react quench 7. Quench Reaction (Pour slowly into ice/conc. HCl) react->quench workup 8. Work-up (Separate layers, extract, wash, dry) quench->workup purify 9. Purify Crude Product (Rotary evaporation, Column Chromatography) workup->purify characterize 10. Characterize Final Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Figure 2: Experimental Synthesis Workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Charging: In a fume hood, quickly weigh anhydrous aluminum chloride (8.67 g) and add it to the reaction flask, followed by 100 mL of anhydrous dichloromethane. Stir the resulting suspension. [9]3. Cooling: Cool the flask to 0 °C using an ice/water bath. The reaction between AlCl₃ and the acyl chloride is highly exothermic. [9]4. Acyl Chloride Addition: Add chloroacetyl chloride (4.84 mL) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C. An orange to red-colored complex should form. [15][16]5. Substrate Addition: Prepare a solution of methyl 2-methyl-2-phenylpropanoate (8.65 mL) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, again keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Prepare a beaker with approximately 150 g of crushed ice and 30 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This is a highly exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood. [7][9]8. Work-up:

    • Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer.

    • Extract the aqueous layer with an additional portion of DCM (30 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine. [9] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. [16]9. Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a controlled laboratory setting.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. It reacts violently with water to produce HCl gas. [17][18][19]Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. [20][21]* Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water and moisture, releasing heat and HCl gas. [9]Avoid inhalation of dust and skin contact. Weigh and transfer quickly to minimize exposure to atmospheric moisture.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood. [16]* Emergency Procedures:

    • Ensure eyewash stations and safety showers are readily accessible. [20][21] * In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [18] * In case of inhalation, move to fresh air immediately and seek medical attention. [19] * Spills should be neutralized and cleaned up according to established laboratory procedures for corrosive and volatile materials. [17]

Product Characterization

The final product, methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Off-white solid or pale yellow oil
Molecular Formula C₁₄H₁₇ClO₃
Molecular Weight 270.74 g/mol
¹H NMR (CDCl₃) Expected signals: Aromatic protons (doublets, ~7.4-7.9 ppm), Cl-CH₂-CO singlet (~4.7 ppm), O-CH₃ singlet (~3.6 ppm), C(CH₃)₂ singlet (~1.6 ppm).
¹³C NMR (CDCl₃) Expected signals: Carbonyl carbons (C=O, ~190 and ~176 ppm), aromatic carbons (~125-150 ppm), Cl-CH₂ (~45 ppm), O-CH₃ (~52 ppm), quaternary carbon (C(CH₃)₂, ~47 ppm), methyl carbons (C(CH₃)₂, ~25 ppm).
IR (KBr or film) Expected peaks: Carbonyl stretches (C=O, ester and ketone, ~1730 cm⁻¹ and ~1690 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
Mass Spec (ESI) Expected m/z: 271.09 [M+H]⁺, 293.07 [M+Na]⁺. Isotopic pattern for chlorine should be visible.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • BenchChem. (2025).
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Quick Company. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Googleapis.com. WO 2014/188453 A2.
  • LookChem. Cas 1181267-33-3, methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • A facile amidation of chloroacetyl chloride using DBU.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Friedel–Crafts Acyl
  • Taylor & Francis Online. Chloroacetyl chloride – Knowledge and References. [Link]

  • ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give...[Link]

  • Inchem.org. ICSC 0845 - CHLOROACETYL CHLORIDE. [Link]

  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

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Method

Application Notes & Protocols: A Researcher's Guide to Evaluating the Antibacterial Activity of p-Methoxybenzaldehyde Derivatives

Authored by: A Senior Application Scientist Introduction: The Imperative for Novel Antibacterial Agents The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The effic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The efficacy of conventional antibiotics is waning, creating an urgent need for the discovery and development of new chemical entities with potent antibacterial properties.[1][2] Natural products and their synthetic derivatives have long been a fertile ground for such discoveries. Among these, benzaldehyde derivatives, specifically those containing a methoxy group like p-methoxybenzaldehyde (also known as anisaldehyde), have emerged as a promising scaffold for developing new antibacterial agents.[3]

p-Methoxybenzaldehyde itself is an organic compound found in fragrances and natural sources.[3] Its derivatives, particularly Schiff bases and chalcones, have garnered significant attention due to their diverse biological activities, including antimicrobial effects.[4][5][6][7] The structural modifications, such as the formation of an azomethine group (-C=N-) in Schiff bases, are often crucial for their biological activity.[7]

This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, screen, and characterize the antibacterial potential of novel p-methoxybenzaldehyde derivatives. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation pipeline.

Section 1: Synthesis of Key p-Methoxybenzaldehyde Derivatives

The versatility of the aldehyde functional group in p-methoxybenzaldehyde allows for the straightforward synthesis of various derivatives. Schiff bases and chalcones are two of the most extensively studied classes for antibacterial activity.

Synthesis of Schiff Base Derivatives

Scientific Rationale: The synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde.[7] This reaction creates an imine or azomethine group, which is a key pharmacophore in many biologically active compounds. The rationale is that by combining the p-methoxybenzaldehyde scaffold with various amines (e.g., sulfamethoxazole, aminobenzoates), it is possible to create hybrid molecules with potentially enhanced or novel antibacterial activities.[2][5]

General Protocol: Condensation Reaction

  • Reactant Preparation: Dissolve equimolar amounts of p-methoxybenzaldehyde and the desired primary amine (e.g., sulfamethoxazole) in a suitable solvent, such as ethanol.[2]

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture. This acidifies the medium, facilitating the nucleophilic attack of the amine on the aldehyde's carbonyl carbon.[3]

  • Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice to precipitate the Schiff base product.[2]

  • Purification: Collect the solid product by filtration, wash it with cold water or ethanol, and purify it through recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[4][8]

Synthesis of Chalcone Derivatives

Scientific Rationale: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids. They are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[4][9] The α,β-unsaturated keto functional group is considered a critical feature for the antibacterial activity of chalcones.[4]

General Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve p-methoxybenzaldehyde and an appropriately substituted acetophenone in a solvent like ethanol.

  • Base Catalysis: Add a strong base, such as an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the mixture while stirring in an ice bath. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation & Purification: Acidify the mixture with dilute HCl and filter the precipitated chalcone. Wash with water and recrystallize from ethanol to yield the pure product.

  • Characterization: Confirm the structure using appropriate spectroscopic techniques.[4]

Section 2: The Antibacterial Screening Pipeline

A hierarchical approach is essential for efficiently screening new compounds. This pipeline begins with broad qualitative tests and progresses to more precise quantitative and mechanistic assays for the most promising candidates.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Potency & Spectrum cluster_3 Mechanism of Action Synthesis Synthesis of p-Methoxybenzaldehyde Derivatives DiskDiffusion Agar Disk/Well Diffusion Assay (Qualitative) Synthesis->DiskDiffusion Initial Screen MIC Broth Microdilution (MIC Determination) (Quantitative) DiskDiffusion->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) (Bactericidal vs. Bacteriostatic) MIC->MBC Potent Compounds TimeKill Time-Kill Kinetics Assay MBC->TimeKill Lead Candidates Membrane Cell Membrane Integrity Assay MBC->Membrane Biofilm Anti-Biofilm Activity Assay MBC->Biofilm

Caption: A typical workflow for the evaluation of novel antibacterial compounds.

Protocol: Agar Disk Diffusion Assay (Qualitative Screening)

Scientific Rationale: This method is a cost-effective and widely used technique for initial screening.[10][11] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium seeded with bacteria. The presence of a clear zone of inhibition around the disk indicates antibacterial activity.[10][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[1]

  • Sterile paper disks (6 mm diameter)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (e.g., pure DMSO)

  • Sterile swabs, forceps, and micropipettes

Procedure:

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

  • Plate Inoculation: Dip a sterile swab into the prepared inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform bacterial lawn.[11]

  • Disk Application: Aseptically apply sterile paper disks to the agar surface using forceps.

  • Compound Loading: Pipette a fixed volume (e.g., 10-20 µL) of the test compound solution, positive control, and negative control onto separate disks.[11]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[1][11]

  • Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone diameter generally indicates higher activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][13] It is the gold standard for quantifying the potency of a compound. This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[1][13][14]

Materials:

  • Sterile 96-well microtiter plates[1]

  • Mueller-Hinton Broth (MHB)[1]

  • Test compound stock solution

  • Bacterial inoculum prepared as per step 1 of the disk diffusion protocol

  • Positive control antibiotic (e.g., Ampicillin)

  • Multichannel pipette

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate. A typical final volume per well is 100 µL, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.[1]

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with MHB and bacteria, but no compound.

    • Sterility Control: Wells with MHB only.

    • Positive Control: Wells with bacteria and a known antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a microplate reader.[13] Optionally, a viability indicator like resazurin or INT can be added to aid visualization; viable bacteria will change the dye's color.[3][10][15]

Section 3: Determining Bactericidal vs. Bacteriostatic Action

G MIC_Plate Completed MIC Plate (Clear wells at ≥MIC) Subculture Take Aliquots (10 µL) from all clear wells (MIC, 2xMIC, 4xMIC, etc.) MIC_Plate->Subculture Agar_Plate Spot onto fresh Mueller-Hinton Agar Plate Subculture->Agar_Plate Incubate Incubate at 37°C for 18-24 hours Agar_Plate->Incubate Read_MBC Read MBC: Lowest concentration with no bacterial growth (≥99.9% killing) Incubate->Read_MBC Interpret Interpret Result: If MBC/MIC ≤ 4, Compound is Bactericidal Read_MBC->Interpret

Caption: The experimental logic for determining the Minimum Bactericidal Concentration (MBC).

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Scientific Rationale: While the MIC assay identifies the concentration that inhibits growth, the MBC assay determines the concentration required to kill the bacteria.[13] The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13] This distinction is critical; bactericidal agents are often preferred for treating serious infections.

Procedure:

  • Starting Point: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: Observe the MHA plate for bacterial growth. The MBC is the lowest concentration from the MIC plate that shows no colony formation on the MHA plate, corresponding to ≥99.9% killing.[13]

  • Interpretation: The ratio of MBC to MIC is calculated.

    • If MBC/MIC ≤ 4 , the compound is considered bactericidal .[13]

    • If MBC/MIC > 4 , the compound is considered bacteriostatic .[3]

Section 4: Investigating the Mechanism of Action

For lead candidates, understanding how they work is the next crucial step. Studies on benzaldehyde derivatives suggest that the cell membrane is a common target.[16]

Protocol: Time-Kill Kinetics Assay

Scientific Rationale: This dynamic assay provides insight into the rate of antibacterial activity. It measures the decrease in viable bacterial count over time after exposure to the compound at various concentrations (e.g., MIC, 2xMIC, 4xMIC).[13] It helps to further differentiate between bactericidal and bacteriostatic effects and reveals if the killing is concentration-dependent.[12][13]

Procedure:

  • Setup: Prepare flasks containing MHB with the test compound at desired concentrations (e.g., 1x, 2x, and 4x MIC) and a no-compound growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent will typically show a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Protocol: Cell Membrane Integrity Assay

Scientific Rationale: Damage to the bacterial cell membrane leads to the leakage of intracellular components and disrupts the membrane potential.[16] This can be a primary mechanism of bacterial death. Studies on 2-hydroxy-4-methoxybenzaldehyde have shown that it can increase the release of intracellular proteins and nucleic acids from S. aureus, indicating membrane damage.[16][17]

Procedure (using Propidium Iodide):

  • Bacterial Preparation: Harvest and wash mid-log phase bacteria, then resuspend them in a suitable buffer (e.g., PBS).

  • Compound Exposure: Treat the bacterial suspension with the test compound at its MIC and supra-MIC concentrations. Include a positive control that is known to disrupt membranes (e.g., ethanol 70%) and a negative (untreated) control.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes).

  • Staining: Add propidium iodide (PI) to each sample. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter membrane-compromised cells and intercalate with DNA, emitting a red fluorescence.

  • Measurement: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. A significant increase in fluorescence in the treated samples compared to the negative control indicates loss of membrane integrity.

Section 5: Data Presentation and Interpretation

Clear and concise presentation of data is paramount. Quantitative results from screening should be summarized in tables for easy comparison.

Table 1: Example Antibacterial Activity Data for p-Methoxybenzaldehyde Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A S. aureus ATCC 25923641282Bactericidal
E. coli ATCC 25922128>512>4Bacteriostatic
Derivative B S. aureus ATCC 2592316322Bactericidal
E. coli ATCC 25922321284Bactericidal
Ciprofloxacin S. aureus ATCC 259230.512Bactericidal
(Control)E. coli ATCC 259220.250.52Bactericidal

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The p-methoxybenzaldehyde scaffold represents a valuable starting point for the development of new antibacterial agents. The protocols outlined in this guide provide a robust framework for synthesizing derivatives and systematically evaluating their antibacterial efficacy, from initial screening to preliminary mechanistic insights. Promising compounds identified through this pipeline can then be advanced to more complex studies, including anti-biofilm activity assays[17], cytotoxicity testing against mammalian cells to determine therapeutic index[1], and in vivo efficacy studies in animal models of infection. By combining rational chemical synthesis with a rigorous microbiological evaluation, researchers can effectively explore the potential of p-methoxybenzaldehyde derivatives in the critical fight against antimicrobial resistance.

References

  • W. H. Organization. (n.d.).
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  • Rajeswari, K., et al. (2020). Anti-virulence potential of 2-hydroxy-4-methoxybenzaldehyde against methicillin-resistant Staphylococcus aureus and its clinical isolates. Journal of Medical Microbiology, 69(10), 1266-1277.
  • Nazzaro, F., et al. (2020). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 9(9), 1263.
  • Benmekhbi, L., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402.
  • Madaeni, F. T., et al. (2018). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 23(10), 2486.
  • ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239.
  • Shi, C., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
  • ResearchGate. (2019). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) Isonicotinohydrazone Schiff Base.
  • Wang, Y., et al. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 16(12), 10457-10468.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023).
  • Ghosh, S., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(42), 9260-9269.
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Application

synthesis of 4-methoxychalcone from ethyl p-methoxycinnamate

Application Note & Protocol Topic: A Validated Multi-Step Synthetic Route for 4-Methoxychalcone from Ethyl p-Methoxycinnamate Audience: Researchers, scientists, and drug development professionals. Introduction & Strategi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Multi-Step Synthetic Route for 4-Methoxychalcone from Ethyl p-Methoxycinnamate

Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Overview

4-Methoxychalcone is a key α,β-unsaturated ketone that serves as a fundamental scaffold in medicinal chemistry and a precursor in the biosynthesis of flavonoids.[1][2] Chalcones and their derivatives are subjects of intense research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] While the Claisen-Schmidt condensation is the most common method for synthesizing chalcones, it typically employs a substituted benzaldehyde and an acetophenone.[3][4]

This document provides a detailed, validated protocol for the synthesis of 4-methoxychalcone starting from a less conventional precursor: ethyl p-methoxycinnamate. This multi-step pathway is essential for researchers who may have access to cinnamate esters as starting materials, such as those isolated from natural products like Kaempferia galanga.[5][6] The protocol is divided into three core stages:

  • Saponification: Hydrolysis of the starting ester to its corresponding carboxylic acid.

  • Oxidative Cleavage: Conversion of the intermediate p-methoxycinnamic acid into p-anisaldehyde.

  • Claisen-Schmidt Condensation: Reaction of p-anisaldehyde with acetophenone to yield the final product, 4-methoxychalcone.

Synthetic Rationale and Mechanistic Considerations

A direct, single-step conversion of ethyl p-methoxycinnamate to 4-methoxychalcone is synthetically challenging. The addition of a nucleophile like a phenyl-Grignard or phenyllithium reagent to the ester carbonyl would successfully form the ketone intermediate. However, ketones are significantly more reactive towards these organometallic reagents than esters. Consequently, a second equivalent of the nucleophile would immediately add to the newly formed chalcone, leading to a tertiary alcohol as the predominant side-product and preventing the isolation of the desired chalcone.

Therefore, a strategic, multi-step approach is required. The chosen pathway circumvents this reactivity issue by first modifying the cinnamate structure to generate the necessary aldehyde precursor for a controlled final condensation step.[5][6]

  • Step 1: Saponification: This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming p-methoxycinnamic acid after acidic workup.

  • Step 2: Oxidative Cleavage: The conversion of p-methoxycinnamic acid to p-anisaldehyde requires the selective cleavage of the alkene double bond. The Lemieux-Johnson oxidation is an exemplary method for this transformation.[4][7] This reaction uses a catalytic amount of osmium tetroxide (OsO₄) to perform a syn-dihydroxylation of the alkene, forming a diol intermediate. A stoichiometric oxidant, such as sodium periodate (NaIO₄), then cleaves the diol to form the two corresponding carbonyl compounds (in this case, p-anisaldehyde and glyoxylic acid). Crucially, the periodate also regenerates the osmium tetroxide from its reduced state, allowing it to be used in catalytic quantities.[2][4] This method is advantageous as it typically avoids over-oxidation to the carboxylic acid, a common issue with stronger oxidants.[4]

  • Step 3: Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol condensation.[3][8] The base (e.g., NaOH) abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (an E1cB mechanism) to yield the highly conjugated and thermodynamically stable 4-methoxychalcone.[8]

Visualized Synthetic Workflow

The overall transformation is a sequential process involving functional group interconversions to arrive at the final product.

G cluster_0 cluster_1 cluster_2 Start Ethyl p-Methoxycinnamate Intermediate1 p-Methoxycinnamic Acid Start->Intermediate1  Step 1: Hydrolysis   Intermediate2 p-Anisaldehyde Intermediate1->Intermediate2  Step 2: Oxidative Cleavage   Product 4-Methoxychalcone Intermediate2->Product  Step 3: Claisen-Schmidt   Reagent2 Acetophenone Reagent2->Product

Sources

Method

Application Note: A Streamlined Synthesis of 4'-Isobutylacetophenone, a Key Intermediate for Ibuprofen

Abstract Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of modern pharmacology, with ibuprofen being one of the most widely used molecules for treating pain, fever, and inflammation. The efficiency and e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of modern pharmacology, with ibuprofen being one of the most widely used molecules for treating pain, fever, and inflammation. The efficiency and environmental impact of its large-scale synthesis are of critical importance. This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4'-isobutylacetophenone, a pivotal intermediate in the streamlined and green BHC (Boots-Hoechst-Celanese) process for ibuprofen production.[1][2] We will delve into the mechanistic principles of the Friedel-Crafts acylation reaction, provide a step-by-step laboratory protocol, and discuss the subsequent conversion of this key intermediate to the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic transformation.

Strategic Overview: The BHC Synthesis of Ibuprofen

The original synthesis of ibuprofen developed by the Boots Company involved six steps and had a low atom economy, generating significant chemical waste.[2] The BHC process, commercialized in 1992, revolutionized ibuprofen manufacturing by reducing the synthesis to just three catalytic steps, dramatically improving atom utilization from less than 40% to approximately 80%.[2][3] This "greener" approach not only minimizes environmental impact but also enhances efficiency.[3][4]

The first crucial step in this elegant synthesis is the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone. This intermediate is then catalytically hydrogenated to form an alcohol, which is subsequently carbonylated to yield ibuprofen.[5][6]

BHC_Process cluster_0 BHC Ibuprofen Synthesis Pathway IBB Isobutylbenzene IBAP 4'-Isobutylacetophenone (Key Intermediate) IBB->IBAP Step 1: Friedel-Crafts Acylation IBPE 1-(4'-Isobutylphenyl)ethanol IBAP->IBPE Step 2: Catalytic Hydrogenation IBU Ibuprofen (API) IBPE->IBU Step 3: Palladium-Catalyzed Carbonylation

Figure 1: The three-step BHC synthesis pathway for Ibuprofen.

Synthesis Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This section details the laboratory-scale synthesis of 4'-isobutylacetophenone via the Friedel-Crafts acylation of isobutylbenzene.

Principle of the Reaction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction developed in 1877.[7] In this process, an acyl group (in this case, an acetyl group from acetic anhydride) is attached to an aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[7][8]

The mechanism proceeds in several steps:

  • Formation of Acylium Ion: The Lewis acid (AlCl₃) reacts with the acylating agent (acetic anhydride) to form a highly reactive acylium ion (CH₃CO⁺), which is stabilized by resonance.[8]

  • Electrophilic Attack: The electron-rich isobutylbenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a positively charged intermediate known as an arenium ion.[9]

  • Deprotonation: A weak base (like AlCl₄⁻, formed in the initial step) removes a proton from the arenium ion, restoring aromaticity to the ring and yielding the final aryl ketone product.[8][9] The AlCl₃ catalyst is regenerated in this step.[8]

A key feature of acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents further reactions (polyacylation).[10] The isobutyl group is an ortho-, para-directing group; however, due to the steric bulk of the isobutyl group, the para-substituted product is strongly favored.[1]

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Isobutylbenzene (IBB), ≥99% purity

  • Anhydrous Aluminum Chloride (AlCl₃), ≥99% purity

  • Acetic Anhydride, ≥99% purity

  • Dichloromethane (DCM), anhydrous, ≥99.8% purity

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions, as AlCl₃ reacts violently with water.[11][12]

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (14.7 g, 110 mmol). Carefully add 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetic anhydride (9.4 mL, 100 mmol) to the addition funnel. Add it dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Addition of Substrate: In a separate dry flask, prepare a solution of isobutylbenzene (13.4 g, 100 mmol) in 25 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.

  • Reaction: Add the isobutylbenzene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. This step is highly exothermic and will generate HCl gas; perform it in a well-ventilated fume hood.[11] Stir until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing: Combine all organic layers. Wash successively with 50 mL of 2M HCl, 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: effervescence), and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation to afford 4'-isobutylacetophenone as a clear, colorless liquid.

Data Summary and Characterization
ParameterValue / ConditionRationale / Note
Scale 100 mmolLaboratory demonstration scale.
Stoichiometry IBB : Ac₂O : AlCl₃ = 1 : 1 : 1.1A slight excess of Lewis acid ensures complete reaction.
Solvent Dichloromethane (DCM)Inert solvent, good solubility for reactants and intermediates.
Temperature 0-5 °CLow temperature controls the exothermic reaction and minimizes side products.
Reaction Time 2-3 hoursSufficient for complete conversion at low temperature.
Expected Yield 80-90%Typical yield after purification for this acylation.
Purity (Post-Dist.) >98% (by GC)Vacuum distillation is effective for removing non-volatile impurities.

Characterization: The identity and purity of the synthesized 4'-isobutylacetophenone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

From Intermediate to API: The Hydrogenation Step

The synthesized 4'-isobutylacetophenone is readily converted to the next intermediate, 1-(4'-isobutylphenyl)ethanol, via catalytic hydrogenation. This reduction of the ketone to a secondary alcohol is a critical step preceding the final carbonylation.[5]

Hydrogenation_Workflow cluster_1 Hydrogenation of 4'-Isobutylacetophenone start Dissolve 4'-Isobutylacetophenone in Methanol charge Charge Autoclave with Substrate Solution and Pd/C Catalyst start->charge react Pressurize with H₂ Gas (e.g., 100 psig) Heat to 30°C for ~1 hr charge->react filter Cool, Vent, and Filter to Remove Catalyst react->filter evap Evaporate Methanol to Yield Alcohol Product filter->evap end 1-(4'-Isobutylphenyl)ethanol (Yield >95%) evap->end

Figure 2: Workflow for the catalytic hydrogenation of the ketone intermediate.

This reduction is typically carried out using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[6] The reaction is clean, high-yielding (often >95%), and produces the alcohol necessary for the final carbonylation step that forms ibuprofen.[13]

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Anhydrous AlCl₃ is extremely hygroscopic and reacts violently with water, releasing heat and corrosive HCl gas.[11][12][14] All glassware must be scrupulously dried, and the reaction should be run under an inert atmosphere.

  • Temperature Control: The acylation reaction is exothermic. Poor temperature control can lead to side reactions and reduced yield. A reliable cooling bath is essential.

  • Quenching: The quenching of the reaction with ice/HCl is highly energetic. Perform this step slowly and cautiously in an efficient fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[11][15] Handle solid AlCl₃ in a fume hood to avoid inhaling the corrosive dust.

Conclusion

The Friedel-Crafts acylation of isobutylbenzene is a robust and efficient method for producing 4'-isobutylacetophenone, a crucial intermediate for the green synthesis of ibuprofen. The protocol detailed in this note is a validated, high-yielding procedure suitable for laboratory-scale synthesis. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can reliably synthesize this key building block, facilitating further work in the development and manufacturing of anti-inflammatory drugs.

References

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ResearchGate. Ibuprofen: synthesis and properties. Available from: [Link]

  • Wikipedia. Ibuprofen. Available from: [Link]

  • Google Patents. US6384285B1 - Process for the preparation of 4′-isobutylacetophenone.
  • The Science Snail. Synthesis of ibuprofen from benzene. Available from: [Link]

  • U.S. Environmental Protection Agency. Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. Available from: [Link]

  • Redox. Safety Data Sheet Aluminium Chloride. Available from: [Link]

  • Medicilon. Aim at chemical synthesis through Ibuprofen. Available from: [Link]

  • Scheikunde In Bedrijf. The BHC Company - Synthesis of Ibuprofen. Available from: [Link]

  • Justia Patents. Process for the preparation of 4′-isobutylacetophenone. Available from: [Link]

  • Central College Synaptic. Ibuprofen Synthesis. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

  • Google Patents. EP 0284310 A1 - Process for producing ibuprofen.
  • NJ Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Available from: [Link]

  • DCM Shriram. Material Safety Data Sheet: Anhydrous Aluminium Chloride. Available from: [Link]

  • Google Patents. US5068448A - Process for the production of 4'-isobutylacetophenone.

Sources

Application

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Value of the 4-Methoxyphenyl-gem-dimethyl Motif In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methoxyphenyl-gem-dimethyl Motif

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a seemingly simple ester, embodies a confluence of desirable structural and physicochemical properties that render it a highly valuable scaffold in medicinal chemistry. Its core structure, featuring a 4-methoxyphenyl ring appended to a quaternary dimethyl-substituted carbon, offers a unique combination of metabolic stability, lipophilicity, and synthetic versatility. The methoxy group can participate in key hydrogen bond interactions within biological targets and is also a common site for metabolic O-demethylation, potentially leading to active metabolites. The gem-dimethyl group sterically shields the adjacent ester functionality from hydrolysis and provides a lipophilic anchor, which can be crucial for traversing cellular membranes and fitting into hydrophobic pockets of target proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of methyl 2-(4-methoxyphenyl)-2-methylpropanoate and its derivatives as key intermediates in the construction of bioactive molecules.

Physicochemical Properties and Data Summary

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in multi-step syntheses. The following table summarizes key data for methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

PropertyValueReference
CAS Number 50415-73-1[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Yellow-green liquid[1]
Boiling Point 158 °C @ 19 mmHg[1]
Density 1.135 g/mL at 25 °C[1]
Refractive Index n20/D 1.516[1]

Core Synthetic Protocols: Preparation and Key Transformations

The utility of methyl 2-(4-methoxyphenyl)-2-methylpropanoate as a building block is predicated on its accessibility and the ease with which it can be transformed into other key synthons. This section provides detailed, field-proven protocols for its synthesis and subsequent conversion to the corresponding carboxylic acid and primary alcohol.

Protocol 1: Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

The synthesis of the title compound can be efficiently achieved via a Friedel-Crafts alkylation of anisole with methyl 2-bromo-2-methylpropanoate. The causality behind this choice lies in the high reactivity of anisole towards electrophilic aromatic substitution due to the activating effect of the methoxy group, which directs substitution to the para position.

Workflow for the Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Anisole Anisole Reaction Friedel-Crafts Alkylation in an inert solvent (e.g., DCM) under anhydrous conditions. Anisole->Reaction Reagents Methyl 2-bromo-2-methylpropanoate, AlCl₃ (Lewis Acid) Reagents->Reaction Workup Aqueous Work-up (Quenching with ice-water, extraction with organic solvent) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Methyl 2-(4-methoxyphenyl) -2-methylpropanoate Purification->Product

Caption: Synthetic workflow for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Add a solution of anisole (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add a solution of methyl 2-bromo-2-methylpropanoate (1.1 equivalents) in anhydrous DCM to a separate dropping funnel.

  • Reaction Execution: Add the anisole solution dropwise to the stirred AlCl₃ suspension over 20 minutes. Following this, add the methyl 2-bromo-2-methylpropanoate solution dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Protocol 2: Hydrolysis to 2-(4-methoxyphenyl)-2-methylpropanoic Acid

The carboxylic acid derivative is a crucial intermediate for the synthesis of amides and other analogues. Base-mediated hydrolysis is a reliable method for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-methoxyphenyl)-2-methylpropanoate (1.0 equivalent) in a mixture of methanol and water (3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0 equivalents) to the solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. The carboxylic acid will precipitate out. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)-2-methylpropanoic acid as a solid. The product can be further purified by recrystallization.

Protocol 3: Reduction to 2-(4-methoxyphenyl)-2-methylpropan-1-ol

The corresponding primary alcohol is another versatile building block, often used in the synthesis of ethers and esters with potential biological activity. A mixed-metal hydride system provides an efficient means for this reduction.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(4-methoxyphenyl)-2-methylpropanoate (1.0 equivalent) in ethanol.

  • Addition of Reducing Agents: Add lithium chloride (LiCl, 1.0 equivalent) followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 equivalents) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C and maintain this temperature for 3-8 hours.[2] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully add 1 M HCl to quench the excess borohydride. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-2-methylpropan-1-ol.[2] The product can be purified by column chromatography if necessary.

Application in Medicinal Chemistry: Synthesis of a Novel Raloxifene Analogue

Selective Estrogen Receptor Modulators (SERMs) are a critical class of drugs for the treatment and prevention of osteoporosis and breast cancer.[3][4] Raloxifene, a prominent SERM, features a 2-arylbenzothiophene core. The 4-methoxyphenyl moiety of our building block is a common feature in many SERMs, where it is believed to play a key role in receptor binding.[5][6] This section outlines a proposed synthetic route to a novel Raloxifene analogue, demonstrating the utility of 2-(4-methoxyphenyl)-2-methylpropanoic acid as a key building block.

Proposed Synthetic Workflow for a Novel Raloxifene Analogue

BuildingBlock 2-(4-methoxyphenyl)- 2-methylpropanoic acid AcylChloride Acyl Chloride Formation (e.g., Oxalyl Chloride, cat. DMF) BuildingBlock->AcylChloride FriedelCrafts Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) AcylChloride->FriedelCrafts Benzothiophene 6-Methoxy-2-(4-hydroxyphenyl) benzothiophene Benzothiophene->FriedelCrafts CoupledProduct Coupled Intermediate FriedelCrafts->CoupledProduct Demethylation Demethylation (e.g., BBr₃) CoupledProduct->Demethylation DemethylatedProduct Demethylated Intermediate Demethylation->DemethylatedProduct Etherification Williamson Ether Synthesis (e.g., 2-chloro-N,N-diethylethanamine) DemethylatedProduct->Etherification FinalProduct Novel Raloxifene Analogue Etherification->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

Part 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate via common synthetic routes.

Section A: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. While economical, its equilibrium nature can present challenges, especially with sterically hindered substrates like 2-(4-methoxyphenyl)-2-methylpropanoic acid.

Q1: I am observing low to no formation of my desired ester product. What are the likely causes and how can I resolve this?

A1: Low or no product formation in a Fischer esterification is a common issue that can often be traced back to several key factors related to the reaction equilibrium and conditions.

  • Causality: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus inhibiting product formation. Additionally, insufficient acid catalysis can lead to a slow reaction rate, while inadequate temperature will not provide the necessary activation energy.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All reagents and glassware must be thoroughly dried. Use anhydrous methanol and a high-purity carboxylic acid.

    • Effective Water Removal: The removal of water is critical to drive the reaction forward.

      • Dean-Stark Apparatus: For larger scale reactions, use a Dean-Stark trap with a suitable solvent (e.g., toluene or cyclohexane) to azeotropically remove water.

      • Drying Agents: For smaller scale reactions, the addition of molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.

    • Optimize Catalyst Loading: A catalytic amount of a strong acid is essential.

      • Sulfuric Acid (H₂SO₄): Typically used at 1-5 mol%. Higher loadings can lead to side reactions.

      • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle, used in similar molar quantities.

    • Increase Reaction Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is at the boiling point of the solvent or the excess alcohol.

Q2: My reaction seems to stall and does not proceed to completion, even after an extended period. Why is this happening?

A2: A stalled reaction is often a sign that the equilibrium has been reached, or that the catalyst has been deactivated.

  • Causality: The steric hindrance of the tertiary carboxylic acid, 2-(4-methoxyphenyl)-2-methylpropanoic acid, can slow down the rate of esterification. If the water generated is not efficiently removed, the reverse reaction (hydrolysis) will occur at a rate that matches the forward reaction, leading to a stalled state. Catalyst deactivation by impurities in the starting materials can also be a factor.

  • Troubleshooting Workflow:

    start Reaction Stalled check_water Check Water Removal Method start->check_water check_water->start Ineffective water removal (Improve method) increase_alcohol Increase Molar Excess of Methanol check_water->increase_alcohol Water removal is effective check_reagents Check Reagent Purity check_reagents->start Impure reagents (Purify starting materials) add_catalyst Add Fresh Catalyst check_reagents->add_catalyst Reagents are pure increase_alcohol->check_reagents consider_alternative Consider Alternative Synthesis Route add_catalyst->consider_alternative Reaction still stalled complete Reaction Proceeds to Completion add_catalyst->complete consider_alternative->complete

Q3: I have a significant amount of unreacted carboxylic acid at the end of the reaction. How can I improve the conversion?

A3: The presence of a large amount of unreacted starting material is a clear indication that the reaction equilibrium is unfavorable.

  • Causality: According to Le Chatelier's principle, to shift the equilibrium towards the product side, one can either remove a product (water) or increase the concentration of a reactant.

  • Strategies for Improved Conversion:

StrategyRationaleRecommended Action
Increase Alcohol Excess Shifts the equilibrium towards the ester by increasing the concentration of one of the reactants.Use methanol as the limiting reagent and the carboxylic acid in excess, or use a large excess of methanol (e.g., 10-20 equivalents or as the solvent). [1]
Continuous Water Removal Constantly removes a product, preventing the reverse reaction.Employ a Dean-Stark apparatus for reactions in a non-polar solvent like toluene.
Higher Reaction Temperature Increases the reaction rate, helping to reach equilibrium faster.Ensure the reaction is maintained at a vigorous reflux.

Q4: I am concerned about potential product decomposition under the harsh acidic conditions. Is this a valid concern?

A4: Yes, while generally stable, prolonged exposure to strong acids at high temperatures can lead to side reactions.

  • Potential Side Reactions:

    • Etherification: The methoxy group on the phenyl ring is generally stable, but under very harsh conditions, side reactions involving this group are possible.

    • Decarboxylation: While less common for this type of molecule, it is a possibility at very high temperatures.

  • Mitigation Strategies:

    • Use the minimum effective amount of acid catalyst.

    • Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

    • Consider using a milder acid catalyst, such as an acidic resin (e.g., Amberlyst-15), which can be easily filtered off.

Q5: During the aqueous workup, I am struggling with emulsion formation. How can I break the emulsion and isolate my product?

A5: Emulsion formation is common when quenching acidic organic solutions with a basic aqueous solution.

  • Causality: The presence of unreacted carboxylic acid, which can act as a surfactant, along with salts formed during neutralization, can stabilize emulsions.

  • Tips for Breaking Emulsions:

    • Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration through Celite: Passing the emulsified layer through a pad of Celite can sometimes break the emulsion.

    • Patience: Allowing the separatory funnel to stand for an extended period can lead to phase separation.

Q6: I have some unknown impurities in my final product according to my NMR spectrum. What could they be?

A6: Besides unreacted starting material, several byproducts can form during a Fischer esterification.

  • Common Impurities and their Identification:

ImpurityPotential ¹H NMR SignatureMitigation Strategy
Unreacted Carboxylic Acid Broad singlet for the carboxylic acid proton (>10 ppm).Optimize reaction conditions for full conversion; remove by basic wash during workup.
Di-tert-butyl Ether (from side reaction of methanol) Singlet around 1.2 ppm.Use a lower reaction temperature if possible, though this may reduce the esterification rate.
Byproducts from Catalyst Aromatic signals if using p-TsOH.Use the minimum amount of catalyst; purify the product by column chromatography.
Section B: Steglich Esterification

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative using a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (like DMAP). [2][3][4][5][6] Q1: My starting material is fully consumed, but the yield of the ester is low. What is the likely side reaction?

A1: A common issue in Steglich esterifications is the formation of an N-acylurea byproduct.

  • Causality: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC is highly reactive. If it does not react with the alcohol, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive. The role of DMAP is to intercept the O-acylisourea to form a more reactive acylpyridinium intermediate, which then reacts with the alcohol. Insufficient DMAP can lead to the formation of the N-acylurea byproduct. [5]

  • Reaction Scheme:

    RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP (fast) N_acylurea N-acylurea byproduct O_acylisourea->N_acylurea Rearrangement (slow) DMAP DMAP Ester Ester Acylpyridinium->Ester + R'-OH ROH R'-OH DCU DCU Ester->DCU + H⁺

    Caption: Competing pathways in the Steglich esterification.

  • Solution: Ensure that a catalytic amount of DMAP (typically 5-10 mol%) is used. The reaction should be monitored by TLC to ensure the formation of the desired product.

Q2: I see a white precipitate forming during the reaction. Is this my product?

A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction when using DCC.

  • Causality: DCC is consumed in the reaction to form the insoluble DCU. This is a positive indication that the reaction is proceeding.

  • Action: The DCU can be removed by filtration at the end of the reaction. To ensure maximum removal, it is often beneficial to cool the reaction mixture in an ice bath before filtration to decrease the solubility of DCU.

Q3: I am having trouble completely removing the DCU byproduct from my product. What are some effective purification strategies?

A3: Removing all traces of DCU can be challenging due to its slight solubility in some organic solvents.

  • Purification Protocol:

    • Initial Filtration: After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the bulk of the DCU.

    • Solvent Trituration: Concentrate the filtrate and triturate the residue with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or hexane). The DCU should precipitate and can be removed by a second filtration.

    • Column Chromatography: If DCU persists, column chromatography on silica gel is an effective method for final purification. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically allow for good separation.

Section C: Mitsunobu Reaction

The Mitsunobu reaction is another mild method for esterification, particularly useful for inverting the stereochemistry of an alcohol, though not relevant for this specific synthesis. It uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). [7][8][9][10][11] Q1: My Mitsunobu reaction is giving a low yield, and I am recovering a lot of my starting carboxylic acid. What could be the issue?

A1: Low yields in a Mitsunobu reaction often point to issues with the reagents or reaction conditions.

  • Causality: The Mitsunobu reaction is sensitive to the pKa of the acidic component. If the pKa is too high, the reaction may not proceed efficiently. Additionally, the reagents (phosphine and azodicarboxylate) are sensitive to air and moisture.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or purified triphenylphosphine and azodicarboxylate.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Order of Addition: It is generally recommended to add the azodicarboxylate slowly to a solution of the carboxylic acid, alcohol, and phosphine at a low temperature (e.g., 0 °C).

Q2: How can I effectively remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts?

A2: These byproducts can be challenging to remove due to their similar polarity to some ester products.

  • Purification Strategies:

    • Crystallization: If the desired ester is a solid, recrystallization can be an effective method to remove the byproducts.

    • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can effectively separate the product from the byproducts.

    • Oxidative Workup: In some cases, an oxidative workup can convert the phosphine byproduct to a more polar phosphine oxide, which can be easier to remove.

Section D: Diazomethane Esterification

Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids, proceeding under very mild conditions. However, it is also highly toxic and explosive, requiring special handling precautions. [12][13] Q1: What are the essential safety precautions when working with diazomethane?

A1: Diazomethane is a yellow, toxic, and potentially explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood.

  • Key Safety Measures:

    • Generation and Use in Situ: Diazomethane is typically generated immediately before use from a precursor like Diazald®.

    • Specialized Glassware: Use fire-polished glassware with no ground-glass joints, as rough surfaces can trigger detonation.

    • Avoid Heat, Light, and Sharp Edges: These can all initiate decomposition.

    • Quenching: After the reaction is complete, any excess diazomethane should be carefully quenched by the slow addition of a weak acid, such as acetic acid.

Q2: My reaction with diazomethane is incomplete. What could be the reason?

A2: Incomplete reaction with diazomethane is unusual given its high reactivity, but it can occur.

  • Causality: The most likely reason is an insufficient amount of diazomethane being generated or added. The yellow color of the diazomethane solution should persist, indicating an excess.

  • Solution:

    • Continue to add the diazomethane solution dropwise until the yellow color persists and gas evolution (N₂) ceases.

    • Ensure that the diazomethane generation procedure was performed correctly to yield a sufficient concentration of the reagent.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and scalable method for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate?

For large-scale industrial synthesis, the Fischer-Speier esterification is generally the most cost-effective and scalable method. While it may require optimization to achieve high yields due to the steric hindrance of the carboxylic acid, its use of inexpensive reagents (methanol and an acid catalyst) makes it economically viable.

FAQ 2: How can I effectively monitor the progress of my esterification reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting carboxylic acid and the appearance of the more non-polar ester product. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography (GC): For more quantitative analysis, GC can be used to determine the ratio of starting material to product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of the methyl ester singlet.

FAQ 3: My final product is an oil. What is the best way to purify it?

For an oily product, column chromatography on silica gel is the most effective purification method. A solvent system of hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity, should allow for the separation of the desired ester from any unreacted starting material and non-polar byproducts.

FAQ 4: I suspect my ester is hydrolyzing back to the carboxylic acid during the workup. How can I prevent this?

Ester hydrolysis is most significant under basic conditions. To minimize this:

  • Use a Mild Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize the acid catalyst.

  • Minimize Contact Time: Perform the aqueous wash quickly and do not let the layers sit in the separatory funnel for extended periods.

  • Work at Low Temperatures: Performing the workup in an ice bath can reduce the rate of hydrolysis.

  • Dry the Organic Layer Promptly: After the aqueous wash, immediately dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5486-5494.
  • Dodge, J. A., & Jones, S. A. (1996). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 61(21), 7476-7477.
  • Dodge, J. A., Nissen, J. S., & Pres, S. (1995). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110.
  • Dembiński, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2149-2184.
  • Saleem, M., & Jabeen, F. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6523.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Master Organic Chemistry. (2025). Diazomethane (CH₂N₂).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. (n.d.).
  • Kiser, E. J. (n.d.). P2P Syntheses From Phenylacetic Acid. designer-drug.com.
  • Chegg. (2021).
  • Chegg. (2023). Solved 2. (15 points)
  • ResearchGate. (n.d.).
  • EPA NEPIS. (n.d.).
  • ACP. (2025).
  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (2012).
  • Google Patents. (1994).
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. (2017). EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • The Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2.
  • ResearchGate. (2019).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • PubMed. (2024).
  • Chemical & Engineering News. (2024). 9-Step synthesis of (−)-larikaempferic acid methyl ester enabled by skeletal rearrangement.
  • Wikipedia. (n.d.).
  • OperaChem. (2024).
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • NIH. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • The Journal of Organic Chemistry. (n.d.).
  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ChemScene. (n.d.). 50415-73-1 | Methyl 2-(4-Methoxyphenyl)
  • ChemicalBook. (2025). methyl 2-(4-methoxyphenyl)
  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

Sources

Optimization

optimization of reaction conditions for synthesizing methoxy-substituted compounds

Welcome to the Technical Support Center for optimizing the synthesis of methoxy-substituted compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of methoxy-substituted compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome common challenges in your research. This guide is structured to help you anticipate problems, troubleshoot effectively, and optimize your reaction conditions for high-yield, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial during the experimental design phase.

Q1: What is the most common and versatile method for synthesizing aryl methoxy ethers?

The most prevalent and versatile method is the Williamson Ether Synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The core principle involves the deprotonation of a hydroxyl group (typically from a phenol) to form a highly nucleophilic alkoxide or phenoxide anion, which then attacks an electrophilic methylating agent to form the ether.[1][2][3] The reaction is highly reliable for primary methylating agents, making it ideal for creating methoxy groups.[2][3]

Q2: How do I choose the right methylating agent for my synthesis?

The choice of methylating agent is a critical balance of reactivity, safety, and cost.

  • Traditional High-Reactivity Agents: Dimethyl sulfate (DMS) and methyl iodide are highly effective but are also volatile and toxic, requiring stringent safety precautions.[1][4]

  • Safer, Modern Alternatives: Methyl ethanesulfonate offers a good balance of reactivity with improved handling characteristics compared to DMS.[1]

  • "Green" Reagents: Dimethyl carbonate (DMC) is an environmentally benign methylating agent.[4][5] It often requires higher temperatures (90-200°C) but provides excellent yields and selectivity, replacing more hazardous reagents.[4][5][6]

Q3: What is the role of the base, and how do I select the appropriate one?

The base's primary role is to deprotonate the hydroxyl group to generate the nucleophilic anion. The choice of base is critical for reaction success.

  • For Phenols (Aryl Ethers): Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred.[1][7] They are effective at deprotonating the acidic phenolic proton without promoting side reactions.

  • For Alcohols (Alkyl Ethers): Alcohols are less acidic than phenols, thus requiring a stronger base. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction to completion.[7][8]

  • Causality: Using a base that is too strong with sensitive substrates can lead to undesired side reactions, while a base that is too weak will result in incomplete deprotonation and low conversion.

Q4: How does solvent choice impact the outcome of a Williamson ether synthesis?

The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Acetone are ideal.[1][3]

  • Why they work: These solvents can dissolve both the ionic alkoxide and the organic substrate. Critically, they do not solvate the nucleophile as strongly as protic solvents (like ethanol or water). This "naked" and highly reactive nucleophile results in a faster and more efficient SN2 reaction.

  • Practical Impact: Using a protic solvent can slow down the reaction or inhibit it completely. In some cases, solvent choice can even influence the ratio of O-alkylation to C-alkylation.[9]

Q5: What are the primary competing side reactions I should be aware of?

The main competitor to the desired SN2 reaction is E2 elimination .[2][10]

  • When it occurs: This is especially problematic when using secondary or tertiary alkyl halides as the electrophile.[2][3] The alkoxide/phenoxide is a strong base, which can abstract a proton from a carbon adjacent to the leaving group, forming an alkene instead of an ether. This is why methoxylation (using a methyl halide) is highly successful, as the methyl group cannot undergo elimination.

  • Other side reactions: For phenoxides, C-alkylation can sometimes compete with the desired O-alkylation, where the phenoxide ring acts as the nucleophile.[7][9] This is influenced by the base, solvent, and counter-ion.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and solving problems encountered during your experiments.

ProblemPotential Cause(s)Recommended Solutions & Rationale
1. Low or No Product Formation a. Incomplete Deprotonation: The base is not strong enough or used in insufficient quantity.[9] b. Inactive Reagents: The methylating agent has degraded, or the solvent is not anhydrous. Water will quench the strong base and hydrolyze the methylating agent.[9] c. Insufficient Reaction Time/Temperature: The reaction is kinetically slow, especially with sterically hindered substrates.[9][11]a. Select a stronger base (e.g., NaH for alcohols) or increase the equivalents of the current base.[8] Ensure the pKa of the hydroxyl group is matched with an appropriate base. b. Use freshly opened or purified reagents. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). c. Increase the reaction temperature in controlled increments and monitor progress by TLC or GC-MS.[12] If steric hindrance is the issue, consider a less bulky methylating agent if alternatives exist.[11]
2. Significant Alkene Byproduct Formation a. E2 Elimination is Outcompeting SN2: This is the primary cause and occurs when using a sterically hindered (secondary/tertiary) alkyl halide. The alkoxide acts as a base rather than a nucleophile.[2][3]a. The Williamson synthesis is fundamentally unsuited for tertiary halides and often inefficient for secondary halides.[3] The strategy must be reversed: use the corresponding tertiary alkoxide and a methyl halide. This ensures the electrophile is unhindered (methyl), forcing the SN2 pathway.
3. C-Alkylation Instead of O-Alkylation (for Phenols) a. Reaction Conditions Favoring Ring Attack: The choice of solvent and counter-ion can influence the nucleophilicity of the phenoxide oxygen versus the aromatic ring.[7][9]a. Switch to a more polar aprotic solvent like DMF or DMSO, which can better solvate the cation, leaving the phenoxide oxygen more available for nucleophilic attack.[9] Using a milder base like K₂CO₃ can also favor O-alkylation.
4. Product Decomposes During Workup a. Methoxy Ether Cleavage: Aryl methoxy ethers can be sensitive to strong acids, leading to cleavage back to the phenol.[13][14] This can occur during an acidic workup.a. Test your product's stability to the workup conditions on a small scale before applying it to the entire batch.[15] Use a neutral or mildly basic workup. For example, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acid.
5. Low Yield with Sterically Hindered Phenols a. Steric Congestion: Bulky groups near the hydroxyl function can physically block the approach of the methylating agent, slowing or preventing the SN2 reaction.[11][16]a. Increase reaction time and temperature to provide more energy to overcome the activation barrier.[9] Ensure a highly reactive, unhindered methylating agent (like methyl iodide or methyl ethanesulfonate) is used. In some cases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by bringing the phenoxide into the organic phase more effectively.[4][5]

Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. Below are diagrams for the core mechanism and a troubleshooting workflow.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Transition_State [Ar---O---CH₃---X]⁻ᵟ Phenoxide->Transition_State Methyl_Halide CH₃-X (Electrophile) X = I, OTs, etc. Methyl_Halide->Transition_State Ether_Product Ar-O-CH₃ (Product) Transition_State->Ether_Product Leaving_Group X⁻ Transition_State->Leaving_Group

Caption: General mechanism for Williamson ether synthesis of aryl methoxy ethers.

Troubleshooting_Workflow Start Reaction Complete (Low Yield) Check_SM Starting Material (SM) Consumed? Start->Check_SM Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products Yes Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Workup_Loss Product Loss During Workup/Purification Check_Side_Products->Workup_Loss No Side_Rxn_Issue Side Reaction Dominates Check_Side_Products->Side_Rxn_Issue Yes Sol_Incomplete Increase Time/Temp Check Reagent Purity Use Stronger Base Incomplete_Rxn->Sol_Incomplete Sol_Workup Check Aqueous Layer Optimize Purification Verify Product Stability Workup_Loss->Sol_Workup Sol_Side_Rxn Identify Byproduct (e.g., Alkene) Re-evaluate Substrates (e.g., use Me-X + tBuO⁻) Change Solvent/Base Side_Rxn_Issue->Sol_Side_Rxn

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

Key Experimental Protocol

Protocol: General O-Methylation of a Phenol via Williamson Ether Synthesis

This protocol provides a representative procedure. Actual quantities and conditions should be optimized for your specific substrate.[1]

Materials:

  • Phenolic substrate (1.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq.)

  • Methylating agent (e.g., Methyl ethanesulfonate or Methyl Iodide, 1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.). Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Addition of Methylating Agent: While stirring the suspension vigorously, add the methylating agent (1.2 eq.) dropwise at room temperature. Safety Note: Methylating agents are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C for DMF).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.[1][12]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃) and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).[1] This removes residual DMF and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl methyl ether.[1]

References

  • Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate. Benchchem.
  • A Simple and Clean Method for Methoxymethylation of Phenols. (1985). Pertanika.
  • Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions. Benchchem.
  • Hodgetts, K. J., & Wallace, T. W. (1994). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Synthetic Communications, 24(8), 1159-1166.
  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Indian Journal of Chemistry, 45B, 2006, pp. 1503-1505.
  • Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene. Benchchem.
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications.
  • Process for methoxymethylation of phenolic hydroxyl groups. Google Patents.
  • Methylation of phenols using DMC and a PTC. Hive Novel Discourse.
  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Tetrahedron Letters, 43(15), 2661-2663.
  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of organic chemistry, 71(5), 1938–1948.
  • Optimizing Reaction Conditions for 4-Methoxy-2,3,5,6-tetramethylphenol Synthesis. Benchchem.
  • Lee, Y., & Shimizu, I. (1998). Convenient O-methylation of phenols with dimethyl carbonate. Tetrahedron Letters, 39(42), 7729-7732.
  • Bomben, A., Selva, M., Tundo, P., & Valli, L. (2000). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 39(6), 1685-1689.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor.
  • Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-butanol. Benchchem.
  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Steric Hindrance. (2024). YouTube.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Overview of the Synthesis: The Fischer-Speier Esterification

The most common and direct route to synthesize Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-methylpropanoic acid, with methanol.[1][2] This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven by refluxing the reactants.[3]

The core challenge of this synthesis lies in the fact that Fischer esterification is a reversible equilibrium reaction.[2][3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one, methanol) or by removing the water byproduct as it forms.[1][3] The sterically hindered nature of the tertiary carbon adjacent to the phenyl ring can also slow down the reaction rate compared to less hindered carboxylic acids.

Below is a diagram illustrating the primary reaction pathway.

Fischer_Esterification CarboxylicAcid 2-(4-methoxyphenyl)-2- methylpropanoic acid react_node CarboxylicAcid->react_node Methanol Methanol (excess) Methanol->react_node Ester Methyl 2-(4-methoxyphenyl)-2- methylpropanoate Ester->react_node Water Water Water->react_node Catalyst H₂SO₄ (catalyst) Catalyst->react_node Reflux react_node->Ester react_node->Water caption Figure 1. Fischer-Speier esterification pathway.

Caption: Figure 1. Fischer-Speier esterification pathway.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate in a question-and-answer format.

Reaction Monitoring and Completion

Q1: My reaction seems to have stalled, and TLC/GC analysis shows a significant amount of starting material even after prolonged reflux. What could be the cause?

A1: This is a common issue stemming from the equilibrium nature of the Fischer esterification.[3] Here are the primary causes and troubleshooting steps:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2] Ensure you have added the correct catalytic amount (typically 1-5 mol%).

  • Water in the Reaction Mixture: The presence of water at the start of the reaction or its accumulation as a byproduct will shift the equilibrium back towards the starting materials.[1]

    • Solution: Use anhydrous methanol and consider using a Dean-Stark apparatus to remove water azeotropically if your reaction is run in a suitable solvent like toluene.[4] Alternatively, adding a drying agent like molecular sieves can help, though this is less common in large-scale reactions.[1]

  • Insufficient Excess of Methanol: To drive the equilibrium forward, a large excess of methanol is typically used, often as the solvent itself.[3] A 10-fold or greater excess can significantly improve yields.[3]

  • Steric Hindrance: The substrate is sterically hindered, which can slow the reaction rate.[5] Ensure adequate reaction time (can be several hours) and temperature (reflux).

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques for monitoring the reaction.

  • TLC Analysis:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is effective. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio.

    • Visualization: UV light (254 nm) will show the aromatic rings of both the starting material and the product. The ester product will be less polar and thus have a higher Rf value than the carboxylic acid starting material.

  • GC Analysis: GC is well-suited for this analysis as both the starting material (after derivatization) and the product are sufficiently volatile.[6] A GC-FID or GC-MS can be used to quantify the disappearance of the starting material and the appearance of the product.

Work-up and Purification

Q3: After the reaction, I have a crude product that is acidic and contains unreacted starting material. What is the best way to purify my ester?

A3: The most common impurity is the unreacted 2-(4-methoxyphenyl)-2-methylpropanoic acid. Its acidic nature allows for a straightforward purification by liquid-liquid extraction.

  • Protocol for Removal of Acidic Impurities:

    • After cooling the reaction mixture, neutralize the acid catalyst with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious as CO₂ evolution can cause frothing.

    • Extract the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The desired ester will move into the organic layer.

    • Wash the organic layer with a saturated NaHCO₃ solution. This will convert the unreacted carboxylic acid into its sodium salt, which is water-soluble and will be removed into the aqueous layer.[7]

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[8]

The following diagram outlines the purification workflow.

Purification_Workflow Start Crude Reaction Mixture (Ester, Acid, Methanol, Catalyst) Neutralize 1. Neutralize with aq. NaHCO₃ Start->Neutralize Extract 2. Extract with Ethyl Acetate Neutralize->Extract Wash 3. Wash Organic Layer with NaHCO₃ Extract->Wash WashBrine 4. Wash with Brine Wash->WashBrine AqueousWaste Aqueous Waste (Sodium Carboxylate, Salts) Wash->AqueousWaste Acid Impurity Removed Dry 5. Dry over Na₂SO₄ WashBrine->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate FinalProduct Purified Methyl Ester Concentrate->FinalProduct

Caption: Figure 2. Workflow for the purification of the ester.

Q4: My final product still shows minor impurities after extraction. What are they and how can I remove them?

A4: Besides the unreacted carboxylic acid, other potential impurities include:

  • Isomeric Impurities: If the synthesis of the starting material, 2-(4-methoxyphenyl)-2-methylpropanoic acid, was not perfectly regioselective, you might have small amounts of the corresponding methyl esters of 2-(2-methoxyphenyl)- or 2-(3-methoxyphenyl)-2-methylpropanoic acid.

  • Residual Solvents: Toluene (if used), methanol, or the extraction solvent might be present.

  • Byproducts of Side Reactions: While less common for this specific transformation, highly forcing conditions could potentially lead to minor decarboxylation or etherification byproducts.

Purification Options for Minor Impurities:

  • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: For high purity, column chromatography on silica gel is the most effective method.[6] A gradient of ethyl acetate in hexane is typically used for elution, with the less polar ester product eluting before any remaining starting material or more polar byproducts.

Identification of Impurities

Q5: How can I identify the impurities in my final product using analytical techniques?

A5: A combination of chromatographic and spectroscopic methods is ideal for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard method for analyzing this type of compound.[6][9] Impurities will have different retention times. The unreacted carboxylic acid will typically have a shorter retention time than the ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities, and the mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which is invaluable for structural elucidation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities.[11][12] The table below summarizes expected chemical shifts for the product and key potential impurities.

Compound/ImpurityKey ¹H NMR Signals (in CDCl₃)Key ¹³C NMR Signals (in CDCl₃)
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate ~7.2 ppm (d, 2H, Ar-H ortho to C), ~6.8 ppm (d, 2H, Ar-H ortho to OMe), ~3.8 ppm (s, 3H, Ar-OMe), ~3.6 ppm (s, 3H, Ester-OMe), ~1.5 ppm (s, 6H, C(CH₃)₂)~177 ppm (C=O), ~158 ppm (Ar-C-OMe), ~135 ppm (Ar-C), ~128 ppm (Ar-CH), ~113 ppm (Ar-CH), ~55 ppm (Ar-OMe), ~52 ppm (Ester-OMe), ~46 ppm (Quaternary C), ~26 ppm (C(CH₃)₂)
2-(4-methoxyphenyl)-2-methylpropanoic acid ~10-12 ppm (br s, 1H, COOH), ~7.2 ppm (d, 2H, Ar-H), ~6.8 ppm (d, 2H, Ar-H), ~3.8 ppm (s, 3H, Ar-OMe), ~1.5 ppm (s, 6H, C(CH₃)₂)~184 ppm (C=O), ~158 ppm (Ar-C-OMe), ~134 ppm (Ar-C), ~128 ppm (Ar-CH), ~113 ppm (Ar-CH), ~55 ppm (Ar-OMe), ~46 ppm (Quaternary C), ~26 ppm (C(CH₃)₂)
Methanol ~3.49 ppm (s)~49.5 ppm
Toluene ~7.2 ppm (m, 5H, Ar-H), ~2.3 ppm (s, 3H, CH₃)~138 ppm, ~129 ppm, ~128 ppm, ~125 ppm, ~21 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11][13]

III. References

  • The Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Hofmann, K. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. SpectraBase. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids. Retrieved from

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308-319.

  • ResearchGate. (n.d.). Properties of HPLC and GC that indicate their advantages and disadvantages in terms of flavonoid analysis. Retrieved from [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., & Siskos, M. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (2018). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions Involving Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges when working with this sterically hindered ester. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a valuable intermediate, but its structure—featuring a quaternary α-carbon—presents unique challenges in both its synthesis and subsequent transformations. This guide addresses the most common failures through a series of FAQs and in-depth troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification to synthesize this compound so slow and low-yielding?

This is the most common issue and is directly related to the molecule's structure. The target ester is derived from a sterically hindered carboxylic acid. The quaternary carbon atom, crowded by a methyl group and a phenyl ring, physically blocks the nucleophilic attack of methanol on the protonated carbonyl carbon.[1][2] Furthermore, Fischer esterification is a reversible reaction, and the presence of the water byproduct can drive the equilibrium back towards the starting materials.[1][3]

Q2: I'm trying to hydrolyze the ester back to the carboxylic acid, but the reaction is incomplete. What's going wrong?

Similar to its synthesis, the steric hindrance at the α-carbon also impedes the approach of the hydroxide ion to the ester's carbonyl group during saponification.[2] This slows the reaction rate significantly compared to unhindered esters. Incomplete reactions are often due to insufficient reaction time, inadequate temperature, poor solubility of the ester in the aqueous base, or using a base that is not strong enough to efficiently drive the reaction.[4]

Q3: I confirmed my esterification was successful, but I see my starting carboxylic acid reappearing after the aqueous workup. What is happening?

This indicates unintended hydrolysis of your ester product during the purification steps.[5] The aqueous solutions used to wash the organic layer, especially basic solutions like sodium bicarbonate used to neutralize the acid catalyst, can promote saponification if contact time is too long or the temperature is not controlled.[5] This is essentially the reverse of the esterification you just performed.

Q4: Can I reduce this ester to its corresponding alcohol with sodium borohydride (NaBH₄)?

Generally, no. Sodium borohydride is typically not a strong enough reducing agent to reduce esters. While it is excellent for aldehydes and ketones, esters require a more powerful hydride source like lithium aluminum hydride (LiAlH₄). However, the reactivity of NaBH₄ can be enhanced by using it in combination with a Lewis acid, such as lithium chloride (LiCl), in an alcohol solvent, which activates the ester toward reduction.[6][7]

Section 2: Detailed Troubleshooting Guides

Guide 1: Synthesis via Fischer Esterification

Issue: Low conversion (<70%) of 2-(4-methoxyphenyl)-2-methylpropanoic acid to Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Analysis of Potential Causes

The primary culprits for low yield are the reaction equilibrium and steric hindrance. The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[8][9] To achieve high yields, the equilibrium must be shifted towards the products.

Fischer_Esterification

Solutions & Protocols

To overcome these challenges, a multi-pronged approach is necessary. The following table outlines troubleshooting strategies.

ParameterStandard ConditionOptimized Condition for Hindered EsterRationale
Solvent/Reagent Methanol (5-10 equiv.)Use Methanol as the solvent (large excess)Pushes the equilibrium to the product side according to Le Châtelier's principle.[1][3]
Catalyst H₂SO₄ (catalytic)H₂SO₄ (0.1 - 0.2 equiv.) or p-TsOHEnsures sufficient protonation to activate the carboxylic acid.[3]
Temperature 60-70 °CReflux (Methanol bp ~65 °C)Provides sufficient energy to overcome the activation barrier heightened by steric hindrance.
Water Removal NoneDean-Stark trap with a co-solvent (e.g., toluene) or addition of 3Å/4Å molecular sieves.Actively removes the water byproduct, preventing the reverse reaction and driving the forward reaction to completion.[1][3]
Reaction Time 4-8 hours12-24 hours (monitor by TLC/GC)Sterically hindered substrates react more slowly and require longer times to reach equilibrium.[1]

Protocol 1.1: Optimized Fischer Esterification for Hindered Acids

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-methoxyphenyl)-2-methylpropanoic acid (1.0 equiv.).

  • Reagents: Add a large excess of methanol to act as both the reactant and solvent. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress every 4-6 hours using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a cold, saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[5]

Guide 2: Hydrolysis (Saponification)

Issue: Incomplete hydrolysis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate to its corresponding carboxylic acid.

Analysis of Potential Causes

Base-catalyzed hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process.[10][11] The final step, an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid, drives the reaction to completion.[11] However, the initial nucleophilic attack by the hydroxide ion is the rate-limiting step, which is significantly slowed by steric hindrance.

Saponification

Solutions & Protocols

To ensure complete hydrolysis, conditions must be adjusted to favor the slow nucleophilic attack and ensure substrate solubility.

ParameterPotential IssueRecommended SolutionRationale
Base NaOH may not be reactive enough.Use potassium hydroxide (KOH) or lithium hydroxide (LiOH).[4]KOH is more soluble in organic solvents, and the smaller Li⁺ cation can sometimes coordinate to the carbonyl oxygen, increasing its electrophilicity.
Solvent Ester is poorly soluble in purely aqueous base.Use a co-solvent system such as THF/water, Dioxane/water, or Ethanol/water.Improves solubility, allowing the hydroxide ion to access the ester more effectively. Be aware that using an alcohol co-solvent can lead to transesterification.[4]
Temperature Room temperature is too slow.Heat the reaction to reflux.Provides the necessary energy to overcome the steric barrier for nucleophilic attack.
Concentration Dilute base may not be effective.Use a more concentrated solution of the base (e.g., 2-6 M).Increases the concentration of the nucleophile, accelerating the reaction rate.

Protocol 2.1: Optimized Saponification for Hindered Esters

  • Setup: In a round-bottom flask, dissolve Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagents: Add an excess of potassium hydroxide (KOH, 3-5 equiv.).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the disappearance of the starting ester by TLC. The reaction may require several hours to overnight for completion.

  • Workup (Acidification): After cooling, acidify the reaction mixture to a pH of ~2 using cold 1-2 M HCl. This protonates the carboxylate salt, precipitating the carboxylic acid.

  • Extraction: Extract the carboxylic acid product with an organic solvent.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Guide 3: Preventing Workup-Induced Hydrolysis

Issue: Loss of ester product and contamination with carboxylic acid during the workup phase of an esterification reaction.

Analysis of Potential Causes

The goal of a workup is to remove impurities and isolate the product. However, the aqueous solutions used can create conditions ripe for hydrolysis, especially if residual acid catalyst is present.[5]

Workup_Troubleshooting

Solutions & Best Practices

Efficiency and temperature control are critical.

  • Cool Down: Always cool the reaction mixture to room temperature, and preferably in an ice bath, before beginning any aqueous workup.[5] This dramatically slows the kinetics of hydrolysis.

  • Use Weak Base: Neutralize the acid catalyst with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[5] Avoid strong bases like NaOH or KOH, which are much more aggressive in promoting saponification.

  • Work Quickly: Perform all extractions and washes efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Dry Thoroughly: After the final wash, ensure the organic layer is dried completely with a drying agent like Na₂SO₄ or MgSO₄ before concentrating the solvent. Residual water can harbor dissolved acids or bases that can cause decomposition upon heating.

References

  • J&K Scientific LLC. (2025). Fischer Esterification.
  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • ACS Publications. (n.d.). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and process development professionals to address common and co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and process development professionals to address common and complex challenges encountered during the laboratory and scale-up synthesis of this compound. We will delve into the underlying chemical principles to provide robust, field-tested solutions.

The primary industrial synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate involves the acid-catalyzed Friedel-Crafts alkylation of anisole with a suitable three-carbon electrophile, such as methyl methacrylate or a precursor.[1][2] This electrophilic aromatic substitution is highly effective but presents several challenges during scale-up, including thermal management, regioselectivity control, and downstream processing.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis.

Q1: What is the most prevalent synthetic route and why is it chosen?

A: The most common route is the Friedel-Crafts alkylation of anisole, typically using a strong acid catalyst like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).[5][6] The electrophile is generated from a precursor like methyl 2-methylpropenoate (methyl methacrylate). This method is favored for its high atom economy and the use of readily available, cost-effective starting materials. The reaction proceeds via an electrophilic attack on the electron-rich anisole ring.[7][8]

Q2: My reaction yield is low, but analytical data (GC/TLC) shows complete consumption of the anisole starting material. What is the likely cause?

A: Low isolated yield with full conversion of the limiting reagent often points to the formation of soluble side products or polyalkylation. The methoxy group of anisole is a strong activating group, making both the starting material and the desired product susceptible to further alkylation.[7][9] This leads to the formation of di- and tri-substituted impurities that can be difficult to separate and may be lost during work-up or purification, thus lowering the isolated yield of the target mono-alkylated product. Running a thorough impurity profile analysis via GC-MS or LC-MS is recommended to identify these side products.

Q3: I'm observing a significant amount of the ortho-isomer in my product mixture. How can I improve para-selectivity?

A: The methoxy group is an ortho, para-director.[10][11][12] While the bulky tertiary electrophile generated in this reaction sterically favors the para position, the formation of the ortho isomer can be significant under certain conditions.[10][13] To enhance para-selectivity:

  • Lower the reaction temperature: Lower temperatures often favor the thermodynamically more stable para isomer over the kinetically favored ortho product.[3]

  • Choice of Catalyst/Solvent: The choice of Lewis acid and solvent system can influence the steric environment around the electrophile. A bulkier catalyst-electrophile complex can further hinder attack at the more crowded ortho position.

  • Controlled Reagent Addition: Slow, controlled addition of the alkylating agent can help maintain a low concentration of the reactive electrophile, minimizing less selective side reactions.

Q4: The reaction mixture is turning dark brown or black, suggesting decomposition. What is the cause and how can it be prevented?

A: Charring or darkening is typically a sign of uncontrolled exotherms or excessive catalyst activity, leading to polymerization of the alkene precursor or decomposition of the aromatic compounds. Friedel-Crafts reactions are notoriously exothermic.[14] To prevent this:

  • Ensure adequate cooling: The reactor must have sufficient cooling capacity to dissipate the heat generated.

  • Control addition rate: The alkylating agent or catalyst should be added slowly and sub-surface to prevent localized "hot spots."[15]

  • Use a co-solvent: Employing a high-boiling, inert solvent can help moderate the reaction temperature and act as a heat sink.

Q5: What are the critical in-process controls (IPCs) for monitoring this reaction?

A: Key IPCs include:

  • Reaction Progress: Monitor the consumption of anisole using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Isomer Ratio: Quantify the para:ortho isomer ratio using GC or HPLC to ensure the reaction is proceeding with the desired selectivity.

  • Impurity Profile: Monitor for the formation of di-alkylation products. Setting a limit (e.g., <5%) for these impurities is crucial for process control.

  • Temperature Monitoring: Continuous temperature logging is essential for safety and to ensure the reaction stays within the validated range for optimal selectivity.

In-Depth Troubleshooting Guides

Guide 1: Managing Reaction Exotherms and Ensuring Safety at Scale

A primary challenge in scaling up Friedel-Crafts alkylations is managing the significant heat of reaction to prevent a thermal runaway.[4][14] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[4]

  • Problem: Uncontrolled temperature spike, rapid pressure increase, and potential for thermal runaway.

  • Root Cause Analysis:

    • Inadequate Heat Transfer: The reactor's cooling system is insufficient for the heat generated by the reaction mass.

    • Accumulation of Unreacted Reagents: Adding the alkylating agent too quickly can lead to its accumulation. A slight increase in temperature can then trigger a rapid, delayed reaction of all the accumulated reagent, causing a dangerous exotherm.

  • Solutions & Protocol:

    • Perform Calorimetry Studies: Before scale-up, use a reaction calorimeter (e.g., RC1) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[16] This data is critical for safe process design.

    • Implement a Semi-Batch Process: Add the limiting reagent (typically the alkylating agent) in a controlled manner over time. This ensures that the rate of heat generation does not exceed the rate of heat removal.[4]

    • Establish Safe Operating Limits: Define critical temperature limits. If the temperature exceeds this limit, the addition should be stopped immediately, and emergency cooling should be available.

Workflow for Thermal Hazard Assessment

Caption: Workflow for assessing and mitigating thermal risk during scale-up.

Guide 2: Optimizing Isomer and Impurity Profiles

Controlling the formation of the undesired ortho-isomer and polyalkylation byproducts is critical for achieving high purity and yield.

  • Problem: Final product purity is low due to unacceptable levels of the ortho-isomer and/or di-substituted products.

  • Root Cause Analysis:

    • Kinetic vs. Thermodynamic Control: High reaction temperatures can favor the kinetic ortho product. Isomerization to the more stable para product may be slow or incomplete.[5][10]

    • Relative Reaction Rates: The desired product, Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, is also an activated aromatic ring and can compete with anisole for the electrophile, leading to di-alkylation.

  • Solutions & Protocol:

    • Temperature Optimization: Conduct a temperature screening study (e.g., at -10°C, 0°C, and 10°C) and analyze the para:ortho ratio and di-alkylation levels at each point to find the optimal balance between reaction rate and selectivity.

    • Stoichiometry Control: Use a slight excess of anisole relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the product. A typical starting point is 1.2 to 1.5 equivalents of anisole.

    • Catalyst Loading: Optimize the amount of Lewis acid. Excessive catalyst can increase the rate of side reactions. Start with catalytic amounts and increase incrementally if the reaction rate is too slow.

Table 1: Effect of Reaction Parameters on Selectivity (Illustrative Data)

ParameterCondition ACondition BCondition C
Temperature 25°C0°C0°C
Anisole (eq.) 1.11.11.5
Catalyst (mol%) 101010
Result: p:o Ratio 4:19:112:1
Result: Di-alkylation 8%6%2%

Troubleshooting Decision Tree for Impurity Control

Impurity_Troubleshooting start Low Purity Detected q1 Identify Dominant Impurity (GC/LC-MS) start->q1 ortho High Ortho-Isomer q1->ortho Isomer Issue poly High Polyalkylation q1->poly Byproduct Issue sol_ortho1 Decrease Reaction Temperature ortho->sol_ortho1 sol_poly1 Increase Equivalents of Anisole poly->sol_poly1 sol_ortho2 Screen Bulkier Catalysts/Solvents sol_ortho1->sol_ortho2 end Purity Optimized sol_ortho2->end sol_poly2 Decrease Catalyst Loading sol_poly1->sol_poly2 sol_poly3 Slow Down Addition Rate sol_poly2->sol_poly3 sol_poly3->end

Caption: Decision tree for troubleshooting common impurity issues.

Guide 3: Challenges in Downstream Processing and Purification

The transition from reaction completion to isolated pure product introduces a new set of scale-up challenges.

  • Problem: Difficulties during aqueous work-up (e.g., emulsion formation) or product degradation during final purification by distillation.

  • Root Cause Analysis:

    • Emulsions: Residual catalyst and viscous side-products can act as surfactants, stabilizing emulsions during the quench and wash steps, making phase separation difficult and time-consuming.

    • Thermal Lability: The ester product may be susceptible to hydrolysis or decomposition at the high temperatures required for atmospheric distillation, especially if trace amounts of acid catalyst remain.

  • Solutions & Protocol:

    • Optimized Quench Procedure:

      • Slowly add the reaction mixture to a chilled, stirred vessel of water or a weak base (e.g., sodium bicarbonate solution). This controlled quench helps manage the exotherm from neutralizing the acid catalyst.

      • Consider adding a small amount of a non-polar organic solvent (e.g., heptane, toluene) before the quench to help break emulsions.

    • Purification by Vacuum Distillation:

      • Perform distillation under reduced pressure to lower the boiling point of the product, thereby minimizing the risk of thermal degradation.

      • Ensure the crude material is thoroughly neutralized and washed before distillation to remove any residual acid catalyst that could promote decomposition.

      • A fractional distillation column may be necessary to achieve high purity by effectively separating the desired para-isomer from the lower-boiling ortho-isomer and any higher-boiling polyalkylated byproducts.

References

  • Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 106(18), 5284-5290. [Link]

  • CoLab. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Chemical Processing. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Cardillo, P., & Copelli, S. (2007). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 11(4), 712-717. [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]

  • Allen. (n.d.). Explain Friedel-Crafts alkylation of anisole. [Link]

  • Sarthaks. (2021). Describe the action of methyl chloride on anisole (Friedel-Crafts reaction). [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Control and Removal of Mutagenic Impurities from Active Pharmaceutical Ingredients (APIs)

This technical support center provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing mutagenic impurities in act...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing mutagenic impurities in active pharmaceutical ingredients (APIs). As a senior application scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Regulatory and Scientific Foundation

This section addresses fundamental questions regarding the identification, risk assessment, and control of mutagenic impurities, primarily guided by the International Council for Harmonisation (ICH) M7 guideline.

Q1: What are mutagenic impurities and why are they a major concern?

A1: Mutagenic impurities are chemical substances that can cause a permanent change in the DNA of a cell (a mutation). This is a significant concern because such DNA damage can lead to cancer. These impurities can be introduced into the final API through various sources, including starting materials, reagents, intermediates, or as degradation products. Due to their potential to cause harm even at very low levels, regulatory bodies like the FDA and EMA have stringent requirements for their control.

Q2: What is the Threshold of Toxicological Concern (TTC) and how is it applied?

A2: The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For most mutagenic impurities, the TTC is set at 1.5 µg per person per day . This value is considered to be associated with a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. This TTC is used to derive an acceptable concentration limit for an impurity in the API, based on the maximum daily dose of the drug.

Q3: What are the different classes of mutagenic impurities according to ICH M7?

A3: The ICH M7 guideline classifies impurities into five classes to facilitate risk assessment and control decisions.

Impurity ClassDescriptionRequired Action
Class 1 Known mutagenic carcinogens.Control at or below compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC-based limit (1.5 µ g/day ).
Class 3 Contain a structural alert for mutagenicity, but have no mutagenicity data.Control at or below the TTC-based limit, or conduct a bacterial mutagenicity (Ames) test.
Class 4 Contain a structural alert, but are non-mutagenic in an Ames test.Can be treated as non-mutagenic impurities as per ICH Q3A/B guidelines.
Class 5 No structural alert for mutagenicity.Can be treated as non-mutagenic impurities as per ICH Q3A/B guidelines.

Q4: What are the control strategy "Options" described in ICH M7?

A4: ICH M7 outlines four options for controlling mutagenic impurities, offering a flexible, risk-based approach.

  • Option 1: Test the final API for the impurity and ensure it meets the acceptance criterion. This is the most straightforward but may involve complex analytical testing.

  • Option 2: Test an intermediate in the process for the impurity, with an acceptance criterion that ensures the final API will be compliant.

  • Option 3: Test an intermediate and demonstrate through process understanding (e.g., fate and purge studies) that the impurity is consistently removed. This requires robust process knowledge.

  • Option 4: Rely solely on process understanding and knowledge of the impurity's fate (e.g., reactivity, solubility, volatility) to justify that its level in the final API is acceptable without routine testing. This is often supported by calculating a "purge factor".

Part 2: Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for specific issues encountered during the removal of mutagenic impurities.

Guide 1: Crystallization and Recrystallization Issues

Crystallization is a powerful purification technique, but its effectiveness in removing impurities depends on several factors.

Q: My mutagenic impurity is consistently found in the final crystals above the acceptable limit. What are the likely causes and how can I fix this?

A: This is a common problem that can stem from several mechanisms of impurity incorporation. The key is to identify the mechanism to devise an effective solution.

Step 1: Diagnose the Incorporation Mechanism

  • Surface Deposition: The impurity may simply be adhering to the crystal surface due to insufficient washing or the evaporation of mother liquor on the filter cake.

    • Troubleshooting: Improve the washing procedure. Use a solvent in which the API is sparingly soluble but the impurity is highly soluble. Consider reslurrying the crystals in a fresh, clean solvent to wash the surfaces thoroughly.

  • Inclusion/Occlusion: The impurity may be trapped within the crystal lattice as it grows. This often happens during rapid crystallization, where the fast growth rate doesn't allow impurity molecules to diffuse away from the growing crystal face.

    • Troubleshooting: Slow down the crystallization rate. Reduce the cooling rate or the addition rate of the anti-solvent. Maintaining a lower level of supersaturation is key.

  • Solid Solution Formation: The impurity has a high degree of structural similarity to the API and can substitute it within the crystal lattice. This is often the most challenging scenario to resolve.

    • Troubleshooting:

      • Solvent System Change: Experiment with different crystallization solvents. A different solvent can change the relative solubilities of the API and the impurity, potentially leading to better rejection.

      • Phase Transformation: Investigate if your API has different polymorphic forms. It's possible that another polymorph has a crystal lattice that is less accommodating to the impurity. A change in solvent or temperature may induce crystallization of the desired polymorph.

      • Reslurry: Slurrying the crystals in a suitable solvent for an extended period can sometimes allow the system to reach a more thermodynamically stable state, potentially purging the impurity from the lattice.

Diagram: Mechanisms of Impurity Incorporation during Crystallization

G cluster_crystal API Crystal API API Molecules (Crystal Lattice) Agglomeration Agglomeration (Mother liquor trapped between crystals) API->Agglomeration Inclusion Impurity Inclusion (Trapped inside) SolidSolution Solid Solution (Impurity replaces API in lattice) SurfaceDeposition Surface Deposition (Adhered to surface) MotherLiquor Mother Liquor (API + Impurity in Solution) MotherLiquor->API Crystal Growth MotherLiquor->Inclusion Fast Growth MotherLiquor->SolidSolution High Similarity MotherLiquor->SurfaceDeposition

Caption: Mechanisms of impurity incorporation in a crystalline API.

Guide 2: Preparative Chromatography Challenges

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a versatile technique for removing impurities, especially when crystallization is ineffective.

Q: I am struggling to get baseline separation between my API and a structurally similar mutagenic impurity using Prep-HPLC. What can I do?

A: Achieving separation between structurally similar compounds can be challenging. A systematic approach to method development is required.

  • Step 1: Optimize Selectivity (α):

    • Stationary Phase: If you are using a standard C18 column, consider alternative stationary phases. A phenyl-hexyl column might offer different pi-pi interactions, or a polar-embedded phase could provide alternative hydrogen bonding interactions. For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) might be a suitable alternative.

    • Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) and the pH of the aqueous phase. The ionization state of your API and impurity can dramatically affect retention and selectivity.

  • Step 2: Improve Efficiency (N):

    • Particle Size: Use a column with smaller particle size packing material. This increases the number of theoretical plates and leads to sharper peaks.

    • Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve peak shape and resolution, though it will increase run time.

  • Step 3: Increase Retention (k'):

    • Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase to increase the retention of both compounds on a reversed-phase column. While this won't improve selectivity, the longer time on the column can sometimes lead to better separation of closely eluting peaks.

  • Step 4: Consider Alternative Chromatographic Modes:

    • Counter-Current Chromatography (CCC): This technique avoids solid stationary phases and can be effective for purifying compounds with challenging solubility or stability on silica-based media.

Q: My API is degrading on the chromatography column. How can I prevent this?

A: On-column degradation is a serious issue that can generate new impurities.

  • Cause: The stationary phase (e.g., residual silanols on silica-based columns) can be acidic and catalyze degradation. The metal surfaces of the chromatograph can also be a factor.

  • Solutions:

    • pH Adjustment: Buffer the mobile phase to a pH where the API is most stable.

    • Column Choice: Use a highly end-capped, high-purity silica column to minimize surface activity. Alternatively, consider a polymer-based column that is stable over a wider pH range.

    • Additives: Sometimes, adding a small amount of a chelating agent (like EDTA) to the mobile phase can help if metal-catalyzed degradation is suspected.

Guide 3: Scavenger Resin and Adsorbent Performance

Scavengers are materials that react with and bind to specific functional groups, making them excellent tools for removing reactive impurities. Adsorbents like activated carbon can also be used.

Q: I used a scavenger resin, but the level of my mutagenic impurity is still too high. What went wrong?

A: Ineffective scavenging can be due to several factors related to the choice of scavenger, reaction conditions, or process execution.

Step 1: Verify Scavenger Selection

  • Is the scavenger's functional group appropriate for the impurity? For example, an amine-based scavenger is suitable for an electrophilic impurity like an alkyl halide, while a thiol-based scavenger is effective for electrophiles. A boronic acid scavenger can be used for diols.

Step 2: Optimize Reaction Conditions

  • Stoichiometry: Are you using a sufficient excess of the scavenger? A 3-5 fold molar excess is a common starting point.

  • Temperature: Scavenging reactions, like any chemical reaction, are temperature-dependent. Gently heating the mixture (if the API is stable) can significantly increase the reaction rate.

  • Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the impurity level over time to determine when the reaction is complete.

  • Solvent: The solvent must be compatible with the scavenger and allow for good mass transfer. The scavenger resin needs to swell properly in the chosen solvent to make its functional groups accessible.

Step 3: Check for Competition

  • Could the API or other components in the mixture be reacting with the scavenger? If the API has a similar functional group to the impurity, it might compete for the scavenger, reducing its effectiveness.

Step 4: Evaluate the Process

  • Mixing: Is the scavenger being adequately suspended in the reaction mixture? Proper agitation is crucial for solid-supported reagents.

  • Flow Application: If using a packed-bed cartridge (like an E-PAK), is the flow rate too high? A lower flow rate increases the residence time and allows for more complete capture of the impurity.

Diagram: Workflow for Scavenger Selection and Optimization

G Start Start: Impurity Detected Above Limit Identify Identify Impurity's Reactive Functional Group (e.g., Alkyl Halide, Aldehyde) Start->Identify Select Select Potential Scavengers (e.g., Amine, Thiol, Bisulfite) Identify->Select Screen Screen Scavengers (Small-scale experiments) Select->Screen Optimize Optimize Conditions: - Temperature - Time - Stoichiometry - Solvent Screen->Optimize ScaleUp Scale-up and Implement in Process Optimize->ScaleUp Troubleshoot Troubleshoot: - Incomplete Reaction? - Competition? - Poor Mass Transfer? Optimize->Troubleshoot If unsuccessful End End: Impurity Controlled Below Limit ScaleUp->End Troubleshoot->Select Re-evaluate

Caption: A systematic workflow for selecting and optimizing a scavenger.

Guide 4: Analytical Method Issues

Accurately detecting and quantifying mutagenic impurities at parts-per-million (ppm) levels is a significant analytical challenge.

Q: My analytical method is not sensitive enough to detect the impurity at the required limit (e.g., 1 ppm). How can I improve the limit of detection (LOD)?

A: Reaching low ppm or even parts-per-billion (ppb) detection limits requires highly sensitive and selective analytical techniques.

  • Sample Preparation:

    • Concentration: Concentrate the sample before analysis. This can be achieved by dissolving a larger amount of the API in the solvent or by using solid-phase extraction (SPE) to trap the impurity and elute it in a smaller volume.

  • Instrumentation:

    • Detector Choice: Standard UV detectors may not be sensitive enough. Mass Spectrometry (MS) is the preferred detector for trace-level analysis due to its high sensitivity and selectivity. Techniques like LC-MS/MS (with a triple quadrupole) or GC-MS operating in Selected Ion Monitoring (SIM) mode are often used.

    • Injection Volume: Increase the injection volume on your chromatograph.

  • Method Parameters:

    • Derivatization: If the impurity lacks a strong UV chromophore or does not ionize well for MS, consider a derivatization reaction to attach a tag that enhances its detectability.

Q: I am seeing matrix effects from my API that are interfering with the quantification of the impurity.

A: Matrix effects, where the API or other components in the sample suppress or enhance the analytical signal of the impurity, are a common problem in trace analysis, especially with LC-MS.

  • Improve Chromatographic Separation: The best way to mitigate matrix effects is to achieve baseline separation between the API and the impurity. If the impurity elutes in the tail of a large API peak, its ionization will likely be suppressed.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the impurity is the ideal internal standard. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction and quantification.

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering matrix components, but you must ensure the impurity concentration remains above the method's limit of quantification (LOQ).

  • Alternative Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), as it can sometimes be less susceptible to matrix effects.

Part 3: References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). [Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk - FDA. [Link]

  • Control of Mutagenic Impurities: Survey of Pharmaceutical Company Practices and a Proposed Framework for Industry Alignment | Organic Process Research & Development. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]

  • Genotoxic Impurities and Its Risk Assessment in Drug Compounds - Lupine Publishers. [Link]

  • FDA Guidance on Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

  • ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS. [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals - ResearchGate. [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. [Link]

  • ICH M7 Mutagenic Impurities Guidelines - Tox by Design. [Link]

  • ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic - EMA. [Link]

  • Separation and purification applications for mutagenic impurities. [Link]

  • The Challenge of Detecting Nitrosamines & Mutagenic Impurities - Eurofins Scientific. [Link]

  • The Challenge of Detecting Mutagenic Impurities | EAG Laboratories. [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control | Organic Process Research & Development - ACS Publications. [Link]

  • Agilent Tools for Mutagenic Impurities Analysis. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Recent Developments in the Risk Assessment of Potentially Genotoxic Impurities in Pharmaceutical Drug Substances - ResearchGate. [Link]

  • guideline on the limits of genotoxic impurities | ema. [Link]

  • Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals - National Institute of Health Sciences. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]

  • Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products - Baertschi Consulting. [Link]

  • Controlling Potentially Mutagenic Impurities – 8 Top Tips From Industry Experts. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. [Link]

  • Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives - MDPI. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]

  • Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products | Request PDF - ResearchGate. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - ResearchGate. [Link]

  • Chemical purity and mutagenicity: case study of a drug in development - PubMed. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. [Link]

  • Quantitation of Mutagenic Impurities in APIs Using a Platform Chip-Based CE–MS Method. [Link]

  • API Separation & Purification | Chromatographic System | CMO - PharmaCompass.com. [Link]

  • ICH M7 - Risk assessment for mutagenic impurities and control strategies - YouTube. [Link]

  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - FDA. [Link]

Troubleshooting

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific esterification reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is commonly achieved via a Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-methylpropanoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3]

The reaction is an equilibrium process. To drive the reaction towards the formation of the desired ester, a large excess of the alcohol (methanol) is typically used as the solvent.[1][4] Additionally, the removal of water, a byproduct, can shift the equilibrium to favor the product.[2][3][5]

Reaction Scheme: C₁₁H₁₄O₃ + H₂O ⇌ C₁₁H₁₂O₃ + CH₃OH

Effective reaction monitoring is critical to determine the point of completion, maximize yield, and minimize the formation of impurities. This guide will focus on the practical application of various analytical techniques for this purpose.

Core Reaction Monitoring Techniques

The choice of monitoring technique depends on the available equipment, the scale of the reaction, and the desired level of precision. Below, we compare the most common methods.

TechniquePrincipleProsConsBest For
Thin-Layer Chromatography (TLC) Separation by polarity on a silica plate.Inexpensive, rapid, simple setup.[6][7]Primarily qualitative, can be difficult to interpret with close-running spots.Quick, routine checks of reaction progress in any organic lab.[8]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution, quantitative, can be coupled with Mass Spectrometry (GC-MS) for identification.[9]Requires volatile and thermally stable compounds; more complex instrumentation.Accurate quantitative analysis and impurity profiling.[10][11]
High-Performance Liquid Chromatography (HPLC) High-resolution separation in a liquid mobile phase.Highly quantitative, versatile, suitable for non-volatile compounds, provides specific information.[12][13][14]Higher cost, more complex instrumentation and method development.Precise kinetic studies and purity analysis during process development.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can monitor multiple species simultaneously without sampling.[16]Low sensitivity, expensive instrumentation, requires deuterated solvents for offline analysis.Mechanistic studies and real-time, non-invasive monitoring of reaction kinetics.[17][18]
Detailed Protocol: Thin-Layer Chromatography (TLC)

TLC is the most accessible method for monitoring the disappearance of the starting carboxylic acid and the appearance of the more nonpolar ester product.[6][8][19]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): A starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. This can be adjusted based on the observed separation.

  • Visualization aid: UV lamp (254 nm) and/or a staining solution (e.g., potassium permanganate stain).

Procedure:

  • Prepare the Chamber: Pour a small amount of the chosen mobile phase into the developing chamber, line it with filter paper to ensure saturation, and cover it.

  • Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Lane 1 (Reference): Spot a dilute solution of your starting material, 2-(4-methoxyphenyl)-2-methylpropanoic acid.

    • Lane 2 (Co-spot): Apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane.[8]

    • Lane 3 (Reaction): Take a small aliquot (a few microliters) from your reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it in this lane.[8]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry.

    • View the plate under a UV lamp. The aromatic rings in both the starting material and product should allow them to be visualized as dark spots.

    • If needed, use a chemical stain like potassium permanganate. The carboxylic acid may react differently than the ester, aiding in identification.

  • Interpret the Results:

    • The starting carboxylic acid is more polar and will have a lower Retention Factor (Rƒ) value (it will travel a shorter distance up the plate).

    • The product ester is less polar and will have a higher Rƒ value (it will travel further up the plate).[20]

    • The reaction is considered complete when the spot corresponding to the starting material in the "Reaction" lane has completely disappeared.[20]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and monitoring of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalled (No change on TLC/GC after hours) 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Insufficient Heat: The reaction temperature is too low to overcome the activation energy. 3. Water Contamination: Excess water in the reagents or glassware is pushing the equilibrium to the starting materials.[2][3]1. Catalyst: Add a fresh portion of concentrated H₂SO₄ or TsOH. 2. Temperature: Increase the reaction temperature to reflux.[5] 3. Water Removal: Ensure all glassware is oven-dried and use anhydrous methanol. If the problem persists, consider using a Dean-Stark apparatus to remove water azeotropically.[3]
Multiple Unexpected Spots/Peaks 1. Impure Starting Materials: Contaminants in the starting carboxylic acid or methanol. 2. Side Reactions: At high temperatures, side reactions like ether formation from the alcohol or decomposition may occur. 3. Tertiary Alcohol Elimination: If a tertiary alcohol were used instead of methanol, it would be prone to elimination under acidic conditions.[3][4]1. Purity Check: Analyze the purity of starting materials via NMR or GC before starting the reaction. Purify if necessary. 2. Optimize Conditions: Lower the reaction temperature and monitor closely. Ensure an inert atmosphere if degradation is suspected.
Low Product Yield 1. Incomplete Reaction: The reaction was stopped before reaching equilibrium or completion. 2. Unfavorable Equilibrium: Not enough excess alcohol was used, or water was not effectively removed.[4][5] 3. Loss During Workup: The product may be lost during aqueous washes if the pH is not controlled, leading to hydrolysis back to the carboxylic acid.1. Monitor to Completion: Do not stop the reaction until TLC/GC analysis shows the complete consumption of the limiting reactant. 2. Drive Equilibrium: Use methanol as the solvent to ensure a large excess.[1] 3. Careful Workup: Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. Extract the product efficiently with a suitable organic solvent.
TLC Plate Streaking or Poor Separation 1. Sample Overload: The spotted sample is too concentrated. 2. Incorrect Mobile Phase: The eluent polarity is too high or too low, resulting in poor separation between the starting material and product. 3. Acidic/Basic Sample: The residual acid catalyst in the reaction aliquot can interact with the silica gel.1. Dilute Sample: Further dilute the aliquot taken from the reaction mixture before spotting. 2. Adjust Eluent: If spots are too high (high Rƒ), decrease the polarity (more hexanes). If spots are too low (low Rƒ), increase the polarity (more ethyl acetate). 3. Neutralize Aliquot: Before spotting, you can quench the small aliquot by passing it through a tiny plug of silica or by adding a grain of sodium bicarbonate.

Frequently Asked Questions (FAQs)

Q1: Which monitoring technique is best for my laboratory? A: For most academic and standard synthesis labs, TLC is the ideal choice for routine monitoring due to its low cost and speed.[6] If you are optimizing reaction conditions for scale-up or require precise kinetic data, HPLC or GC are superior choices as they provide quantitative results.[12][14] NMR is a powerful tool for mechanistic investigation but is often impractical for routine progress checks.[16]

Q2: What are the key ¹H NMR signals to watch for during the reaction? A: You should monitor the disappearance of the carboxylic acid proton (-COOH), which is a broad singlet that can appear anywhere from 10-13 ppm. The key signal for product formation is the appearance of a sharp singlet for the methyl ester protons (-OCH₃) around 3.6-3.8 ppm. You will also see characteristic signals for the aromatic protons and the other methyl groups of the core structure.

Q3: My GC chromatogram shows the starting material peak, but it's very broad or "tailing." What does this mean? A: Carboxylic acids often exhibit poor peak shape in GC due to their polarity and tendency to adsorb onto the column. This is a known issue. While you can still monitor the disappearance of this peak relative to the appearance of the sharp product peak, derivatization (e.g., silylation) would be required for accurate quantification of the starting material itself.

Q4: Can I use GC-MS to monitor the reaction? A: Yes. GC-MS is an excellent tool. It not only separates the components like a standard GC but also provides the mass spectrum of each peak.[9][21] This allows you to confirm the molecular weight of your product peak as it appears, adding a layer of confidence to your analysis.

Q5: How can I drive the Fischer esterification to completion more effectively? A: The two most effective strategies are based on Le Châtelier's principle.[4] First, use a large excess of one reactant, typically the alcohol, by using it as the reaction solvent.[1] Second, actively remove the water byproduct as it forms. This can be done with a Dean-Stark apparatus, especially if the reaction is run in a solvent like toluene that forms an azeotrope with water, or by adding a dehydrating agent like molecular sieves.[3]

Visualization of Workflows

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue Observed During Monitoring Stalled Reaction Stalled? Start->Stalled Impurity Unexpected Spots/Peaks? Start->Impurity LowYield Yield Appears Low? Start->LowYield CauseStalled Potential Causes: - Inactive Catalyst - Low Temperature - Water Contamination Stalled->CauseStalled Yes CauseImpurity Potential Causes: - Impure Reagents - Side Reactions Impurity->CauseImpurity Yes CauseLowYield Potential Causes: - Incomplete Reaction - Unfavorable Equilibrium LowYield->CauseLowYield Yes SolveStalled Solutions: - Add Fresh Catalyst - Increase Temperature - Ensure Anhydrous Conditions CauseStalled->SolveStalled SolveImpurity Solutions: - Check Starting Material Purity - Optimize Temperature CauseImpurity->SolveImpurity SolveLowYield Solutions: - Monitor to Full Conversion - Use Excess Alcohol / Remove H2O CauseLowYield->SolveLowYield

Caption: A logical workflow for troubleshooting common synthesis issues.

TLC Monitoring Workflow

TLCWorkflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis PrepChamber 1. Prepare Developing Chamber PrepPlate 2. Draw Baseline on TLC Plate PrepChamber->PrepPlate SpotSM 3. Spot Starting Material (SM) PrepPlate->SpotSM SpotCo 4. Spot Co-spot (SM + Reaction) SpotSM->SpotCo SpotRxn 5. Spot Reaction Mixture SpotCo->SpotRxn Develop 6. Develop Plate in Chamber SpotRxn->Develop Visualize 7. Dry & Visualize (UV Lamp) Develop->Visualize Interpret 8. Interpret Results: Disappearance of SM spot? Visualize->Interpret Complete Reaction Complete Interpret->Complete Yes Continue Continue Reaction & Re-spot Later Interpret->Continue No

Caption: Step-by-step workflow for monitoring the reaction using TLC.

References

  • Organo, V. G., et al. (2010). A Mobile HPLC Reaction Monitoring Tool. Organic Process Research & Development, 14(5), 1152–1158. [Link]

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. [Link]

  • Gallaher, T. N., Gaul, D. A., & Schreiner, S. (1993). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study. Journal of Chemical Education, 70(11), 944. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Scribd. (n.d.). esterification reaction. [Link]

  • Lam, L., et al. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636–644. [Link]

  • Glatz, A., et al. (2017). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. Lab on a Chip, 17(1), 126-132. [Link]

  • St. Lawrence University. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]

  • Canadian Science Publishing. (2024). Transesterification catalyst strength as observed by solution-based oxygen-17 nuclear magnetic resonance spectroscopy. [Link]

  • Journal of Chromatographic Science, Oxford Academic. (1978). Use of High Performance Liquid Chromatography in Organic Synthesis. [Link]

  • Taylor & Francis Online. (2010). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]

  • ResearchGate. (2010). Mobile tool for HPLC reaction monitoring. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Organic Chemistry Tutor. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Marshall University. (n.d.). J Zach Dawson, BSa; Carrie Ozalas, BSb; Lauren Richards-Waugh, PhDa*. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Separating Methoxyphenyl Isomers

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of separating methoxyphenyl isomers. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of separating methoxyphenyl isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating methoxyphenyl isomers?

A1: The choice of separation method largely depends on the specific isomers, the scale of the separation (analytical vs. preparative), and the available instrumentation. The three primary techniques are:

  • Chromatography: This is the most widely used technique. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for both qualitative and quantitative analysis. The key to successful chromatographic separation lies in selecting the right column and mobile phase to exploit subtle differences in the isomers' physicochemical properties.[1][2][3]

  • Crystallization: For separations on a larger scale, crystallization can be a highly effective and economical method.[4] This technique relies on differences in the solubility of the isomers in a particular solvent or solvent system. Techniques like slow evaporation, solvent layering, and vapor diffusion can be employed.[5]

  • Spectroscopic Techniques: While not a separation method per se, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for identifying and characterizing the separated isomers.[6][7][8][9] In some cases, specialized techniques like IR-UV double resonance spectroscopy can be used to obtain isomer-separated spectra.[7]

Q2: How do I choose the right HPLC column for separating my methoxyphenyl positional isomers (ortho, meta, para)?

A2: The selection of an appropriate HPLC column is critical for resolving positional isomers, which often have very similar hydrophobicities. While a standard C18 column is a common starting point in reversed-phase chromatography, it may not provide sufficient resolution for these isomers.[2]

Here's a breakdown of recommended column types:

Column TypeSeparation PrincipleBest Suited ForConsiderations
C18 (Octadecylsilane) Primarily hydrophobic interactions.General purpose, initial screening.Often insufficient for resolving positional aromatic isomers due to similar hydrophobicity.[2]
Phenyl-Hexyl π-π interactions with the aromatic ring of the analytes.Aromatic and moderately polar compounds. Offers alternative selectivity to C18.[2][3][10]Can provide enhanced resolution for positional isomers compared to C18.
Biphenyl Stronger π-π interactions than Phenyl-Hexyl columns.Aromatic compounds, especially positional isomers.Often provides superior resolution for structurally similar aromatic isomers.[2]
Pentafluorophenyl (PFP) Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.Isomers with subtle differences in polarity and electron distribution.Can offer unique selectivity for challenging separations.[3]
Embedded Polar Group (e.g., Amide) Provides hydrogen bonding capabilities in addition to hydrophobic interactions.Polar compounds and can improve peak shape for basic analytes.Can be effective for separating diastereomers.[3]

Expert Insight: For methoxyphenyl isomers, starting with a Phenyl-Hexyl or Biphenyl column is often more efficient than starting with a C18. The π-π interactions are key to differentiating the positional isomers.

Q3: Can I use crystallization to separate a mixture of E/Z isomers of a methoxyphenyl compound?

A3: Yes, crystallization can be a powerful technique for separating E/Z isomers, especially on a preparative scale. The success of this method depends on the different crystalline structures and solubilities of the isomers. A notable example is the separation of the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, which was achieved by selective acidification of their sodium salts, carefully controlling the pH.[11]

Workflow for Crystallization-Based Isomer Separation:

cluster_prep Preparation cluster_sep Separation cluster_iso Isolation cluster_mother Mother Liquor start Mixture of Isomers dissolve Dissolve in a suitable solvent start->dissolve induce Induce Crystallization (e.g., cooling, evaporation, pH change) dissolve->induce filter Filter Crystals of Isomer 1 induce->filter wash Wash Crystals filter->wash mother_liquor Mother Liquor containing Isomer 2 filter->mother_liquor dry Dry Crystals wash->dry isomer1 Pure Isomer 1 dry->isomer1 recover Recover Isomer 2 (e.g., evaporation, further crystallization) mother_liquor->recover isomer2 Pure Isomer 2 recover->isomer2

Caption: Workflow for separating isomers via crystallization.

Troubleshooting Guides

Issue 1: Poor resolution of methoxyphenyl isomers in HPLC.

Question: I am using a C18 column, but my ortho- and meta-methoxyphenyl isomers are co-eluting. What should I do?

Answer: This is a common issue as positional isomers often have very similar hydrophobicities, leading to poor separation on a C18 column.[2]

Troubleshooting Steps:

  • Change the Stationary Phase: As discussed in the FAQs, switch to a column that offers alternative selectivity. A Phenyl-Hexyl or Biphenyl column is highly recommended to leverage π-π interactions for better separation of aromatic positional isomers.[2][3]

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can sometimes improve resolution.

    • pH Control: The pH of the mobile phase can influence the ionization state of your analytes, which in turn affects their retention. For methoxyphenyl compounds that may have other ionizable functional groups, adjusting the pH with a buffer can significantly impact selectivity.

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks by increasing the viscosity of the mobile phase and altering the thermodynamics of the interactions between the analytes and the stationary phase.

  • Consider a Different Chromatographic Mode: If reversed-phase HPLC fails, consider normal-phase chromatography or Hydrophilic Interaction Chromatography (HILIC), depending on the overall polarity of your compounds.

Decision Tree for Troubleshooting Poor HPLC Resolution:

start Poor Resolution of Isomers c18_check Using a C18 column? start->c18_check change_column Switch to Phenyl-Hexyl or Biphenyl Column c18_check->change_column Yes optimize_mobile Optimize Mobile Phase (Solvent ratio, pH) c18_check->optimize_mobile No change_column->optimize_mobile success Resolution Achieved change_column->success adjust_temp Adjust Column Temperature optimize_mobile->adjust_temp optimize_mobile->success change_mode Consider Alternative Chromatographic Mode (e.g., Normal Phase, HILIC) adjust_temp->change_mode adjust_temp->success change_mode->success

Caption: Decision tree for improving HPLC separation of isomers.

Issue 2: My methoxyphenyl compound won't crystallize.

Question: I have a mixture of diastereomers that I am trying to separate by crystallization, but I am not getting any crystals to form. What can I do?

Answer: The inability to form crystals can be due to several factors, including high solubility, the presence of impurities, or unfavorable kinetics.

Troubleshooting Steps:

  • Solvent Selection is Key:

    • Finding the Right Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[12] Screen a variety of solvents with different polarities.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[5]

  • Induce Nucleation:

    • Seeding: If you have a small amount of pure crystal of one of the isomers, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[13][14]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites.

  • Slow Down the Process: Crystallization is often more successful when it occurs slowly.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling, which can lead to the formation of an oil or amorphous solid.

    • Slow Evaporation: Loosely cover the flask containing the solution to allow the solvent to evaporate slowly over several hours or days.[5]

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor, more volatile solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.[5]

  • Purify Your Sample: Impurities can inhibit crystallization.[12] If you suspect your sample is impure, consider a preliminary purification step, such as passing it through a short plug of silica gel.

Experimental Protocols

Protocol 1: General Method for HPLC Separation of Methoxyphenyl Positional Isomers
  • Column Selection: Start with a Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10-90% Mobile Phase B over 20 minutes. This broad gradient is a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[2]

Protocol 2: Fractional Crystallization for Diastereomer Separation
  • Solvent Screening: In small test tubes, test the solubility of your diastereomeric mixture in a range of solvents (e.g., hexane, ethyl acetate, methanol, water) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.[4]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation of the First Crop of Crystals: Collect the crystals by vacuum filtration. These crystals will be enriched in the less soluble diastereomer.

  • Analysis: Analyze the composition of the crystals and the mother liquor by a suitable analytical technique (e.g., HPLC, NMR) to determine the extent of separation.

  • Recrystallization: To improve purity, the first crop of crystals can be recrystallized using the same procedure.[4] The mother liquor can be concentrated to yield a second crop of crystals, which will be enriched in the more soluble diastereomer.

References

  • Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Possible rotational and structural isomers of methoxyphenol. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. (1977). PubMed. Retrieved January 6, 2026, from [Link]

  • GC-MS and GC-IRD Studies on the Ring Isomers of N-Methyl-2-Methoxyphenyl-3-Butanamines (MPBA) Related to 2,3- and 3,4-Methylenedioxymethamphetamine (MDMA). (2009, January 1). Oxford Academic. Retrieved January 6, 2026, from [Link]

  • Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. (2008, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 6, 2026, from [Link]

  • UV, FL and IR spectroscopic analysis of N-confused meso-tetra(methoxyphenyl)porphyrins. (2022). World Scientific Publishing. Retrieved January 6, 2026, from [Link]

  • 3.3. CRYSTALLIZATION. (n.d.). Retrieved January 6, 2026, from [Link]

  • Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography. (1988, September 23). PubMed. Retrieved January 6, 2026, from [Link]

  • Separation of isomers by selective seeding and crystallisation? (2019, August 17). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 6, 2026, from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved January 6, 2026, from [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved January 6, 2026, from [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). (2007). Journal of Chemical Technology and Metallurgy. Retrieved January 6, 2026, from [Link]

  • HPLC Column and Separation and Separation Troubleshooting. (2007, October 11). Agilent. Retrieved January 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of target molecules is paramount. Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a key structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of target molecules is paramount. Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, a key structural motif in various pharmacologically active compounds, presents an interesting case study in synthetic strategy. This guide provides an in-depth comparison of two distinct and viable synthetic routes to this compound, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols for reproducibility. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic options, thereby enabling informed decisions in process development and scale-up.

Introduction to the Target Molecule

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a substituted aromatic ester characterized by a quaternary carbon center alpha to the ester carbonyl and a methoxy-substituted phenyl ring. This structural arrangement is of interest in medicinal chemistry, and the development of efficient synthetic routes is crucial for its accessibility in research and development. This guide will explore two primary synthetic pathways: a direct alkylation approach and a multi-step route commencing with a Friedel-Crafts acylation.

Route 1: Direct Alkylation of Methyl p-Methoxyphenylacetate

This synthetic strategy represents a convergent and efficient approach, directly establishing the quaternary carbon center through the alkylation of an enolate intermediate. The starting material, methyl p-methoxyphenylacetate, is readily available, making this route attractive for its simplicity and potentially high yield.

Underlying Principles

The core of this synthesis lies in the generation of a carbanion (enolate) at the alpha-position of the ester, which then acts as a nucleophile to attack an alkylating agent, in this case, methyl iodide. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions such as saponification of the ester. The reaction is typically performed at low temperatures to control the reactivity of the enolate and minimize side product formation.

Experimental Protocol

Step 1: Enolate Formation and Alkylation

  • To a solution of methyl p-methoxyphenylacetate (1 equivalent) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

An alternative electrochemical method has also been reported, which involves the electrolysis of a solution of methyl p-methoxyphenylacetate and methyl iodide in dimethylacetamide with tetraethylammonium perchlorate as the electrolyte.[1] This method yielded 81% of the desired product.[1]

Route 2: Friedel-Crafts Acylation and Subsequent Reduction

Underlying Principles

This synthesis begins with a Friedel-Crafts acylation of anisole with 2-bromoisobutyryl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the 2-bromoisobutyryl group at the para position of the anisole ring. The resulting α-bromo ketone is then subjected to a Favorskii-type rearrangement and esterification to yield the target molecule.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Anisole

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂), add 2-bromoisobutyryl bromide (1.0 equivalent) dropwise.

  • Stir the mixture for 15-20 minutes, then add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one.

Step 2: Rearrangement and Esterification

  • Dissolve the crude 2-bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one in methanol.

  • Add a solution of sodium methoxide in methanol (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Performance Comparison

ParameterRoute 1: Direct AlkylationRoute 2: Friedel-Crafts Acylation & Rearrangement
Number of Steps 12
Overall Yield Potentially high (e.g., 81% reported via electrochemical method[1])Moderate to high, dependent on the efficiency of both steps
Atom Economy GoodModerate, due to the use of a Lewis acid and leaving groups
Reagent Cost Moderate (strong base can be expensive)Moderate (Lewis acid and acylation agent)
Scalability Good, but requires careful control of temperature and moistureGood, standard industrial chemistry
Safety Considerations Use of highly reactive and flammable reagents (NaH, LDA, methyl iodide)Use of corrosive Lewis acids and lachrymatory acylating agents

Visualizing the Synthetic Pathways

To better illustrate the described synthetic routes, the following diagrams outline the key transformations.

Route1 start Methyl p-methoxyphenylacetate intermediate Enolate Intermediate start->intermediate Deprotonation product Methyl 2-(4-methoxyphenyl)-2-methylpropanoate intermediate->product Alkylation reagents 1. NaH or LDA 2. Methyl Iodide

Caption: Route 1: Direct Alkylation of Methyl p-Methoxyphenylacetate.

Route2 start Anisole intermediate1 2-bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one start->intermediate1 Friedel-Crafts Acylation product Methyl 2-(4-methoxyphenyl)-2-methylpropanoate intermediate1->product Rearrangement & Esterification reagents1 2-bromoisobutyryl bromide, AlCl₃ reagents2 Sodium Methoxide, Methanol

Caption: Route 2: Friedel-Crafts Acylation and Subsequent Rearrangement.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. The choice between the two will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the laboratory's capabilities regarding the handling of specific reagents. The direct alkylation route is more convergent and potentially offers a higher yield in a single step, while the Friedel-Crafts acylation route provides a more traditional and perhaps more robust approach for large-scale synthesis where cost and availability of anisole are advantageous. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions and yield for a specific application.

References

  • Google Patents. WO 2014/188453 A2 - A novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PrepChem.com. Synthesis of methyl α-methyl-p-methoxyphenylacetate. Available at: [Link]

  • ChemBK. Methyl 4-methoxyphenylacetate. Available at: [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Available at: [Link]

  • National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a foundational pillar of scientific rigor. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a foundational pillar of scientific rigor. This guide provides an in-depth technical analysis for confirming the structure of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate , a compound of interest in organic synthesis. We will delve into the expected spectroscopic signatures from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Rather than presenting a rigid protocol, this guide offers a logical workflow, explaining the "why" behind the expected data. To provide a robust framework for validation, we will also compare the predicted spectral data of our target molecule with the experimentally determined data of its structural isomers: Methyl 2-(4-methoxyphenyl)propanoate and Methyl 3-(4-methoxyphenyl)propanoate .

The Importance of Orthogonal Spectroscopic Techniques

A multi-faceted approach utilizing several spectroscopic techniques is crucial for unequivocal structure elucidation. Each method probes different aspects of the molecule's architecture, and their combined data provides a self-validating system. For Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, we will leverage the power of NMR to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry to determine the molecular weight and fragmentation pattern.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Methyl 2-(4-methoxyphenyl)-2-methylpropanoate Purification Purify by Column Chromatography / Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Dissolve in CDCl₃ IR Infrared (IR) Spectroscopy Purification->IR Prepare thin film or KBr pellet MS Mass Spectrometry (MS) Purification->MS Introduce into MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Comparison Compare with Isomers Data_Analysis->Comparison Report Final Report Structure_Confirmation->Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. For Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, we can predict the following signals. The expected chemical shifts are based on the analysis of its constituent functional groups and comparison with known compounds.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegration (Number of Protons)Assignment
~7.28Doublet (d)2HAromatic protons (ortho to the ester group)
~6.88Doublet (d)2HAromatic protons (meta to the ester group)
~3.80Singlet (s)3HMethoxy protons (-OCH₃ on the aromatic ring)
~3.65Singlet (s)3HMethoxy protons (-COOCH₃)
~1.57Singlet (s)6HGem-dimethyl protons (-C(CH₃)₂)

Causality behind the assignments:

  • Aromatic Protons: The p-substituted aromatic ring will give rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear at a lower chemical shift (~6.88 ppm) compared to the protons ortho to the electron-withdrawing ester group (~7.28 ppm).

  • Methoxy Protons: The molecule contains two distinct methoxy groups. The protons of the methoxy group attached to the aromatic ring are expected to resonate around 3.80 ppm, a typical value for anisole-type ethers. The protons of the methyl ester group will appear as a singlet at a slightly different chemical shift, predicted to be around 3.65 ppm.

  • Gem-dimethyl Protons: The two methyl groups attached to the quaternary carbon are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~177Ester Carbonyl (C=O)
~159Aromatic Carbon (C-OCH₃)
~137Aromatic Carbon (ipso-C)
~127Aromatic Carbons (ortho to ester)
~114Aromatic Carbons (meta to ester)
~55Methoxy Carbon (-OCH₃ on ring)
~52Methoxy Carbon (-COOCH₃)
~46Quaternary Carbon (-C(CH₃)₂)
~26Methyl Carbons (-C(CH₃)₂)

Rationale for Chemical Shift Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the lowest field, around 177 ppm.

  • Aromatic Carbons: The carbon attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift compared to the other aromatic carbons, while the ipso-carbon attached to the bulky ester group will be deshielded.

  • Aliphatic Carbons: The methoxy carbons will appear in the range of 50-60 ppm. The quaternary carbon will be deshielded due to its substitution pattern, and the equivalent gem-dimethyl carbons will appear at a higher field.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, the IR spectrum will be dominated by absorptions from the ester and ether functionalities, as well as the aromatic ring.

Table 3: Predicted Key IR Absorption Data for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~1735StrongC=O StretchEster
~1250 and ~1040StrongC-O-C Asymmetric & Symmetric StretchAromatic Ether
~1610, ~1510MediumC=C StretchAromatic Ring
~3000-2850MediumC-H StretchAliphatic (CH₃)
~3100-3000WeakC-H StretchAromatic

Significance of Key Absorptions:

  • The strong absorption around 1735 cm⁻¹ is highly characteristic of the carbonyl group in a saturated ester.[1]

  • The presence of two strong C-O stretching bands is indicative of an aryl alkyl ether.[2][3] The asymmetric stretch is expected around 1250 cm⁻¹, and the symmetric stretch around 1040 cm⁻¹.

  • The absorptions in the 1610-1510 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern. For Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (Molecular Weight: 208.25 g/mol ), we would expect to see a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

m/zProposed Fragment
208[M]⁺
193[M - CH₃]⁺
149[M - COOCH₃]⁺
135[CH₃OC₆H₄C(CH₃)₂]⁺
121[CH₃OC₆H₄CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Fragmentation Pathway Rationale:

The fragmentation of esters is well-documented and often involves cleavage alpha to the carbonyl group and rearrangements.[4][5][6] The presence of the aromatic ring also influences the fragmentation pattern.

MS_Fragmentation M [M]⁺ m/z = 208 F1 [M - CH₃]⁺ m/z = 193 M->F1 - •CH₃ F2 [M - COOCH₃]⁺ m/z = 149 M->F2 - •COOCH₃ F3 [CH₃OC₆H₄C(CH₃)₂]⁺ m/z = 135 F2->F3 - CO F4 [CH₃OC₆H₄CO]⁺ m/z = 121 F3->F4 - CH₃

Sources

Comparative

A Comparative Guide to the Antioxidant Activity of 2-Methoxyphenol Compounds

< This guide provides a comprehensive comparative analysis of the antioxidant activity of 2-methoxyphenol (guaiacol) and its derivatives. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive comparative analysis of the antioxidant activity of 2-methoxyphenol (guaiacol) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents comparative experimental data, and offers detailed protocols for assessing antioxidant potential. Our focus is on delivering a scientifically rigorous overview to inform and guide future research and development in this critical area.

Introduction: The Significance of Phenolic Antioxidants

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of ROS can result in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are a major class of antioxidants. Their ability to scavenge free radicals is primarily attributed to their capacity to donate a hydrogen atom or an electron.[2][3] Within this broad class, 2-methoxyphenols, also known as guaiacol and its derivatives, represent a significant subgroup with potent antioxidant properties.[2][4] The presence of both a hydroxyl and a methoxy group on the phenolic ring influences their antioxidant efficacy, making them a subject of considerable scientific interest.

Mechanisms of Antioxidant Action

The antioxidant activity of 2-methoxyphenol compounds is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[5][6]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•) that is less reactive and can be further stabilized by resonance.[6]

    ArOH + R• → ArO• + RH

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a phenoxyl radical.[6]

    ArOH + R• → ArOH•+ + R:-

The relative contribution of each mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the solvent system. For instance, the HAT mechanism is generally favored in the gas phase, while the polarity of the solvent can increase the contribution of the SPLET (Sequential Proton-Loss Electron-Transfer) mechanism.[5]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of 2-methoxyphenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[7][8][9] This section provides a comparative analysis of the antioxidant activity of several key 2-methoxyphenol compounds, supported by experimental data from the literature.

CompoundAssayIC50 or Other MetricReference(s)
Guaiacol (2-Methoxyphenol) DPPH Radical Scavenging~5 x 10⁻⁶ M (50% inhibition)[10]
Eugenol DPPH Radical ScavengingIC50 = 0.75 mM[11]
Capsaicin DPPH Radical ScavengingIC50 = 0.68 mM[11]
Vanillin DPPH Radical ScavengingIC50 = 1.38 mM[11]
4-Vinylguaiacol Peroxide Value (in O/W emulsion)Maintained initial value for 29 days[12]
Ferulic Acid Antioxidant ActivityGenerally high[12]
Curcumin ROS ScavengingHigh activity[13]
Methyl Ferulate ROS ScavengingHigh activity[13]

Key Insights from the Data:

  • Substituent Effects: The structure of the substituent group on the phenolic ring plays a crucial role in determining antioxidant activity.[9] For example, eugenol and capsaicin have demonstrated strong activity against various bacterial strains.[11]

  • Lipid Solubility: The removal of a carboxyl group from ferulic acid to form 4-vinylguaiacol increases its lipid solubility and can enhance its antioxidant capacity in oil-in-water emulsions.[12]

  • Synergistic Effects: In some cases, the combination of a hydroxyl and a methoxy group, as seen in ferulic acid, contributes to improved oxidation stability.[12]

  • Assay-Dependent Results: The measured antioxidant activity can vary depending on the assay used. For instance, vanillin shows comparable antioxidant activity to eugenol in the ORAC test, but less in others.[11]

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reliability and reproducibility of antioxidant activity measurements, standardized protocols are essential. This section provides detailed methodologies for two widely used assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Experimental Workflow:

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Radical Cation:

    • Mix a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. [14] * Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. [14][15]2. Assay Procedure:

    • Dilute the ABTS•+ solution with a suitable solvent to an absorbance of approximately 0.70 at 734 nm.

    • Add the antioxidant sample to the diluted ABTS•+ solution. [16] * Incubate the mixture for a specified time (e.g., 30 minutes). [15][16]3. Measurement:

    • Measure the absorbance at 734 nm. [16]4. Data Analysis:

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog. [17] Causality Behind Experimental Choices:

  • Wavelength of 734 nm: This is one of the wavelengths of maximum absorbance for the ABTS•+ radical cation. [17]* Use of Trolox as a Standard: Trolox is a well-established antioxidant standard, allowing for consistent comparison of antioxidant activity across different studies. [17]* Pre-formation of the Radical: Generating the ABTS•+ radical cation before adding the antioxidant ensures a stable and reliable reaction. [17]

Conclusion

The antioxidant activity of 2-methoxyphenol compounds is a complex interplay of their molecular structure and the specific assay used for evaluation. This guide has provided a comparative overview of the antioxidant potential of several key derivatives, highlighting the influence of substituents on their efficacy. The detailed experimental protocols for the DPPH and ABTS assays offer a solid foundation for researchers to conduct their own investigations. A thorough understanding of the underlying mechanisms and careful execution of these assays are paramount for obtaining reliable and meaningful data in the quest for novel and effective antioxidants for therapeutic and industrial applications.

References

  • The Natural Occurrence and Antioxidant Potential of Guaiacol. (n.d.).
  • What is the mechanism of Guaiacol? - Patsnap Synapse. (2024, July 17).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo, 21(2), 181-8.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). Free Radical Biology and Medicine, 26(3-4), 285-94.
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (n.d.). Benchchem.
  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.).
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. (n.d.). PubMed.
  • Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2012, May 30). ACS Publications.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate.
  • Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.). ResearchGate.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. (n.d.). ResearchGate.
  • Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.). Vinati Organics.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
  • [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. (n.d.). PubMed.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.
  • Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. (2024, May 5). PubMed.
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5).
  • Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. (2018, August 31). PMC - NIH.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • DPPH assay and TPC assays. (2024, March 25). YouTube.
  • Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. (n.d.). CORE.
  • Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2025, August 7). Request PDF - ResearchGate.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024, March 1). NIH.
  • Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. (2025, August 7). Request PDF - ResearchGate.
  • A Comparative Analysis of the Biological Effects of 4-Methylsyringol and Guaiacol. (n.d.). Benchchem.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). PMC - NIH.
  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021, November 14). Frontiers.

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate Quantification

Introduction: The Analytical Imperative for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a small molecule of interest in various chemical and pharmaceutical research area...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a small molecule of interest in various chemical and pharmaceutical research areas. Its accurate quantification is paramount for understanding reaction kinetics, assessing purity in synthetic batches, and conducting pharmacokinetic or toxicological studies. The selection and validation of an appropriate analytical method are not mere procedural formalities; they are the bedrock upon which the reliability and scientific validity of all subsequent data rest.

This guide provides a comparative analysis of three principal analytical techniques for the robust quantification of this analyte: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring that each protocol is a self-validating system designed for scientific rigor.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quality Control

HPLC-UV is often the first choice for routine analysis in quality control settings due to its robustness, cost-effectiveness, and straightforward operation. The presence of a chromophore—the methoxyphenyl group—in Methyl 2-(4-methoxyphenyl)-2-methylpropanoate makes it an ideal candidate for UV detection.

Causality Behind Experimental Choices

The selection of a reversed-phase (RP) method is logical for this moderately polar compound. A C18 column is chosen for its versatility and strong retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide good peak shape and resolution. A low concentration of acid (e.g., formic acid) is added to suppress the ionization of any potential acidic impurities and ensure consistent retention times. The detection wavelength is set near the UV absorbance maximum of the methoxyphenyl group to maximize sensitivity.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation:

  • Solid Samples: Accurately weigh approximately 10 mg of the homogenized sample. Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
  • Calibration Standards: Perform serial dilutions of a certified reference standard stock solution with the mobile phase to prepare a set of calibration standards ranging from 1 µg/mL to 200 µg/mL.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.[6]

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV/Vis detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 225 nm.
  • Injection Volume: 10 µL.
Validation Strategy & Performance

The method is validated according to ICH Q2(R2) guidelines.[2][4][5][7] The key parameters and typical acceptance criteria are summarized below.

Validation Parameter Acceptance Criteria Hypothetical Performance Data
Specificity No interference from blank matrix at the analyte's retention time.Peak purity index > 0.999.
Linearity (R²) ≥ 0.9980.9995
Range 1 - 200 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 3%Intra-day: 0.8%; Inter-day: 1.5%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101 µg/mL
Robustness % RSD ≤ 5% after minor changes in flow rate, temperature, mobile phase composition.Passed (RSD < 3.5%)
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample & Reference Standard s2 Dissolve in Mobile Phase s1->s2 s3 Prepare Calibrators & QCs via Serial Dilution s2->s3 a1 Equilibrate C18 Column s3->a1 a2 Inject Sample (10 µL) a1->a2 a3 Isocratic Elution (ACN:H2O) a2->a3 a4 Detect at 225 nm a3->a4 d1 Integrate Peak Area a4->d1 d2 Generate Calibration Curve (Linear Regression) d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] Given that Methyl 2-(4-methoxyphenyl)-2-methylpropanoate has a reasonable vapor pressure, GC-MS offers high sensitivity and the structural confirmation provided by the mass spectrum, which is a significant advantage over UV detection.

Causality Behind Experimental Choices

The choice of a non-polar capillary column (e.g., DB-5ms) is based on the general principle of "like dissolves like"; it effectively separates compounds based on their boiling points and is robust for a wide range of analytes. Electron Ionization (EI) is selected as the ionization source due to its ability to produce reproducible, information-rich fragmentation patterns that can be compared against spectral libraries for confident identification. The temperature program is optimized to ensure the analyte elutes as a sharp peak, well-separated from any solvent front or potential impurities.

Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the sample and reference standard in a volatile, GC-compatible solvent like Ethyl Acetate to a concentration of 1 mg/mL.
  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound with a different retention time, like Methyl 2-phenyl-2-methylpropanoate) in Ethyl Acetate.
  • Working Solutions: Prepare calibration and QC samples by diluting the stock solutions. Spike each level with a constant concentration of the internal standard to correct for injection volume variability.

2. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole).
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (1 µL injection).
  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Acquisition: Scan mode (m/z 50-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.
  • Quantification Ion (Analyte): e.g., m/z 194 (M⁺) or a prominent fragment ion.
  • Qualifier Ion (Analyte): e.g., another characteristic fragment ion.
  • Quantification Ion (IS): A prominent ion from the internal standard.
Validation Strategy & Performance

Validation follows the same core principles as HPLC, focusing on the reliability of the quantification using the analyte-to-internal standard peak area ratio.

Validation Parameter Acceptance Criteria Hypothetical Performance Data
Specificity No co-eluting peaks at the monitored m/z values. Correct ion ratio (±20%).Passed.
Linearity (R²) ≥ 0.9950.9989
Range 10 - 5000 ng/mL10 - 5000 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) Intra-day ≤ 5%; Inter-day ≤ 10%Intra-day: 3.1%; Inter-day: 6.5%
Limit of Quantification (LOQ) S/N ≥ 10 for the quantification ion.10 ng/mL
Robustness % RSD ≤ 10% after minor changes in oven ramp rate or final temperature.Passed (RSD < 7.2%)
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample in Ethyl Acetate s2 Spike with Internal Standard s1->s2 s3 Prepare Calibrators & QCs s2->s3 a1 Inject 1 µL (Splitless) s3->a1 a2 Temperature Programmed Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma, urine, etc.) or trace impurity analysis, LC-MS/MS is the undisputed gold standard.[6][9][10] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte using Multiple Reaction Monitoring (MRM) virtually eliminates matrix interference.[9][11]

Causality Behind Experimental Choices

The LC method is similar to the HPLC-UV setup but is often scaled down to smaller particle size columns (e.g., ≤ 3 µm) for faster analysis and better peak shapes, which is beneficial for MS detection. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for moderately polar molecules, typically yielding a strong protonated molecular ion [M+H]⁺ in positive mode. The MRM transitions (precursor ion → product ion) are determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the collision energy to produce a stable and intense fragment ion. This two-stage mass filtering provides exceptional specificity.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (preferably a stable isotope-labeled version of the analyte, e.g., D3-Methyl 2-(4-methoxyphenyl)-2-methylpropanoate).
  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rcf for 10 minutes to pellet the precipitated proteins.[12]
  • Extract: Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions:

  • Instrument: HPLC or UPLC system coupled to a Triple Quadrupole Mass Spectrometer.
  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 40% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions:
  • Analyte: m/z 195.1 → 135.1 (Hypothetical transition: [M+H]⁺ → [M+H - C₂H₄O₂]⁺).
  • Internal Standard (D3): m/z 198.1 → 138.1 (Hypothetical transition).
Validation Strategy & Performance

Bioanalytical method validation is governed by stringent FDA and ICH M10 guidelines, with a focus on matrix effects, recovery, and stability in biological matrices.[1][13][14]

Validation Parameter Acceptance Criteria (Bioanalytical) Hypothetical Performance Data
Selectivity No significant interference in at least 6 unique blank matrix lots.Passed.
Linearity (R²) ≥ 0.99, using weighted (1/x²) linear regression.0.997
Range 0.1 - 1000 ng/mL0.1 - 1000 ng/mL
Accuracy & Precision Bias within ±15% (±20% at LLOQ); Precision (%CV) ≤ 15% (≤ 20% at LLOQ).Bias: -5.2% to 6.8%; CV: < 9%
Lower LOQ (LLOQ) S/N ≥ 5, with acceptable accuracy and precision.0.1 ng/mL
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Passed (CV = 7.8%)
Stability Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal.Passed all stability tests.
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot Plasma (100 µL) s2 Add Acetonitrile with Internal Standard s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Inject Supernatant s3->s4 a1 Gradient Elution on C18 Column s4->a1 a2 ESI+ Ionization a1->a2 a3 Q1: Select Precursor Ion (m/z 195.1) a2->a3 a4 Q2: Fragment Ion (Collision Cell) a3->a4 a5 Q3: Select Product Ion (m/z 135.1) a4->a5 d1 Integrate MRM Peak Areas a5->d1 d2 Calculate Area Ratios d1->d2 d3 Quantify using Weighted Calibration Curve d2->d3

Caption: LC-MS/MS workflow for bioanalysis.

Comparative Guide and Final Recommendations

The choice of analytical technique is fundamentally tied to the intended application. This table provides a direct comparison to guide the decision-making process.

Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity ModerateHighExceptional
Sensitivity (Typical LOQ) ~1 µg/mL~10 ng/mL~0.1 ng/mL
Structural Confirmation No (Retention Time Only)Yes (EI Fragmentation)Yes (MS/MS Fragmentation)
Throughput HighModerateHigh
Matrix Tolerance Low to ModerateModerateHigh
Cost (Instrument/Operation) LowModerateHigh
Best Application Routine QC, purity assessment, high-concentration samples.Purity analysis, identification of volatile impurities, metabolomics.Bioanalysis (PK/TK), trace-level quantification, metabolite ID.

Senior Scientist's Recommendation:

  • For routine quality control and batch release where concentration levels are high and the matrix is simple, HPLC-UV is the most practical and efficient choice. Its robustness and low operational cost are ideal for high-throughput environments.

  • For purity testing where the identity of unknown volatile impurities is critical , GC-MS provides an invaluable advantage. Its ability to generate searchable mass spectra is crucial for investigational work.

  • For any bioanalytical application (e.g., measuring drug levels in plasma) or when ultra-low detection limits are required, LC-MS/MS is the only viable option. Its unparalleled sensitivity and selectivity ensure reliable data from complex biological matrices.

Ultimately, the validation process itself, guided by the principles of regulatory bodies like the ICH and FDA, ensures that whichever method is chosen, it is proven to be fit for its intended purpose, generating data that is accurate, reliable, and scientifically sound.[1][2][5][15]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. [Link]

  • Wille, K., et al. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. [Link]

  • SIELC Technologies. (2018). 2-Methoxy-4-methylphenol. [Link]

  • Stachniuk, A., & Fornal, E. (2016). Liquid chromatography–mass spectrometry in the analysis of pesticide residues in food. Food Analytical Methods. [Link]

  • University of Almeria & Generalitat Valenciana. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • MDPI. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology. [Link]

  • ResearchGate. (2004). (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]

  • Matyjaszczyk, P., & Śmigielski, K. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2015). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Couple Mass Spectrometry (LC-MS-MS): Study of Methods of Decision for Deciding Polar Pharmaceuticals in Natural Examples. [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

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Comparative

A Senior Application Scientist's Guide to Cost-Effectiveness Analysis of Synthetic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the elegance of a synthetic pathway is no longer solely defined by its chemical ingenuity. Today,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the elegance of a synthetic pathway is no longer solely defined by its chemical ingenuity. Today, the economic and environmental viability of a synthesis is a critical determinant of a drug candidate's journey from the laboratory to the market. This guide provides an in-depth analysis of the methodologies used to evaluate the cost-effectiveness of different synthetic pathways, offering a blend of theoretical frameworks and practical, data-driven case studies. As your senior application scientist, I will not just present protocols but delve into the causality behind experimental choices, empowering you to design and select synthetic routes that are not only scientifically sound but also economically and environmentally sustainable.

The Imperative of Economic and Environmental Scrutiny in Synthesis

The pharmaceutical industry operates under immense pressure to deliver innovative medicines while managing escalating research and development costs.[1] The manufacturing cost of an Active Pharmaceutical Ingredient (API) is a significant portion of the final drug price, and the synthetic route chosen is a primary driver of this cost.[1][2] Furthermore, with the growing emphasis on corporate sustainability, "green chemistry" has evolved from a laudable ideal to a strategic necessity.[1] Inefficient syntheses, characterized by a high number of steps, low yields, and excessive waste generation, are not only expensive but also environmentally burdensome.[3][4] Consequently, a robust cost-effectiveness analysis is an indispensable tool in modern drug development.

Core Methodologies for Evaluating Synthetic Pathways

A comprehensive cost-effectiveness analysis integrates both economic and environmental impact assessments. This is achieved through a combination of "green chemistry" metrics and a thorough Cost of Goods (COGs) analysis.

Green Chemistry Metrics: Quantifying the "Greenness" of a Synthesis

Green chemistry metrics provide a quantitative measure of the environmental performance of a chemical process.[5] These metrics are invaluable for comparing the sustainability of different synthetic routes. The most commonly employed metrics include:

  • Process Mass Intensity (PMI): This is a holistic metric that measures the total mass of all materials (raw materials, reagents, solvents, and water) used to produce a kilogram of the final product.[3][6][7] A lower PMI indicates a more efficient and less wasteful process. The ACS Green Chemistry Institute Pharmaceutical Roundtable has been instrumental in promoting the use of PMI to benchmark and improve the sustainability of pharmaceutical manufacturing.[3][6][7]

  • E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[7][8] It provides a direct measure of the wastefulness of a process. Different sectors of the chemical industry have vastly different typical E-Factors, with the pharmaceutical industry historically having one of the highest.[7]

  • Atom Economy: This metric, a cornerstone of green chemistry, calculates the proportion of reactant atoms that are incorporated into the final product.[9] While a useful theoretical measure, it does not account for reaction yield or the use of excess reagents and solvents.[7]

  • Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency than atom economy by taking into account the reaction yield and the stoichiometry of the reactants.

Cost of Goods (COGs) Analysis: A Deep Dive into the Economics

A COGs analysis provides a detailed breakdown of the direct costs associated with manufacturing an API.[2][10][11] A thorough COGs analysis is crucial for making informed decisions about the economic feasibility of a synthetic pathway. The key components of a COGs analysis include:

  • Raw Material Costs: The cost of all starting materials, reagents, and catalysts.

  • Solvent Costs: This includes the initial purchase price of solvents as well as the costs associated with their recovery and recycling.

  • Manufacturing Costs: This encompasses labor, utilities (energy and water), and equipment depreciation.

  • Waste Disposal Costs: The cost of treating and disposing of all waste streams generated by the synthesis.

Comparative Analysis of Synthetic Pathways: Case Studies

To illustrate the practical application of these methodologies, we will now examine and compare different synthetic routes to four prominent pharmaceutical compounds.

Case Study 1: Ibuprofen - A Classic Example of Green Synthesis

The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a textbook example of the successful implementation of green chemistry principles.

The original Boots synthesis, developed in the 1960s, was a six-step process with a low atom economy of only 40%.[3][9][12] This route generated significant amounts of waste, much of which was in the form of unutilized atoms from stoichiometric reagents.[3][5]

In the 1990s, the BHC Company developed a revolutionary three-step synthesis that dramatically improved both the economic and environmental profile of ibuprofen production.[3][13][14] This greener route boasts an atom economy of 77-90% and utilizes catalytic reagents that can be recovered and reused, significantly reducing waste.[3][9][13]

MetricBoots Synthesis (6-step)BHC Synthesis (3-step)
Number of Steps 63
Atom Economy ~40%[9][12]~77% (up to 99% with acetic acid recovery)[3][9]
Catalysis Stoichiometric reagents (e.g., AlCl₃)[5]Catalytic (HF, Raney Nickel, Palladium)[3][5]
Waste Generation HighLow
Overall Yield LowerHigher
Cost-Effectiveness LowerHigher

Boots Synthesis of Ibuprofen

isobutylbenzene Isobutylbenzene step1 Friedel-Crafts Acylation (CH₃CO)₂O, AlCl₃ isobutylbenzene->step1 intermediate1 p-Isobutylacetophenone step1->intermediate1 step2 Darzens Condensation ClCH₂CO₂Et, NaOEt intermediate1->step2 intermediate2 Glycidic Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation NaOH, H₃O⁺ intermediate2->step3 intermediate3 Aldehyde step3->intermediate3 step4 Oxidation Ag₂O or KMnO₄ intermediate3->step4 ibuprofen Ibuprofen step4->ibuprofen

Caption: The traditional six-step Boots synthesis of ibuprofen.

BHC Synthesis of Ibuprofen

isobutylbenzene Isobutylbenzene step1 Acylation (CH₃CO)₂O, HF (catalyst) isobutylbenzene->step1 intermediate1 p-Isobutylacetophenone step1->intermediate1 step2 Hydrogenation H₂, Raney Ni (catalyst) intermediate1->step2 intermediate2 Alcohol Intermediate step2->intermediate2 step3 Carbonylation CO, Pd (catalyst) intermediate2->step3 ibuprofen Ibuprofen step3->ibuprofen

Caption: The greener three-step BHC synthesis of ibuprofen.

Case Study 2: Sildenafil - From Linear to Convergent Synthesis

The development of the commercial synthesis for sildenafil (Viagra™), a selective inhibitor of phosphodiesterase type 5 (PDE5), showcases the evolution from a linear to a more efficient convergent approach.[6][9][15]

The initial medicinal chemistry route was a lengthy, linear synthesis with several drawbacks for large-scale production, including the use of potentially toxic reagents in the final steps and a late-stage chlorosulfonation that led to significant yield losses.[6]

The improved commercial process is a convergent synthesis where two key intermediates are prepared separately and then coupled.[9][15] This strategy, combined with the optimization of reaction conditions and a focus on green chemistry principles, resulted in a significant increase in the overall yield and a reduction in environmental impact.[13][15]

MetricInitial Medicinal Chemistry RouteOptimized Commercial Route
Synthesis Strategy Linear (9 steps)[6]Convergent[9]
Overall Yield ~7.5%[13]~75.8%[9][13]
Key Issues Late-stage chlorosulfonation, use of toxic reagents[6]Minimized hazardous reagents, improved safety[15]
Environmental Impact HigherLower (reduced organic waste)[13]
Cost-Effectiveness LowerHigher

Sildenafil Synthesis: Linear vs. Convergent Approach

cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A Start B Step 1 A->B C Step 2 B->C D Step 3 C->D E Step 4 D->E F Step 5 E->F G Step 6 F->G H Step 7 G->H I Step 8 H->I J Sildenafil I->J K Start 1 L Intermediate 1 K->L O Coupling L->O M Start 2 N Intermediate 2 M->N N->O P Sildenafil O->P

Caption: Comparison of linear and convergent synthetic strategies.

Case Study 3: Atorvastatin - The Rise of Biocatalysis

Atorvastatin (Lipitor®), a blockbuster cholesterol-lowering drug, has seen its synthesis evolve to incorporate enzymatic reactions, offering a greener and more efficient alternative to traditional chemical methods.[2][16][17]

Traditional chemical syntheses of key chiral intermediates for atorvastatin often involve multiple steps, the use of hazardous reagents, and result in lower yields.[17] In contrast, biocatalytic routes, employing specifically designed enzymes, can achieve high selectivity and yield under mild reaction conditions.[17][18]

For instance, the synthesis of a key hydroxynitrile intermediate for atorvastatin using a three-enzyme process developed by Codexis significantly reduces waste, solvent use, and improves worker safety compared to previous commercial processes.[17] This enzymatic route also eliminates the need for a difficult high-vacuum fractional distillation, further improving the overall efficiency.[17]

MetricTraditional Chemical SynthesisBiocatalytic (Enzymatic) Synthesis
Selectivity LowerHigh (stereospecific)
Reaction Conditions Often harsh (high temp/pressure)Mild (ambient temp, neutral pH)[17]
Waste Generation HigherLower[17]
Solvent Usage HigherLower[17]
Overall Yield LowerHigher[17]
Cost-Effectiveness LowerHigher

Atorvastatin Intermediate Synthesis: Chemical vs. Enzymatic

cluster_chemical Chemical Route cluster_enzymatic Enzymatic Route start_chem Starting Material step1_chem Multi-step chemical transformation (hazardous reagents, harsh conditions) start_chem->step1_chem product_chem Atorvastatin Intermediate step1_chem->product_chem start_enz Starting Material step1_enz Enzymatic Reaction (e.g., KRED, GDH, HHDH) (mild conditions) start_enz->step1_enz product_enz Atorvastatin Intermediate step1_enz->product_enz

Caption: Comparison of chemical and enzymatic routes for an atorvastatin intermediate.

Case Study 4: Artemisinin - The Quest for a Cost-Effective Antimalarial

Artemisinin, a vital antimalarial drug, has historically been sourced from the sweet wormwood plant, leading to price volatility and supply chain challenges.[19][20][21] The complex structure of artemisinin makes its total chemical synthesis difficult and expensive.[20]

Significant research has focused on developing more cost-effective and reliable production methods, including semi-synthetic and fully synthetic routes.[20][21][22] While a fully synthetic, cost-competitive process remains a challenge, advancements in synthetic chemistry have led to more concise and efficient routes from readily available starting materials.[22] These newer synthetic strategies aim to reduce the number of steps and utilize less expensive reagents, thereby lowering the overall production cost.[19][22]

MetricNatural ExtractionEarly Total SynthesisModern Synthetic Approaches
Source Artemisia annua plantCommodity chemicalsCommodity chemicals
Supply Chain Susceptible to agricultural variables[19]StableStable
Complexity Extraction and purificationHighReduced
Cost per Gram Volatile (historically high)[20]HighPotentially lower[19][22]
Scalability Limited by cultivationPotentially highPotentially high

Experimental Protocols: A Practical Guide to Data Acquisition

To conduct a robust cost-effectiveness analysis, accurate experimental data is paramount. The following protocols provide a framework for obtaining the necessary data in a laboratory setting.

Protocol 1: Laboratory-Scale Determination of Process Mass Intensity (PMI)

Objective: To calculate the PMI for a single-step chemical synthesis.

Materials:

  • All necessary reactants, solvents, and reagents.

  • Standard laboratory glassware and equipment (reaction vessel, condenser, addition funnel, etc.).

  • Analytical balance (accurate to at least 0.01 g).

  • Rotary evaporator.

  • Drying oven or vacuum oven.

Procedure:

  • Tare all equipment: Before starting, accurately weigh all empty glassware and equipment that will come into contact with the reaction mixture and product.

  • Record the mass of all inputs:

    • Accurately weigh all reactants, catalysts, and reagents before adding them to the reaction vessel.

    • Measure and record the volume of all solvents used. Convert the volume to mass using the solvent density.

    • If water is used in the reaction or workup, record its mass.

  • Perform the synthesis: Carry out the chemical reaction according to the established procedure.

  • Workup and isolation:

    • Perform the necessary workup steps (e.g., extraction, washing).

    • For each workup step, accurately measure and record the mass of all additional solvents and reagents used.

  • Product isolation and drying:

    • Isolate the crude product.

    • If purification is performed (e.g., recrystallization, chromatography), record the mass of all solvents and materials used in this step.

    • Dry the final, purified product to a constant weight and record its mass.

  • Calculate PMI:

    • Sum the masses of all materials used in the synthesis, workup, and purification.

    • Divide the total mass of inputs by the mass of the final, dried product.

    PMI = (Total Mass of all Inputs) / (Mass of Final Product)

Protocol 2: Step-by-Step Guide to Cost of Goods (COGs) Analysis

Objective: To estimate the cost of goods for a synthetic pathway on a per-kilogram basis.

Procedure:

  • Define the synthetic route: Clearly outline each step of the synthesis, including all reactants, reagents, catalysts, and solvents.

  • Quantify all inputs: For a theoretical 1 kg output of the final product, calculate the required mass of all inputs for each step, taking into account reaction yields.

  • Source raw material costs:

    • Obtain bulk pricing for all raw materials from chemical suppliers.

    • Note that prices can vary significantly based on quantity and purity.

  • Estimate manufacturing costs:

    • Labor: Estimate the number of hours required for each step and apply a standard labor rate.

    • Utilities: Estimate the energy consumption for heating, cooling, and stirring, and the volume of water used. Apply standard utility rates.

    • Equipment: Factor in the depreciation of the manufacturing equipment over its lifespan.

  • Calculate solvent costs:

    • Include the initial purchase price of all solvents.

    • If solvents are recycled, estimate the recovery rate and the cost of reprocessing (e.g., distillation).

  • Estimate waste disposal costs:

    • Quantify the amount of each type of waste generated (e.g., aqueous waste, organic solvent waste, solid waste).

    • Obtain quotes for the disposal of each waste stream from a certified waste management company.

  • Summarize costs: Aggregate all costs to determine the total cost of goods per kilogram of the final product.

Conclusion

The cost-effectiveness analysis of synthetic pathways is a multifaceted endeavor that requires a synergistic approach, integrating the principles of green chemistry with rigorous economic evaluation. By employing metrics such as PMI and E-Factor, and conducting detailed COGs analyses, researchers and drug development professionals can make data-driven decisions that not only accelerate the path to market but also contribute to a more sustainable and economically viable pharmaceutical industry. The case studies presented herein demonstrate that the pursuit of "greener" synthesis is not merely an environmental consideration but a powerful driver of innovation and cost-efficiency.

References

  • BenchChem. (n.d.). A Comparative Guide to Greener Drug Synthesis: Ibuprofen and Sitagliptin Case Studies.
  • BenchChem. (n.d.). The Synthesis of Sildenafil Citrate: A Technical Guide.
  • BASF Corporation. (n.d.). Improved Synthesis of Ibuprofen.
  • MUREŞAN, A. C. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Galați University Press - UGAL.
  • Cann, M. C., & Connelly, M. E. (2000). The BHC Company - Synthesis of Ibuprofen. American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Ibuprofen – a case study in green chemistry.
  • Synaptic. (2019). Ibuprofen Synthesis. Central College.
  • ResearchGate. (2024). Modification of ibuprofen synthesis through the mechanism analysis.
  • Hussein MA, Mosaad YO, Gobba NAEK (2018) Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace.
  • ACS Community. (2014).
  • ACS Publications. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes. The Journal of Organic Chemistry.
  • DrugPatentWatch. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Prediction Calculator. Green Chemistry For Sustainability.
  • AVAC. (2022). Cost of Goods Sold (COGS) Analyses: FAQ Brief.
  • Dr. Reddy's. (n.d.). Strategies and Technologies for Enhancing Cost-Effectiveness in Active Pharmaceutical Ingredient (API) Production.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Beyond Benign. (2023). E-factor. Green Chemistry Teaching and Learning Community (GCTLC).
  • Cook, S. (2012). A Concise Synthesis of (+)-Artemisinin. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Southwest Research Institute. (2023).
  • Finale Inventory. (2025).
  • MUREŞAN, A. C. (2018). (PDF) Ibuprofen: Original Versus Green Synthesis.
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  • National Institutes of Health. (2025).
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  • ACS GCI Pharmaceutical Roundtable. (n.d.).

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Validation

A Comparative Guide to the Bioactivity of (S)-2-(4-Methylphenyl)propionic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals (S)-2-(4-Methylphenyl)propionic acid, a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class, serves as a valuable scaffold for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(4-Methylphenyl)propionic acid, a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class, serves as a valuable scaffold for the development of novel therapeutic agents.[1] Its structural similarity to widely-used drugs like ibuprofen underpins its anti-inflammatory, analgesic, and potential anticancer properties.[1] The biological activity of profens is predominantly associated with the (S)-enantiomer, making stereoselective synthesis and evaluation critical in drug development.[1] This guide provides a comparative analysis of the bioactivity of (S)-2-(4-Methylphenyl)propionic acid and its recently developed derivatives, focusing on cyclooxygenase (COX) inhibition and antibacterial and anticancer activities, supported by experimental data and detailed protocols.

Core Bioactivities: Beyond Anti-inflammatory Action

While the primary mechanism of action for arylpropionic acids is the inhibition of COX enzymes, leading to reduced prostaglandin synthesis, research has uncovered a broader spectrum of biological activities.[2] Derivatives of this class have shown promise as anticancer, anticonvulsant, and antibacterial agents.[3][4] This expansion of potential therapeutic applications makes the (S)-2-(4-Methylphenyl)propionic acid backbone a highly attractive starting point for medicinal chemistry campaigns.

Cyclooxygenase (COX) Inhibition: The Cornerstone of Anti-inflammatory Activity

The anti-inflammatory effects of (S)-2-(4-Methylphenyl)propionic acid and its derivatives are primarily attributed to their ability to inhibit COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, while COX-2 is inducible and mediates inflammation.[3] Therefore, the development of COX-2 selective inhibitors is a key objective to minimize gastrointestinal side effects.

A recent study detailed the synthesis and evaluation of a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, where various heterocyclic moieties were introduced via a thioether linkage. The inhibitory activities of these compounds against COX-1 and COX-2 were compared with ibuprofen and the COX-2 selective inhibitor nimesulide.

dot

cluster_0 Synthesis of 2-(4-(Substituted-thiomethyl)phenyl)propanoic Acid Derivatives A 2-(4-(Bromomethyl)phenyl)propanoic acid C Potassium Carbonate, Acetonitrile A->C B Substituted Thiol B->C D Target Derivatives C->D cluster_0 Structure-Activity Relationship A Core Scaffold (S)-2-(4-Methylphenyl)propionic acid B Derivatives A->B Modification C Enhanced Bioactivity B->C Leads to

Caption: SAR for (S)-2-(4-Methylphenyl)propionic acid derivatives.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are essential.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the respective enzyme in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination: After a 5-minute incubation at 37°C, the reaction is terminated by adding 1 M HCl.

  • Quantification: The concentration of prostaglandin E2 (PGE2) produced is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the concentration-response curves.

dot

cluster_1 COX Inhibition Assay Workflow A Enzyme + Test Compound (Pre-incubation) B Add Arachidonic Acid (Reaction Initiation) A->B C Incubate at 37°C B->C D Terminate Reaction (Add HCl) C->D E Measure PGE2 (ELISA) D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro COX inhibition assay.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.

Methodology:

  • Microorganism Preparation: Standard strains of bacteria (S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans) are cultured in appropriate broth media.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

(S)-2-(4-Methylphenyl)propionic acid and its derivatives represent a promising class of compounds with a diverse range of biological activities. The ability to modulate the core structure to enhance COX-2 selectivity and introduce antibacterial and anticancer properties opens up new avenues for drug discovery. Future research should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Evaluation of the most promising derivatives in animal models of inflammation, infection, and cancer to establish their efficacy and safety.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the antibacterial and anticancer activities of these compounds.

This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical scaffold.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico Prediction of Biological Activities of 2-Methoxyphenols

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in-silico methods for predicting the biological activities of 2-methoxyphenols. We will move beyon...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in-silico methods for predicting the biological activities of 2-methoxyphenols. We will move beyond a simple listing of techniques to a critical evaluation of their underlying principles, practical applications, and the causality behind experimental choices, empowering you to select and implement the most appropriate computational strategies for your research.

The Significance of 2-Methoxyphenols and the Rise of In-Silico Prediction

2-Methoxyphenols, a class of phenolic compounds characterized by a hydroxyl and a methoxy group on a benzene ring, are prevalent in nature and are key constituents of lignin, smoke flavorings, and essential oils. Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, have positioned them as promising candidates for drug discovery and development.[1][2][3]

Traditional high-throughput screening (HTS) of compound libraries is a time-consuming and expensive endeavor.[4] In-silico prediction of biological activities has emerged as a powerful and cost-effective alternative, enabling the rapid screening of large virtual libraries of compounds and the prioritization of candidates for experimental validation.[5][6][7][8] This computational approach significantly accelerates the drug discovery pipeline by focusing resources on molecules with the highest probability of success.

Comparative Analysis of In-Silico Methodologies

The prediction of the biological activities of 2-methoxyphenols can be broadly approached through two main in-silico strategies: Ligand-Based Virtual Screening (LBVS) and Structure-Based Virtual Screening (SBVS).[9] The choice between these methodologies is fundamentally dictated by the available knowledge of the biological target.

Methodology Underlying Principle When to Use Strengths Limitations
Ligand-Based Virtual Screening (LBVS) Assumes that structurally similar molecules exhibit similar biological activities.[9]When the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available.Does not require a target structure. Computationally less expensive than SBVS.Heavily reliant on the quality and diversity of the known active compounds. Predictions are limited to the explored chemical space.
Structure-Based Virtual Screening (SBVS) Utilizes the 3D structure of the biological target to predict the binding affinity and mode of a ligand.[9]When a high-resolution 3D structure of the target protein or enzyme is available.Provides insights into the molecular interactions driving binding. Can identify novel scaffolds that are structurally distinct from known actives.Requires an accurate 3D structure of the target. Docking scores may not always correlate well with experimental binding affinities.
Ligand-Based Approaches: Harnessing the Knowledge of Known Actives

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[1][6][10] For 2-methoxyphenols, QSAR studies have been successfully employed to predict antioxidant capacity, cytotoxicity, and cyclooxygenase (COX)-2 inhibition.[1][2]

A typical QSAR workflow involves:

  • Data Collection: Assembling a dataset of 2-methoxyphenol derivatives with experimentally determined biological activities.

  • Descriptor Calculation: Computing molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties).

  • Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.[11][12]

  • Model Validation: Rigorously validating the model's predictive power using internal and external validation sets.

A study on a series of 2-methoxyphenols demonstrated a linear relationship between their anti-DPPH radical activity and their ionization potential (IP), a key electronic descriptor.[1][2] Similarly, COX-2 inhibition was found to be related to electronegativity.[1]

Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to bind to a specific target.[4][9] This approach is particularly useful when a set of diverse active molecules is known.

In recent years, machine learning (ML) algorithms have gained prominence in predicting the biological activity of phenolic compounds.[13][14] Models built using techniques like Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNN) can capture complex, non-linear relationships between chemical structure and activity.[13][15] For instance, machine learning models have shown high accuracy in predicting the antioxidant activity of phenols based on their molecular structure alone.[13]

Structure-Based Approaches: Targeting the Molecular Machinery

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16][17][18][19] This method is invaluable for understanding the molecular basis of ligand-target recognition and for identifying potential new inhibitors.

For 2-methoxyphenols, molecular docking studies have been used to investigate their binding modes with enzymes like tyrosinase and cyclooxygenase.[18][19] The results of these studies can reveal key amino acid residues involved in the interaction and guide the design of more potent derivatives.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow for 2-Methoxyphenols

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial for ensuring the accuracy of the docking simulation.

  • Ligand Preparation:

    • Draw the 2D structure of the 2-methoxyphenol derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy structure.

  • Grid Generation:

    • Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction algorithms.

    • Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined grid box and score the different poses based on a scoring function. The scoring function estimates the binding free energy.

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

    • Rank the ligands based on their docking scores to prioritize them for further experimental testing.

Visualizing the In-Silico Workflow

The following diagram illustrates a generalized workflow for the in-silico prediction of biological activities.

In_Silico_Workflow cluster_start Problem Definition cluster_method_selection Methodology Selection cluster_lbvs Ligand-Based Virtual Screening (LBVS) cluster_sbvs Structure-Based Virtual Screening (SBVS) cluster_validation Validation & Prioritization Start Identify Biological Activity of Interest for 2-Methoxyphenols Decision Target Structure Known? Start->Decision QSAR QSAR Modeling Decision->QSAR No Pharmacophore Pharmacophore Modeling Decision->Pharmacophore No ML Machine Learning Decision->ML No Docking Molecular Docking Decision->Docking Yes Analysis Analyze Predictions & Prioritize Candidates QSAR->Analysis Pharmacophore->Analysis ML->Analysis Docking->Analysis Experimental Experimental Validation (in vitro/in vivo) Analysis->Experimental

Caption: A generalized workflow for in-silico prediction of biological activities.

In-Silico Toxicology: A Critical Component of Drug Development

Beyond predicting efficacy, in-silico methods are increasingly used to assess the potential toxicity of drug candidates early in the development process.[7][8][20] For 2-methoxyphenols, which can exhibit cytotoxicity at high concentrations, in-silico toxicology models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[1][2][12][15] This early assessment helps to de-risk drug development by identifying and eliminating potentially toxic compounds before they enter costly experimental testing.

Conclusion: An Integrated Approach for Accelerated Discovery

The in-silico prediction of biological activities offers a powerful and efficient strategy for exploring the therapeutic potential of 2-methoxyphenols. By integrating ligand-based and structure-based approaches, researchers can build robust predictive models that guide the design and prioritization of novel drug candidates. The key to success lies in a thorough understanding of the strengths and limitations of each method and the careful validation of in-silico predictions with experimental data. This integrated approach, grounded in scientific integrity and causality, will undoubtedly continue to accelerate the discovery of new and effective therapies derived from this important class of natural compounds.

References

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  • Atıcı, Y. D., et al. (2025). Comparison of actual and predicted antioxidant activities using machine learning algorithms. ResearchGate. [Link]

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  • Chircov, C., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1495. [Link]

  • Muñoz-Muñoz, J. L., et al. (2021). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. International Journal of Molecular Sciences, 22(11), 5898. [Link]

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  • Jalali-Heravi, M., & Asadollahi-Baboli, M. (2017). In silico prediction of toxicity of phenols to Tetrahymena pyriformis by using genetic algorithm and decision tree-based modeling approach. Chemosphere, 168, 126-134. [Link]

  • Oladipo, S. D., et al. (2023). In silico predictions of biological activity spectra and induced toxicities. ResearchGate. [Link]

  • Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841-860. [Link]

  • Li, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7859. [Link]

  • Moorthy, N. S. H. N., & Trivedi, P. (2006). QSAR Modeling of Some 2-methoxy Acridones: Cytotoxic Agents in Multi Drug Resistant Cells. Science Alert. [Link]

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Validation

The Pursuit of Precision: A Comparative Guide to QSAR Studies of COX-2 Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. However, the journey to discover novel, potent, and safe COX-2 inhibitors is fraught with challenges, demanding innovative approaches to navigate the vast chemical space. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in this endeavor, enabling the prediction of biological activity from molecular structure and guiding the rational design of new drug candidates. This guide provides a comprehensive comparison of various QSAR methodologies applied to COX-2 inhibitors, supported by experimental data and a detailed, field-proven protocol to empower your own drug discovery efforts.

The Rationale Behind QSAR in COX-2 Inhibitor Design

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, which mediate the synthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Therefore, selective COX-2 inhibitors offer the promise of potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

QSAR studies provide a mathematical framework to correlate the structural features of molecules with their COX-2 inhibitory activity. By identifying the key molecular descriptors that govern this relationship, researchers can prioritize the synthesis of promising compounds, optimize lead candidates, and ultimately accelerate the drug discovery pipeline.

A Comparative Analysis of QSAR Models for COX-2 Inhibitors

A variety of QSAR models have been developed and applied to the study of COX-2 inhibitors, each with its own strengths and limitations. The choice of model often depends on the size and diversity of the dataset, the available computational resources, and the specific goals of the study. Here, we compare some of the most commonly employed methodologies.

2D-QSAR: The Foundation of Structure-Activity Correlation

Two-dimensional QSAR (2D-QSAR) models are the classical approach, utilizing descriptors derived from the 2D representation of molecules. These descriptors can be broadly categorized as:

  • Constitutional: Describing the basic molecular composition (e.g., molecular weight, number of atoms, rings, and bonds).

  • Topological: Characterizing the connectivity of atoms within the molecule.

  • Quantum Chemical: Representing the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment).

Multiple Linear Regression (MLR) is a commonly used statistical technique in 2D-QSAR to establish a linear relationship between the descriptors and the biological activity.

3D-QSAR: Embracing the Three-Dimensional Reality

Three-dimensional QSAR (3D-QSAR) methods take into account the 3D conformation of molecules, providing a more detailed and spatially-aware understanding of structure-activity relationships. Two of the most prominent 3D-QSAR techniques are:

  • Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. These field values are then used to build a QSAR model.

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates similarity indices at regularly spaced grid points for aligned molecules, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

Performance Comparison of QSAR Models for COX-2 Inhibitors

The predictive power of a QSAR model is assessed using various statistical parameters. The squared correlation coefficient (R²) indicates the goodness of fit of the model for the training set, while the cross-validated squared correlation coefficient (q²) and the predictive R² for an external test set (pred_R²) are crucial for evaluating the model's robustness and predictive ability.

Below is a summary of the performance of different QSAR models for COX-2 inhibitors as reported in the literature. It is important to note that a direct comparison can be challenging due to variations in datasets, alignment methods, and descriptor selection.

QSAR ModelCompound ClassNo. of Compoundspred_R²Reference
MLRDiaryl-1,3-thiazolidine-4-ones270.8320.7540.812
CoMFADiaryl-1,3-thiazolidine-4-ones270.9580.7120.893
CoMSIADiaryl-1,3-thiazolidine-4-ones270.9810.7230.901
MLR1,5-Diarylpyrazoles300.870.810.75
CoMFA1,5-Diarylpyrazoles300.9750.6120.842
CoMSIA1,5-Diarylpyrazoles300.9810.6810.853

Note: The performance metrics presented are from different studies and should be interpreted with caution as they are not directly comparable.

Experimental Protocol: A Step-by-Step Guide to a Robust QSAR Study

This section outlines a detailed workflow for conducting a QSAR study of COX-2 inhibitors, emphasizing best practices for ensuring the scientific integrity and predictive power of the resulting model.

Step 1: Data Set Curation

The foundation of any successful QSAR model is a high-quality dataset.

  • Compound Selection: Gather a set of structurally diverse compounds with experimentally determined COX-2 inhibitory activity (e.g., IC₅₀ or Kᵢ values). The data should be from a consistent biological assay to minimize variability.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

  • Data Splitting: Divide the dataset into a training set and a test set. A common split is 70-80% for the training set and 20-30% for the test set. The test set should be a representative sample of the full dataset and is used for external validation of the final model.

Step 2: Molecular Structure Preparation and Descriptor Calculation
  • 2D/3D Structure Generation: Draw the chemical structures of all compounds using a molecular editor and convert them to 3D structures.

  • Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain a low-energy conformation.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors using software like DRAGON, MOE (Molecular Operating Environment), or PaDEL-Descriptor. These can include 0D, 1D, 2D, and 3D descriptors.

Step 3: Model Development and Validation
  • Descriptor Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation.

  • Model Building: Construct the QSAR model using a suitable algorithm. For 2D-QSAR, MLR is a common choice. For 3D-QSAR, CoMFA and CoMSIA are standard methods.

  • Internal Validation: Assess the robustness and stability of the model using cross-validation techniques, most commonly leave-one-out (LOO) cross-validation, which yields the q² value.

  • External Validation: Evaluate the predictive power of the model on the independent test set. The pred_R² is a key metric for this assessment. A pred_R² value greater than 0.6 is generally considered indicative of a good predictive model.

  • Y-Randomization: Perform Y-randomization (or response permutation testing) to ensure that the developed model is not due to chance correlation. In this test, the biological activity values are randomly shuffled, and a new QSAR model is built. A valid model should have significantly lower R² and q² values for the randomized data.

Step 4: Model Interpretation and Application
  • Descriptor Interpretation: Analyze the selected descriptors to gain insights into the structural features that are important for COX-2 inhibition.

  • Contour Map Analysis (for 3D-QSAR): In CoMFA and CoMSIA, the results are visualized as 3D contour maps, which highlight the regions around the molecules where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity.

  • Virtual Screening: Utilize the validated QSAR model to predict the COX-2 inhibitory activity of a virtual library of new compounds, thereby prioritizing candidates for synthesis and experimental testing.

Visualizing the QSAR Workflow and COX-2 Signaling

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the QSAR workflow and the COX-2 signaling pathway.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data_Curation Data Set Curation (Compound Selection, Data Conversion) Data_Splitting Data Splitting (Training & Test Sets) Data_Curation->Data_Splitting Structure_Prep Structure Preparation (2D/3D Generation, Energy Minimization) Data_Splitting->Structure_Prep Descriptor_Calc Descriptor Calculation Structure_Prep->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (MLR, CoMFA, CoMSIA) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-Validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, pred_R²) Internal_Validation->External_Validation Y_Randomization Y-Randomization External_Validation->Y_Randomization Model_Interpretation Model Interpretation Y_Randomization->Model_Interpretation Virtual_Screening Virtual Screening Model_Interpretation->Virtual_Screening

Caption: A generalized workflow for a robust QSAR study.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitors COX-2 Inhibitors COX2_Inhibitors->COX2

Comparative

A Senior Application Scientist's Guide to the Purification of Propanoic Acid Esters

Introduction Propanoic acid esters, valued for their characteristic fruity aromas, are crucial intermediates and final products in the fragrance, flavor, solvent, and pharmaceutical industries.[1] The synthesis of these...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propanoic acid esters, valued for their characteristic fruity aromas, are crucial intermediates and final products in the fragrance, flavor, solvent, and pharmaceutical industries.[1] The synthesis of these esters, typically via Fischer esterification, results in a crude mixture containing the desired ester, unreacted carboxylic acid, excess alcohol, water, and the acid catalyst.[2][3] Achieving the high purity required for commercial and research applications necessitates robust and efficient purification strategies. The choice of purification technique is a critical decision, dictated by the desired purity level, scale of operation, cost considerations, and the physicochemical properties of the specific ester and its contaminants.

This guide provides an in-depth comparison of the primary techniques employed for the purification of propanoic acid esters: Fractional Distillation, Liquid-Liquid Extraction, and Chromatographic Methods. We will explore the fundamental principles, provide field-proven protocols, and present comparative data to empower researchers and process chemists to make informed decisions for their specific applications.

Fractional Distillation: The Workhorse for Bulk Purification

Fractional distillation is a cornerstone technique for purifying liquid esters, especially on a larger scale. It leverages differences in the boiling points of the components in the reaction mixture to achieve separation.[4][5] For many common propanoic acid esters, the boiling point is sufficiently different from that of the starting alcohol and residual water, making this method highly effective.

Principle of Operation

The technique relies on establishing a temperature gradient over a vertical fractionating column packed with high-surface-area material (e.g., glass beads or Raschig rings).[4][6] As the mixture boils, the vapor rises through the column. It undergoes multiple cycles of condensation and vaporization on the packing material, with each cycle enriching the vapor in the more volatile component (the component with the lower boiling point).[5] By the time the vapor reaches the top of the column, it is highly enriched in the lowest-boiling-point component, which is then condensed and collected as the distillate.

Causality in Experimental Design: The efficiency of the separation is determined by the number of "theoretical plates" in the column; a higher number of plates results in a better separation of liquids with close boiling points.[4] Wrapping the column with insulation is crucial to maintain the temperature gradient and prevent premature condensation, ensuring the equilibrium between ascending vapor and descending liquid (reflux) is properly established.[7]

Experimental Protocol: Purification of Ethyl Propanoate

This protocol details the purification of ethyl propanoate (boiling point: 99°C) from a crude reaction mixture containing excess ethanol (78°C), propanoic acid (141°C), and water (100°C).

  • Neutralization and Initial Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). Reasoning: This step neutralizes the acidic catalyst (e.g., H₂SO₄) and any unreacted propanoic acid, converting them into their respective sodium salts which are highly soluble in the aqueous layer.[3]

    • Gently swirl and vent the funnel frequently to release the CO₂ gas produced.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a saturated sodium chloride (brine) solution. Reasoning: This wash helps to remove the bulk of the dissolved water and any remaining water-soluble impurities from the organic layer by reducing the solubility of organic compounds in the aqueous phase.[2]

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.

    • Filter the dried ester into a round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, ensuring the fractionating column is securely packed and placed between the distillation flask and the condenser.[7]

    • Place a boiling chip or a magnetic stir bar in the distillation flask. Reasoning: This ensures smooth boiling and prevents "bumping" of the liquid.[6]

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Collect the initial fraction that distills over at a temperature below the boiling point of the target ester. This "forerun" will primarily contain the more volatile ethanol.

    • As the temperature stabilizes at the boiling point of ethyl propanoate (approx. 99°C), change the receiving flask to collect the pure product.[2]

    • Continue distillation until the temperature either begins to rise significantly or drops, indicating that the desired product has been collected. Do not distill to dryness.[7]

  • Analysis:

    • Confirm the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Workflow for Fractional Distillation

G Workflow: Fractional Distillation of an Ester cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis crude Crude Ester Mixture wash Neutralize & Wash (e.g., NaHCO3, Brine) crude->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry setup Assemble Fractional Distillation Apparatus dry->setup Transfer dried ester heat Heat Mixture setup->heat collect_forerun Collect Forerun (Low BP Impurities) heat->collect_forerun collect_product Collect Pure Ester (Stable BP) collect_forerun->collect_product stop Stop Distillation collect_product->stop analyze Purity Analysis (GC-MS, NMR) collect_product->analyze

Caption: Workflow for ester purification via fractional distillation.

Liquid-Liquid Extraction: The Versatile Separation Tool

Liquid-Liquid Extraction (LLE) is an indispensable technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11] In ester purification, it is most often used as the primary workup step before distillation or chromatography to remove water-soluble impurities.

Principle of Operation

The technique is governed by the partition coefficient (K) of a solute, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[10] A compound with a high K value will preferentially partition into the organic layer. By manipulating the pH of the aqueous layer, the solubility of acidic or basic impurities can be dramatically altered. For instance, unreacted propanoic acid is converted to its highly water-soluble sodium salt by washing with an aqueous base, allowing it to be efficiently removed from the less polar ester product which remains in the organic phase.[11][12]

Causality in Solvent Selection: The choice of the organic solvent is critical. An ideal extraction solvent should:

  • Be immiscible with water.[13]

  • Have a high solubility for the target ester but poor solubility for impurities.[14]

  • Be sufficiently volatile for easy removal after extraction.[13]

  • Have a density significantly different from water to allow for clear layer separation.[10] Commonly used solvents include ethyl acetate, diethyl ether, and dichloromethane.[14][15]

Experimental Protocol: Aqueous Workup of a Crude Ester
  • Setup: Place the crude reaction mixture in a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • Dilution: Add deionized water and a suitable organic extraction solvent (e.g., ethyl acetate).[11]

  • Acid Removal: Add a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 5%) NaOH solution. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.[11]

  • Extraction: Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases. Periodically vent the funnel.[11]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Remove the stopper.

  • Collection: Drain the lower (denser) layer. Note: If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom; for most other common solvents like ethyl acetate or diethyl ether, the organic layer will be on top.[10]

  • Repeat: Repeat the extraction of the remaining layer with a fresh portion of solvent two more times. Reasoning: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Final Wash & Drying: Combine the organic layers and wash with brine to initiate the drying process.[2] Subsequently, dry the organic phase over an anhydrous salt as described in the distillation protocol. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude, washed ester, which can be further purified if necessary.

Logical Flow of Acid-Base Extraction

G Logic: Acid-Base Extraction for Ester Purification start Crude Mixture (Ester, RCOOH, ROH, H2SO4) add_solvent Add Organic Solvent & Aqueous Base (e.g., NaHCO3) start->add_solvent organic_layer Organic Layer Ester (Product) Excess ROH (some) add_solvent->organic_layer Partitions into aqueous_layer Aqueous Layer RCOO- Na+ Na2SO4 Excess ROH (most) Water add_solvent->aqueous_layer Partitions into dry Dry (e.g., MgSO4) organic_layer:s->dry organic_layer->dry evaporate Evaporate Solvent organic_layer:s->evaporate product Purified Ester organic_layer:s->product discard Discard aqueous_layer->discard dry->evaporate evaporate->product

Caption: Logical flow diagram for purifying an ester using acid-base extraction.

Chromatographic Methods: For High-Purity Applications

When exceptionally high purity is required, or when separating esters with very similar boiling points, chromatography is the method of choice. The two primary variants are flash column chromatography and High-Performance Liquid Chromatography (HPLC).

Principle of Operation

Both techniques separate compounds based on their differential partitioning between a stationary phase (typically silica gel or a chemically modified version) and a mobile phase (a solvent or solvent mixture).[16] Compounds that have stronger interactions with the polar stationary phase (more polar compounds) travel through the column more slowly, while less polar compounds are eluted more quickly by the mobile phase.

  • Flash Chromatography: A faster, lower-pressure version used for preparative separations (milligrams to many grams). It uses a larger particle size stationary phase and air pressure to accelerate solvent flow.[16][17]

  • Preparative HPLC: A high-pressure technique using very small particle size stationary phases. This provides much higher resolution, allowing for the separation of very similar compounds, but at the cost of lower sample capacity and higher expense.[16]

Causality in Method Development: The key to a successful chromatographic separation is selecting the appropriate mobile phase (eluent). This is typically developed using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the spot corresponding to the desired ester and the spots of any impurities. For a typical silica gel column, a good target retention factor (Rƒ) for the product is around 0.2-0.4 to ensure it elutes effectively without co-eluting with impurities.[18]

Experimental Protocol: Flash Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of the ester from impurities.

  • Column Packing:

    • Plug a glass column with cotton or glass wool. Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Add another layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude ester in a minimal amount of the eluent.

    • Carefully pipette this solution onto the top of the silica column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[18]

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified ester.

Data Summary: Comparison of Purification Techniques
ParameterFractional DistillationLiquid-Liquid ExtractionFlash ChromatographyPreparative HPLC
Primary Principle Boiling Point DifferenceDifferential SolubilityDifferential AdsorptionDifferential Adsorption
Typical Purity 95-99%(Workup Step, not final)95-98%[16]>98%[16]
Scale Grams to KilogramsMilligrams to KilogramsMilligrams to >100 GramsMicrograms to Grams
Speed Slow to ModerateFastModerateSlow[16]
Cost (Equipment) ModerateLowModerateHigh[16]
Cost (Solvents) LowModerateHighVery High
Best For Large-scale purification of thermally stable liquids with different boiling points.Removing acidic, basic, or highly polar impurities.Routine lab-scale purification for moderate to high purity.Achieving very high purity; separating isomers or closely related compounds.

Conclusion

The selection of a purification technique for propanoic acid esters is a multi-faceted decision that requires a clear understanding of the project's goals.

  • For large-scale industrial production where high throughput and cost-effectiveness are paramount, Fractional Distillation following a basic Liquid-Liquid Extraction workup is the undisputed standard.

  • For the everyday needs of a research laboratory requiring pure compounds for subsequent reactions or analysis, Flash Chromatography offers a versatile and effective solution.

  • When the absolute highest purity is demanded, such as for pharmaceutical reference standards or the separation of valuable isomers, Preparative HPLC is the superior, albeit more resource-intensive, choice.

By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can design and implement a purification strategy that is both scientifically sound and optimally aligned with their objectives.

References

  • Patsnap Eureka. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization.
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-methylpropyl ester on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • Benchchem. (2025). Technical Support Center: Purification of Propenoic Acid Derivatives.
  • CSUB. (n.d.). Lab 12: Synthesis of an Ester.
  • SciSpace. (n.d.). Production of propionic acid.
  • Vernier. (n.d.). Fractional Distillation of Esters - Experiment.
  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Benchchem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • LookChem. (n.d.). General procedures for the purification of Esters - Chempedia.
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
  • YouTube. (2017). Flippin' Science- Topic 3.7 Ester Preparation Using Reflux and Distillation.
  • Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation.
  • Creative Proteomics. (n.d.). Propanoic Acid Analysis Service.
  • ResearchGate. (2022). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • JoVE. (2020). Video: Extraction - Concept.
  • Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester.
  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Patsnap Eureka. (2025). Ethyl Propanoate as a Precursor in Polymer Synthesis.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • YouTube. (2015). Make Ethyl Propionate by Fischer Esterification.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • YouTube. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor.
  • ResearchGate. (n.d.). Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis | Request PDF.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • ScienceDirect. (n.d.). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these materials.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these materials. This guide provides a detailed protocol for the proper disposal of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (CAS No. 2919-70-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards.

Understanding the Compound: Hazard Profile and Characteristics

Based on analogous compounds, Methyl 2-(4-methoxyphenyl)-2-methylpropanoate should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Table 1: Summary of Potential Hazards and Recommended PPE

Hazard CategoryGHS Classification (Inferred)Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4Standard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/Irritation Category 2Nitrile gloves (or other chemically resistant gloves)
Serious Eye Damage/Irritation Category 2ASafety glasses with side shields or chemical splash goggles
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Use in a well-ventilated area or a chemical fume hood

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, with checks and reasoning provided at each stage.

Step 1: Waste Identification and Segregation

The foundation of safe chemical disposal is accurate identification and segregation.[2][3]

  • Do not mix Methyl 2-(4-methoxyphenyl)-2-methylpropanoate with other waste streams, especially incompatible chemicals.[4] It should be treated as a non-halogenated organic solvent waste.

  • Segregate liquid waste from solid waste.[5] Contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper) should be collected separately from the liquid chemical.

Step 2: Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure clear communication of the hazard.[6]

  • Use a compatible container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4][5] Ensure the container material will not react with the chemical.

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "Methyl 2-(4-methoxyphenyl)-2-methylpropanoate," and the approximate quantity.[7][8] Note the date when the first drop of waste is added to the container.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[4][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[4] Store away from heat, sparks, and open flames.[9]

Step 4: Disposal Request and Pickup

Disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will have specific procedures for requesting a hazardous waste pickup.[7]

  • Provide complete information: When requesting a pickup, provide all necessary information, including the chemical name, quantity, and location.

  • Do not dispose of this chemical down the drain or in the regular trash. This is a violation of regulations and can harm the environment.[7]

The following diagram illustrates the decision-making process for the disposal of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

DisposalWorkflow cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal A Identify Waste: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate B Segregate: Separate from other waste streams A->B C Select Container: Compatible, leak-proof with secure cap B->C D Label Container: 'Hazardous Waste', full chemical name, date C->D E Store in Designated SAA D->E F Use Secondary Containment E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Provide Waste Information H->I J Professional Disposal (Incineration or other approved method) I->J

Caption: Disposal workflow for Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[1]

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team from a safe location.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Regulatory Framework and Compliance

The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[12][13][14]

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-273): These regulations establish the framework for the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[7]

By following the procedures outlined in this guide, your laboratory will be in compliance with these key regulations. It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and adhere to their institution's specific Chemical Hygiene Plan and waste disposal policies.[14]

References

  • Properly Managing Chemical Waste in Labor
  • Safety Data Sheet: Methyl 2-(4-Methoxyphenyl)
  • Best Practices for Labor
  • OSHA Compliance For Labor
  • Effective Laboratory Waste Management Tips - Environmental Marketing Services.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • OSHA FACTSHEET LABOR
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • Managing Hazardous Chemical Waste in the Lab.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Regulation of Labor
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY D
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 2-(4-methoxyphe...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 2-(4-methoxyphenyl)-2-methylpropanoate (CAS No. 50415-73-1) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.[1][2][3] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific rationale behind each protective measure.

Hazard Profile: Understanding the Risks

Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is classified with specific hazards that directly inform our PPE requirements.[4][5][6] A foundational understanding of these risks is the first step in creating a self-validating system of laboratory safety.

Hazard ClassificationGHS CodeImplication for Safe Handling
Harmful if swallowed H302 / Acute Tox. 4Avoid ingestion through direct contact or cross-contamination.
Causes skin irritation H315 / Skin Irrit. 2Direct skin contact must be prevented with appropriate gloves and lab coats.
Causes serious eye irritation H319 / Eye Irrit. 2Mandates the use of chemical safety goggles to protect against splashes.
May cause respiratory irritation H335 / STOT SE 3Requires handling in a well-ventilated area, preferably a chemical fume hood.

This data is synthesized from multiple safety data sheets.[1][7]

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the specific chemical and physical hazards present.[8]

Engineering Controls: A Non-Negotiable Foundation

Before any personal protective equipment is even selected, the primary control measure is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood.[1] This is the most critical step in mitigating the risk of respiratory irritation (H335) by ensuring adequate exhaust ventilation.[1]

Eye and Face Protection: Shielding from Irritation

Given its classification as a serious eye irritant (H319), robust eye protection is mandatory.[1]

  • Type of Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[9][10]

  • Causality: Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes or vapors. Chemical goggles are essential to prevent accidental contact that could lead to serious irritation.[1][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection: Preventing Dermal Contact

To address the H315 "Causes skin irritation" hazard, appropriate gloves and a lab coat are essential.[1]

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times to protect street clothes and underlying skin from contamination.

  • Hand Protection:

    • Protocol: Always inspect gloves for tears or holes before use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[1][11]

Respiratory Protection: As a Secondary Control

When engineering controls like a fume hood are properly used, the risk of inhaling vapors is significantly reduced.[1][7]

  • When Required: Respiratory protection should not be necessary under normal handling conditions within a fume hood.[11] However, in the event of a large spill or a failure of ventilation systems, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors may be required.[9][10]

Procedural Discipline: PPE Workflow

The effectiveness of PPE is as much about the protocol of its use as the equipment itself. The following workflow ensures that the protective barrier is maintained throughout the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_handling Handling Phase cluster_doffing Doffing Sequence (At Exit) Risk_Assessment 1. Assess Risks (Review SDS) Select_PPE 2. Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 4. Don Lab Coat Inspect_PPE->Don_Coat Don_Goggles 5. Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves 6. Don Gloves (Pull cuffs over lab coat sleeves) Don_Goggles->Don_Gloves Handling 7. Perform Chemical Handling in Fume Hood Don_Gloves->Handling Doff_Gloves 8. Doff Gloves (Contaminated -> Contaminated) Handling->Doff_Gloves Doff_Coat 9. Doff Lab Coat (Turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 10. Doff Goggles Doff_Coat->Doff_Goggles Wash_Hands 11. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Caption: A workflow for the correct selection, donning, and doffing of PPE.

Emergency and Disposal Protocols

Immediate First Aid
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][7][11]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][7]

  • Ingestion: If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][7]

Spill Management

In the event of a spill, evacuate the immediate area. Absorb the spilled material with an inert absorbent like sand or vermiculite and transfer it into a sealed, airtight container for disposal.[1] Ensure all ignition sources are removed.[1][11]

Decontamination and Disposal

All disposable PPE (e.g., gloves) that has come into contact with Methyl 2-(4-methoxyphenyl)-2-methylpropanoate must be treated as hazardous waste.

  • Disposal Operations: The chemical and any contaminated materials must be disposed of through a licensed and approved waste disposal plant.[1][7][11]

  • Environmental Precaution: Under no circumstances should this product or contaminated materials be allowed to enter drains, waterways, or sewer systems.[1]

By adhering to these detailed procedures, you build a system of safety that is both robust and self-validating, ensuring that your valuable research is conducted with the highest standards of care for yourself, your colleagues, and the environment.

References

  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • MDPI. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • NIST. (n.d.). (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Hazard Recognition and Solutions. Retrieved from [Link]

  • MDPI. (2023). Chemicals in Medical Laboratory and Its Impact on Healthcare Workers and Biotic Factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-ethylphenyl)-2-methylpropanoate. In PubChem. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Hazards. In EHSO Manual 2025-2026. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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